2,4-Dimethyl-benzamidine hydrochloride
Description
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Properties
IUPAC Name |
2,4-dimethylbenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)7(2)5-6;/h3-5H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJGQUCLSMWYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=N)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dimethyl-benzamidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Dimethyl-benzamidine hydrochloride, a versatile molecule with significant applications in biochemical research and as a building block in medicinal chemistry. We will delve into its fundamental properties, explore a robust synthesis protocol, elucidate its mechanism of action as a serine protease inhibitor, and detail analytical methodologies for its characterization.
Core Properties of this compound
This compound is the hydrochloride salt of 2,4-dimethylbenzenecarboximidamide.[1] Its structure, featuring a substituted aromatic ring and a basic amidine group, underpins its utility as a stable and reactive compound in various scientific domains.[1]
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1187927-39-4 | [2][3] |
| Molecular Formula | C₉H₁₂N₂·HCl | [2] |
| Molecular Weight | 184.67 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Conditions | 0-8°C | [2] |
Structural Representation
The chemical structure of this compound is a key determinant of its biological activity and chemical reactivity.
Caption: Chemical structure of this compound.
Synthesis of this compound: The Pinner Reaction
A robust and widely applicable method for the synthesis of amidines is the Pinner reaction.[4][5][6] This acid-catalyzed reaction of a nitrile with an alcohol provides an imino ester salt (a Pinner salt), which can then be converted to the corresponding amidine upon treatment with ammonia.[4][5][6]
Causality in Experimental Design
The choice of the Pinner reaction is predicated on its reliability and the commercial availability of the starting material, 2,4-dimethylbenzonitrile. The reaction proceeds in two distinct stages, each with critical parameters that ensure high yield and purity of the final product. Anhydrous conditions are paramount in the first stage to prevent the hydrolysis of the intermediate imino ester to an ester.[7] The subsequent ammonolysis must be performed under conditions that favor the displacement of the alkoxy group to form the desired amidine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the synthesized compound.
Step 1: Formation of the Pinner Salt (Ethyl 2,4-dimethylbenzenecarboximidate hydrochloride)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (e.g., 100 mL).
-
Acidification: The ethanol is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solvent until saturation. The use of dry HCl is critical to prevent unwanted side reactions.[7]
-
Addition of Nitrile: 2,4-Dimethylbenzonitrile (e.g., 0.1 mol) is added portion-wise to the cold, acidic ethanol solution under a continuous stream of dry nitrogen.
-
Reaction: The reaction mixture is stirred at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the Pinner salt.
-
Isolation of Intermediate: The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.
Step 2: Ammonolysis to this compound
-
Ammonolysis Setup: The isolated Pinner salt is suspended in a minimal amount of anhydrous ethanol in a pressure-resistant vessel.
-
Ammonia Addition: The vessel is cooled in a dry ice/acetone bath, and anhydrous ammonia is condensed into the vessel.
-
Reaction: The vessel is sealed and allowed to warm to room temperature. The reaction is stirred for 24-48 hours.
-
Workup: The reaction vessel is carefully vented in a fume hood to allow the excess ammonia to evaporate. The remaining solvent is removed under reduced pressure.
-
Purification: The crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to yield a pure, crystalline product.
Caption: Workflow for the synthesis of this compound via the Pinner reaction.
Pharmacology and Mechanism of Action
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases.[8][9] These enzymes play crucial roles in a multitude of physiological and pathological processes, making their inhibitors valuable tools for research and potential therapeutic agents.
Inhibition of Serine Proteases
The positively charged amidinium group of this compound mimics the natural substrate's side chain (e.g., arginine or lysine), allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. This binding is stabilized by electrostatic interactions with a conserved aspartate residue at the bottom of the S1 pocket. The dimethyl substitution on the benzene ring can further influence the binding affinity and selectivity for different proteases through hydrophobic interactions within the active site.[10]
Caption: Competitive inhibition of a serine protease by 2,4-Dimethyl-benzamidine.
Applications in Research and Drug Development
The properties of this compound make it a valuable tool in several areas of scientific inquiry.
-
Biochemical Research: As a potent inhibitor of serine proteases, this compound is instrumental in studies of enzyme kinetics, structure-function relationships, and the role of proteases in biological pathways.[2]
-
Drug Development: It serves as a key intermediate in the synthesis of more complex and selective protease inhibitors for therapeutic applications in areas such as coagulation disorders, inflammation, and cancer.[2]
-
Analytical Chemistry: It can be used as a standard in assays for quantifying protease activity.[2]
Analytical Methods for Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and the detection of any impurities.
-
Column: A C18 stationary phase is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 230-260 nm) would be appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the protons of the amidinium group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will provide information on the number of unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the amidinium carbon.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in protease research and drug discovery. Its well-defined properties, accessible synthesis, and potent biological activity make it a valuable tool. This guide has provided a comprehensive overview of its key characteristics and methodologies for its synthesis and analysis, empowering researchers to effectively utilize this compound in their endeavors.
References
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Chem-Impex. This compound. [Link]
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- Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
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An In-depth Technical Guide to 2,4-Dimethylbenzamidine Hydrochloride: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylbenzamidine hydrochloride is a versatile chemical compound of significant interest in medicinal chemistry and biochemical research. As a substituted benzamidine, it belongs to a class of compounds known for their biological activity, particularly as inhibitors of serine proteases.[1] This guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols for the compound and its key precursor, and an exploration of its applications in drug discovery and development. The methodologies described herein are grounded in established chemical principles, offering a robust framework for its preparation and use in a laboratory setting.
Chemical Structure and Properties
2,4-Dimethylbenzamidine hydrochloride is the hydrochloride salt of 2,4-dimethylbenzenecarboximidamide. The presence of the electron-donating methyl groups on the benzene ring influences its electronic properties and, consequently, its binding affinity to biological targets.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂·HCl | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| IUPAC Name | 2,4-dimethylbenzenecarboximidamide hydrochloride | N/A |
| CAS Number | 1187927-39-4 | [1] |
Structure:
Caption: Synthesis of 2,4-Dimethylbenzamidine hydrochloride via the Pinner Reaction.
Experimental Protocol:
-
Formation of the Pinner Salt:
-
Dissolve 2,4-dimethylbenzonitrile in a minimal amount of anhydrous ethanol in a flask equipped with a gas inlet tube and a calcium chloride drying tube to protect from moisture.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the flask and allow it to stand at room temperature for 24-48 hours. The Pinner salt will precipitate as a white solid.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath and bubble anhydrous ammonia gas through it until the solution is saturated.
-
Alternatively, add a solution of ammonia in ethanol.
-
Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The crude 2,4-Dimethylbenzamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water will hydrolyze the intermediate imino ether to an ester, significantly reducing the yield of the desired amidine. Therefore, the use of anhydrous solvents and reagents, along with protection from atmospheric moisture, is critical.
-
Dry Hydrogen Chloride Gas: Gaseous HCl is used to create the acidic environment necessary for the protonation of the nitrile nitrogen, which activates the nitrile carbon for nucleophilic attack by the alcohol.
-
Ammonolysis: The reaction of the Pinner salt with ammonia is a nucleophilic acyl substitution-like reaction at the imino ether carbon, leading to the formation of the amidine.
Characterization Data
[2][3][4][5]| Technique | Expected Observations | | :--- | :--- | | ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), Methyl protons (singlets, ~2.3-2.5 ppm), Amidine protons (broad singlets, variable chemical shift) | | ¹³C NMR | Aromatic carbons (~125-140 ppm), Methyl carbons (~20-22 ppm), Amidine carbon (~165 ppm) | | IR (cm⁻¹) | N-H stretching (broad, ~3100-3400), C=N stretching (~1650), C-N stretching (~1200), Aromatic C-H stretching (~3000-3100), Aromatic C=C stretching (~1450-1600) | | Melting Point | Expected to be a crystalline solid with a defined melting point. |
Applications in Drug Discovery and Development
Substituted benzamidines are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to inhibit serine proteases. T[1][6]hese enzymes play crucial roles in various physiological and pathological processes, making them attractive targets for drug development.
-
Enzyme Inhibition: 2,4-Dimethylbenzamidine hydrochloride is utilized in biochemical research as an inhibitor of serine proteases. Its specific structure allows it to interact with the active sites of these enzymes, making it a valuable tool for studying their function and for the initial screening of potential therapeutic agents. *[1] Intermediate in Pharmaceutical Synthesis: The amidine functional group is a key building block in the synthesis of more complex bioactive molecules. 2,4-Dimethylbenzamidine hydrochloride serves as a crucial intermediate in the development of novel therapeutics, particularly those targeting conditions where protease dysregulation is a factor. *[1] Lead Compound for Drug Design: The benzamidine scaffold can be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. The 2,4-dimethyl substitution pattern provides a starting point for structure-activity relationship (SAR) studies aimed at developing new and improved drug candidates.
While specific patents detailing the use of 2,4-Dimethylbenzamidine hydrochloride as a final drug product are not prevalent in the public domain, its role as a key intermediate is implied in patents covering broader classes of benzamidine derivatives for various therapeutic applications. T[7]he synthesis of novel benzamide and benzamidine derivatives is an active area of research for the development of new anti-cancer agents and other therapeutics.
This technical guide has provided a detailed overview of the chemical structure, synthesis, and applications of 2,4-Dimethylbenzamidine hydrochloride. The outlined synthetic protocols for both the target compound and its nitrile precursor are based on well-established and reliable chemical transformations. By understanding the causality behind the experimental choices, researchers can confidently and safely prepare this valuable compound for use in their own research and development endeavors. Its established role as a serine protease inhibitor and a versatile synthetic intermediate underscores its continued importance in the fields of medicinal chemistry and drug discovery.
References
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- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280.
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- Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 449-460.
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Unveiling the Precision of Inhibition: A Technical Guide to the Mechanism of Action of 2,4-Dimethyl-benzamidine Hydrochloride
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the core mechanism of action of 2,4-Dimethyl-benzamidine hydrochloride. Moving beyond a surface-level overview, we will dissect the molecular interactions, kinetic profile, and the scientific rationale for its application as a targeted inhibitor. This document is structured to provide both a foundational understanding and practical, field-tested insights for its use in experimental settings.
Foundational Principles: The Benzamidine Scaffold as a Serine Protease Inhibitor
This compound belongs to the well-established class of benzamidine-based enzyme inhibitors. At its core, the benzamidine moiety is a structural mimic of the side chain of arginine, a key recognition residue for a large family of enzymes known as trypsin-like serine proteases. These enzymes, which include crucial players in coagulation (e.g., thrombin), fibrinolysis (e.g., plasmin), and digestion (e.g., trypsin), share a common catalytic mechanism centered around a highly conserved catalytic triad (serine, histidine, and aspartate) in their active site.
The inhibitory action of benzamidine and its derivatives is rooted in their ability to act as competitive inhibitors.[1][2] The positively charged amidinium group of the inhibitor forms strong ionic and hydrogen bond interactions with the aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of these proteases. This interaction effectively blocks the entry of the natural arginine or lysine-containing substrates, thereby preventing catalysis.
The Influence of Aromatic Substitution: A Deeper Look at the 2,4-Dimethyl Moiety
The introduction of two methyl groups at the 2 and 4 positions of the benzene ring in this compound is not a trivial modification. Research on substituted benzamidines has demonstrated that alterations to the aromatic ring significantly impact the inhibitor's potency and selectivity.[3]
The 2,4-dimethyl substitution is predicted to influence the inhibitory profile in several ways:
-
Enhanced Hydrophobicity: The methyl groups increase the hydrophobicity of the inhibitor. For certain serine proteases, such as thrombin, the interaction with benzamidine derivatives has been shown to be favorably influenced by the hydrophobicity of the substituent.[3] This suggests that this compound may exhibit altered potency towards specific proteases compared to its unsubstituted parent compound.
-
Steric and Electronic Effects: The position of the methyl groups can influence the electronic distribution of the benzene ring and introduce steric hindrance. These factors can affect the precise orientation of the inhibitor within the active site and its interaction with residues lining the S1 pocket and surrounding regions. For enzymes like plasmin and C1s, the binding of benzamidine derivatives is affected by both electron donation from the substituent and its hydrophobicity.[3]
Experimental Validation of the Mechanism of Action
To elucidate the precise mechanism of action and quantify the inhibitory potency of this compound, a series of well-defined enzymatic assays are required. The following section provides a comprehensive, step-by-step methodology for the characterization of this inhibitor.
Determination of Inhibitory Potency (IC50 and Ki)
The inhibitory potency of this compound is best determined by measuring its effect on the rate of substrate hydrolysis by a target serine protease. A common approach involves the use of a chromogenic or fluorogenic substrate that produces a detectable signal upon cleavage.
Experimental Protocol: Determination of IC50 and Ki for Trypsin Inhibition
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Bovine Trypsin
-
This compound
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bovine trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of trypsin to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the L-BAPNA substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
The inhibitor constant (Ki) for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation:[4] Ki = IC50 / (1 + ([S]/Km)) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km for L-BAPNA with trypsin should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.
-
Expected Outcome:
This experiment will yield the IC50 and Ki values of this compound for trypsin, providing a quantitative measure of its inhibitory potency.
Elucidation of the Inhibition Modality
To confirm that this compound acts as a competitive inhibitor, enzyme kinetic studies should be performed at varying substrate and inhibitor concentrations.
Experimental Protocol: Determination of Inhibition Modality using Lineweaver-Burk Analysis
Procedure:
-
Perform the trypsin activity assay as described above, but with multiple concentrations of the substrate (L-BAPNA) at each fixed concentration of the inhibitor.
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ versus 1/[S]) for each inhibitor concentration.
Data Interpretation:
-
Competitive Inhibition: The Lineweaver-Burk plots for different inhibitor concentrations will intersect at the y-axis (1/Vmax), indicating that the inhibitor does not affect the maximum reaction velocity but increases the apparent Km.
-
Non-competitive Inhibition: The plots will intersect on the x-axis, indicating that the inhibitor reduces Vmax but does not affect Km.
-
Uncompetitive Inhibition: The plots will be parallel lines.
Diagrammatic Representation of Experimental Workflow and Data Analysis:
Caption: Workflow for the determination of inhibitory potency and modality of this compound.
Molecular Interactions and Signaling Pathway Context
The primary mechanism of action of this compound is the direct competitive inhibition of serine proteases. This interaction occurs at the molecular level and does not typically involve complex signaling cascades for its primary effect. However, the downstream consequences of inhibiting a specific serine protease can be profound, as these enzymes often act as key nodes in signaling pathways.
For instance, the inhibition of thrombin directly impacts the coagulation cascade, preventing the conversion of fibrinogen to fibrin and subsequent clot formation. Similarly, the inhibition of plasmin affects the fibrinolytic pathway, which is responsible for the breakdown of blood clots.
Diagrammatic Representation of the Core Mechanism of Action:
Caption: Competitive inhibition of a serine protease by this compound.
Synthesis of this compound
For researchers interested in the synthesis of this compound, a common route involves the Pinner reaction, starting from the corresponding nitrile.
Synthetic Scheme Outline:
-
Formation of the Imidate Ester Hydrochloride: 2,4-Dimethylbenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas.
-
Ammonolysis: The resulting imidate ester hydrochloride is then treated with ammonia to form the desired this compound.
A detailed synthetic protocol can be adapted from established methods for benzamidine synthesis.[5][6][7]
Concluding Remarks
This compound is a competitive inhibitor of trypsin-like serine proteases, with its mechanism of action firmly rooted in the structural mimicry of the arginine side chain by its benzamidine core. The 2,4-dimethyl substitution is anticipated to modulate its inhibitory potency and selectivity through effects on hydrophobicity and steric interactions within the enzyme's active site.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its inhibitory profile. Such studies are crucial for understanding its potential applications in biochemical research and as a lead compound in drug discovery programs targeting diseases where serine protease dysregulation is implicated.
References
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- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995–5004.
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Understanding 2,4-Dimethyl-benzamidine Hydrochloride as a Serine Protease Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Serine proteases represent a vast and functionally diverse family of enzymes, critical to a multitude of physiological processes and implicated in numerous pathologies, including inflammatory disorders, cancer, and cardiovascular diseases.[1] Their tightly regulated activity is paramount for maintaining homeostasis.[2][3] Consequently, the development and characterization of specific inhibitors for these enzymes are of significant interest in both fundamental research and therapeutic development.[2] This guide provides a comprehensive technical overview of 2,4-Dimethyl-benzamidine hydrochloride, a synthetic small molecule inhibitor belonging to the well-established class of benzamidine-based inhibitors. We will explore the fundamental mechanism of serine protease catalysis, detail the molecular properties and inhibitory action of 2,4-Dimethyl-benzamidine, provide robust, step-by-step experimental protocols for its characterization, and discuss its applications in research. This document is intended to serve as a practical resource for scientists and researchers aiming to utilize this compound as a tool to investigate serine protease function and as a scaffold for novel drug discovery efforts.
Section 1: The Landscape of Serine Proteases
Biological Significance and Classification
Serine proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds in proteins.[4] They are distinguished by the presence of a highly conserved serine residue in their active site, which acts as the primary nucleophile in the catalytic reaction.[4][5] Comprising nearly one-third of all known human proteases, these enzymes are pivotal in processes ranging from digestion and blood coagulation to immune responses and protein turnover.[2][6] The dysregulation of serine protease activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.[1][7]
The Catalytic Mechanism: The Asp-His-Ser Triad
The catalytic activity of most serine proteases is orchestrated by a highly conserved structure known as the catalytic triad , composed of three amino acid residues: Aspartate (Asp), Histidine (His), and Serine (Ser).[4][5] These residues are precisely oriented within the enzyme's active site to form a charge-relay system.
The mechanism proceeds in two main steps:
-
Acylation: The His residue, acting as a general base, abstracts a proton from the hydroxyl group of the Ser residue. This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the target peptide bond. This forms an unstable tetrahedral intermediate, which is stabilized by hydrogen bonds in a region called the "oxyanion hole." The intermediate then collapses, breaking the peptide bond and forming a covalent acyl-enzyme intermediate, while the N-terminal portion of the substrate is released.[6]
-
Deacylation: A water molecule enters the active site and is activated by the His residue. The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the C-terminal portion of the original substrate and regenerating the active enzyme.[6]
Caption: The catalytic triad action in a serine protease active site.
Section 2: this compound - A Molecular Profile
Benzamidine and its derivatives are classic examples of competitive, reversible inhibitors of trypsin-like serine proteases.[8][9] They function as substrate mimics, binding to the active site and preventing the enzyme from processing its natural substrates.
Chemical Properties and Structure
This compound is a synthetic organic compound valued in biochemical research for its role as a serine protease inhibitor.[10] Its chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1187927-39-4 | [11][12] |
| Molecular Formula | C₉H₁₃ClN₂ | [13] |
| Molecular Weight | 184.67 g/mol | [13] |
| Appearance | White to off-white crystalline powder | [13] |
| Storage Conditions | 0-8 °C | [13] |
Mechanism of Competitive Inhibition
The inhibitory activity of benzamidine derivatives stems from the positively charged amidinium group, which mimics the side chains of arginine and lysine—the preferred residues at the P1 position for trypsin-like proteases.[14] This allows the inhibitor to bind with high affinity to the S1 specificity pocket of the enzyme.[5][14]
The key interactions are:
-
Ionic Interaction: The cationic amidinium group forms a salt bridge with the carboxylate side chain of the conserved Asp189 residue located at the bottom of the S1 pocket.
-
Hydrophobic Interactions: The aromatic ring of the benzamidine scaffold engages in hydrophobic interactions with the walls of the S1 pocket.[14]
The two methyl groups in this compound provide additional steric and hydrophobic character, which can influence its binding affinity and specificity for different serine proteases compared to unsubstituted benzamidine.[15] By occupying the active site, the inhibitor physically blocks the substrate from binding, thus competitively inhibiting the enzyme.
Caption: Competitive inhibition of a serine protease by 2,4-Dimethyl-benzamidine.
Section 3: Experimental Protocols for Characterizing Inhibition
To quantitatively assess the potency and mechanism of an inhibitor, standardized enzymatic assays are essential. Here, we provide detailed protocols for determining the IC₅₀ and Kᵢ values of this compound.
Protocol 1: Determination of IC₅₀ (Half-Maximal Inhibitory Concentration)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a common measure of inhibitor potency. This protocol utilizes a fluorogenic substrate, which releases a fluorescent molecule upon cleavage, providing a sensitive and continuous measure of enzyme activity.[16]
Principle: The rate of fluorescence increase is directly proportional to the enzyme's activity. By measuring this rate at various inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.
Materials and Reagents:
-
Serine Protease (e.g., Trypsin, Thrombin)
-
Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin, Z-Gly-Gly-Arg-AMC for Trypsin)[17][18]
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4)[18]
-
96-well black microtiter plates
-
Fluorescence microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a series of dilutions in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the working concentration in assay buffer. The final substrate concentration should ideally be at or below its Kₘ value.[17]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of assay buffer, the serine protease solution, and the desired concentration of the inhibitor dilution.
-
Positive Control (100% Activity): Add assay buffer, the serine protease solution, and buffer/solvent vehicle (instead of inhibitor).
-
Negative Control (0% Activity/Background): Add assay buffer, substrate solution, and buffer/solvent vehicle (no enzyme).
-
Expert Insight: It is crucial to pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes at 37°C) before adding the substrate.[17] This allows the inhibitor-enzyme binding to reach equilibrium, which is especially important for reversible competitive inhibitors.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate solution to all wells to start the reaction. The final volume in all wells should be equal (e.g., 100 µL).[19]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., λex ~360 nm, λem ~480 nm for AMC).[18]
-
Measure the fluorescence intensity kinetically over a period of time (e.g., every 60 seconds for 30-60 minutes) at a constant temperature (e.g., 37°C).[18]
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the velocities by calculating the Percent Inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_positive_control - V_background))
-
Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Caption: Experimental workflow for IC₅₀ determination of a protease inhibitor.
Protocol 2: Determination of Kᵢ (Inhibition Constant)
The Kᵢ is a more fundamental measure of an inhibitor's affinity for an enzyme. For a competitive inhibitor, it represents the dissociation constant of the enzyme-inhibitor (EI) complex. A lower Kᵢ indicates a higher affinity and a more potent inhibitor.
Principle: This experiment involves measuring the initial reaction velocity at multiple substrate concentrations and multiple fixed inhibitor concentrations. The data can then be analyzed using a Michaelis-Menten model and visualized with a Lineweaver-Burk plot to determine the mode of inhibition and calculate Kᵢ.
Methodology:
-
Assay Setup: Prepare a matrix in a 96-well plate. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a different substrate concentration (e.g., ranging from 0.25x to 10x the Kₘ of the substrate).
-
Execution: Follow steps 1-4 from the IC₅₀ protocol, initiating the reaction by adding the varying concentrations of the substrate.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot V₀ vs. [Substrate] for each inhibitor concentration and fit the data to the Michaelis-Menten equation to obtain the apparent Vₘₐₓ and apparent Kₘ for each condition.
-
Lineweaver-Burk Plot: Create a double reciprocal plot (1/V₀ vs. 1/[Substrate]). For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (at 1/Vₘₐₓ), but will have different x-intercepts.
-
Kᵢ Calculation: The Kᵢ can be determined from the change in the apparent Kₘ using the formula: Kₘ_app = Kₘ * (1 + [I]/Kᵢ) Where Kₘ_app is the apparent Kₘ at inhibitor concentration [I], and Kₘ is the Michaelis constant in the absence of the inhibitor.
-
Section 4: Applications and Future Directions
This compound serves as an essential tool in biochemical and cellular research.[10] Its ability to selectively inhibit certain proteases makes it valuable for elucidating enzyme mechanisms and their roles in cellular processes.[10]
-
Research Tool: It is widely used in protease inhibitor cocktails to prevent protein degradation during cell lysis and protein purification.[20] Its defined mechanism also makes it a useful positive control in high-throughput screening campaigns for novel serine protease inhibitors.
-
Drug Development Scaffold: The benzamidine core is a well-validated pharmacophore.[9] Studying the structure-activity relationships of derivatives like 2,4-Dimethyl-benzamidine provides critical insights for designing next-generation inhibitors with improved potency and selectivity for specific therapeutic targets, such as thrombin in anticoagulation therapy or other proteases involved in cancer progression.[15][21]
The future development of benzamidine-based inhibitors will likely focus on enhancing specificity to minimize off-target effects, a critical requirement for any therapeutic candidate. By systematically modifying the benzamidine scaffold, researchers can fine-tune interactions with secondary binding sites outside the primary S1 pocket, leading to inhibitors tailored for individual serine proteases.
Section 5: References
-
Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]
-
Structure of a serine protease poised to resynthesize a peptide bond. Proceedings of the National Academy of Sciences (PNAS). [Link]
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A critical review on serine protease: Key immune manipulator and pathology mediator. ResearchGate. [Link]
-
Serine Protease Mechanism and Specificity. ACS Chemical Reviews. [Link]
-
Serine protease. Wikipedia. [Link]
-
Chemical structure and X-ray structure of the active site of serine protease (PDB: 1HXE). ResearchGate. [Link]
-
Review of serine protease inhibitors: Development and applications. Semantic Scholar. [Link]
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Inhibition of serine proteinases by benzamidine derivatives. PubMed. [Link]
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Editorial: Serine protease inhibitors and their therapeutic applications. Frontiers in Pharmacology. [Link]
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Serine protease inhibitors and human wellbeing interplay: new insights for old friends. PMC - NIH. [Link]
-
Serine Proteases: Introduction and Overview. Biochemistry & Molecular Biology - The Serine Protease Web Site. [Link]
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Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. [Link]
-
Experimental conditions for serine protease inhibition assays. ResearchGate. [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
-
Oxyanion-mediated inhibition of serine proteases. PubMed. [Link]
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Inhibition kinetics of digestive proteases for Anticarsia gemmatalis. SciELO. [Link]
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Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]
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Benzamidine. Wikipedia. [Link]
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Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry. [Link]
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Novel inhibitors and activity-based probes targeting serine proteases. PMC - NIH. [Link]
-
Protease Assays. Assay Guidance Manual - NCBI. [Link]
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What are Protease Inhibitors and How Do They Work?. G-Biosciences. [Link]
-
A Serine Protease‐inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PMC - NIH. [Link]
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva. [Link]
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A Senior Application Scientist's Technical Guide to 2,4-Dimethyl-benzamidine Hydrochloride in Biochemical Research
Abstract
This guide provides an in-depth technical overview of 2,4-Dimethyl-benzamidine hydrochloride, a pivotal tool in modern biochemical and pharmaceutical research. We will move beyond basic principles to explore its core mechanism as a serine protease inhibitor, detail its multifaceted applications, and provide validated, step-by-step protocols for its use in enzyme kinetic analysis. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to maximize experimental success and data integrity.
Introduction: Understanding the Tool
This compound is a synthetic, reversible competitive inhibitor primarily targeting trypsin, trypsin-like enzymes, and other serine proteases.[1] Its value in the laboratory stems from its ability to selectively and reversibly bind to the active sites of these enzymes, preventing the degradation of protein targets during purification and analysis.[1] This characteristic makes it an indispensable component of lysis buffers and a crucial reagent in studies involving protease activity and regulation.[2] Furthermore, its stable and well-defined structure serves as a valuable scaffold in fragment-based drug discovery for developing novel therapeutics against protease-related pathologies.[2][3]
Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective application. The hydrochloride salt form confers excellent water solubility, a critical attribute for its use in aqueous biochemical buffers.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂ · HCl | Custom Calculation |
| Molecular Weight | 184.67 g/mol | Custom Calculation |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water, ethanol, DMSO, DMF | [4][5] |
| Storage Temperature | 4°C for long-term stability | [6] |
| Stability | Aqueous solutions should be prepared fresh; stock solutions in anhydrous DMSO are stable for months when stored at -20°C or below.[7][8] |
Core Mechanism of Action: A Study in Competitive Inhibition
The efficacy of 2,4-Dimethyl-benzamidine lies in its structural mimicry of the natural substrates of serine proteases, such as arginine and lysine. The key to its function is the positively charged amidinium group.
Serine proteases, like trypsin, feature a catalytic triad (Serine-Histidine-Aspartate) in their active site.[9] A crucial feature of the active site is the "S1 pocket," which determines substrate specificity. In trypsin, this pocket is deep and contains a negatively charged aspartate residue at its base (Asp189). This aspartate residue forms a strong ionic bond with the positively charged side chains of arginine or lysine residues on the substrate, anchoring it for cleavage.
2,4-Dimethyl-benzamidine exploits this precise mechanism. Its protonated amidinium group fits perfectly into the S1 pocket, forming a stable, reversible salt bridge with the aspartate residue. This occupation of the active site physically blocks substrate binding, thereby inhibiting enzymatic activity. The "competitive" nature of this inhibition means that the inhibitor and the natural substrate are competing for the same binding site; increasing the substrate concentration can overcome the inhibition.[1][10] The methyl groups at the 2 and 4 positions of the benzene ring contribute to the hydrophobic interactions within the binding pocket, potentially enhancing binding affinity and specificity compared to unsubstituted benzamidine.[11]
Caption: A typical workflow for fragment-based drug discovery.
Detailed Experimental Protocol: IC₅₀ Determination Against Trypsin
This protocol provides a self-validating system for determining the IC₅₀ of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). The cleavage of L-BAPNA by trypsin releases p-nitroaniline, which can be monitored spectrophotometrically at 405 nm.
5.1 Materials and Reagents
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0. [12]* Trypsin Stock Solution: 1 mg/mL Bovine Pancreatic Trypsin in 1 mM HCl. Store at -20°C.
-
Working Trypsin Solution: Dilute the stock solution to 40 nM (approximately 1 µg/mL) in Assay Buffer immediately before use.
-
Substrate (L-BAPNA) Stock Solution: 100 mM in DMSO. Store at -20°C, protected from light. [13]* Working Substrate Solution: Dilute the stock solution to 2 mM in Assay Buffer. Prepare fresh.
-
Inhibitor (2,4-Dimethyl-benzamidine HCl) Stock Solution: 100 mM in deionized water.
-
Instrumentation: 96-well microplate reader capable of kinetic reads at 405 nm.
5.2 Experimental Workflow
Caption: Step-by-step workflow for IC₅₀ determination.
5.3 Step-by-Step Methodology
-
Prepare Inhibitor Dilutions: Create a serial dilution series of 2,4-Dimethyl-benzamidine HCl in Assay Buffer in a separate 96-well plate or tubes. A typical starting concentration for the highest dose might be 2 mM, followed by 10 two-fold dilutions. Include a "no inhibitor" control (Assay Buffer only).
-
Plate Setup: In a clear, flat-bottom 96-well plate, add reagents in the following order:
-
50 µL of Assay Buffer (for 100% activity control) or the corresponding inhibitor dilution to the test wells.
-
25 µL of the 40 nM Working Trypsin Solution to all wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 5 minutes at 25°C. This step is crucial to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the 2 mM Working Substrate Solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Kinetic Reading: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 405 nm every 30 seconds for 10 minutes.
5.4 Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA₄₀₅/min).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting sigmoidal curve using non-linear regression (e.g., a four-parameter logistic equation in software like GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of inhibitor that reduces enzyme activity by 50%.
Troubleshooting and Best Practices
-
Solubility Issues: While the hydrochloride salt is water-soluble, always ensure complete dissolution. [14]For very high concentrations, gentle warming may be required. [14]* Inhibitor Instability: Prepare aqueous solutions of 2,4-Dimethyl-benzamidine fresh for each experiment. [4][14]While stock solutions in anhydrous DMSO are stable, repeated freeze-thaw cycles should be avoided.
-
No Inhibition Observed:
-
Verify the activity of your enzyme and substrate.
-
Confirm the concentration and integrity of your inhibitor stock solution.
-
Ensure the pH of the assay buffer is optimal for both enzyme activity and inhibitor binding.
-
-
High Background Signal: Check for non-enzymatic hydrolysis of the substrate by running a "no enzyme" control well.
Conclusion
This compound is more than a simple protease inhibitor; it is a versatile and powerful tool for biochemical research. Its well-defined mechanism of action, stability, and chemical tractability make it essential for applications ranging from routine protein protection to the cutting edge of fragment-based drug design. By understanding the causality behind its function and applying robust, validated protocols, researchers can leverage this compound to generate high-quality, reproducible data and accelerate scientific discovery.
References
-
Wikipedia. Benzamidine. [Link]
-
Mares-Guia, M., & Shaw, E. (1965). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. PubMed. [Link]
-
Alves, N. J., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH. [Link]
-
Yoshizawa, T., et al. (2020). trypsin inhibition by benzamidine-conjugated molecular glues. PMC - NIH. [Link]
-
SLS. Benzamidine hydrochloride hydr | B6506-25G | SIGMA-ALDRICH. [Link]
-
Reagent Instruments Net. Benzamidine HCl. [Link]
-
protocols.io. Enzymatic Assay of Trypsin Inhibition. [Link]
-
Mares-Guia, M., & Shaw, E. (1975). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]
-
Cambridge Healthtech Institute. Fragment-Based Drug Discovery - 2023 Archive. [Link]
-
Shraga, R., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Springer Link. [Link]
-
Scott, D. E., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC - NIH. [Link]
-
Wikipedia. Serine protease. [Link]
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An In-depth Technical Guide to the Role of 2,4-Dimethyl-benzamidine Hydrochloride in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive examination of 2,4-Dimethyl-benzamidine hydrochloride, a pivotal molecule in the landscape of medicinal chemistry and biochemical research. While structurally simple, its strategic importance stems from two primary functions: its role as a potent, reversible inhibitor of serine proteases and its utility as a versatile synthetic intermediate for the development of complex therapeutic agents.[1] This document will elucidate the fundamental mechanism of action, detail a representative synthetic pathway and analytical validation, and explore its practical applications in drug discovery workflows. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Significance
This compound is the hydrochloride salt of 2,4-dimethylbenzenecarboximidamide.[1] Its chemical structure features a benzamidine core, which is the key pharmacophore responsible for its biological activity, substituted with two methyl groups on the aromatic ring. These methyl groups subtly modulate the molecule's electronic and steric properties, influencing its binding affinity and selectivity for target enzymes compared to the parent benzamidine molecule.
Its primary value in medicinal chemistry is as a building block for creating more complex bioactive molecules and as a tool for studying enzymes, particularly serine proteases, which are implicated in a vast array of physiological and pathological processes.[1][2]
| Property | Value |
| IUPAC Name | 2,4-dimethylbenzenecarboximidamide hydrochloride |
| CAS Number | 1187927-39-4[1] |
| Molecular Formula | C₉H₁₂N₂·HCl[1] |
| Molecular Weight | 184.67 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Storage Conditions | 0-8°C[1] |
The Amidine Pharmacophore: A Master Key for Serine Proteases
To appreciate the role of 2,4-Dimethyl-benzamidine, one must first understand its mechanism of interaction with its primary targets: trypsin-like serine proteases.
Expertise & Causality: Serine proteases, such as trypsin, thrombin, and Factor Xa, are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site. A crucial feature for substrate recognition in trypsin-like proteases is the "S1 pocket," a deep, negatively charged cleft that preferentially binds long, positively charged amino acid residues like arginine and lysine.
The benzamidine moiety is a superb structural mimic (a mimetic) of the guanidinium group of arginine. At physiological pH, the amidine group is protonated, forming a positively charged amidinium ion. This cation forms a strong, charge-stabilized hydrogen bond (a salt bridge) with the carboxylate side chain of the conserved Aspartate residue at the bottom of the S1 pocket. This high-affinity, reversible binding effectively blocks the active site, preventing the natural substrate from accessing the catalytic serine residue and thus inhibiting enzymatic activity.[3][4][5]
Caption: Reversible inhibition via ionic bonding in the S1 pocket.
Synthesis and Analytical Validation
Trustworthiness: A reliable supply of a well-characterized chemical entity is the foundation of reproducible research. The synthesis of this compound typically follows established methodologies for benzamidine synthesis, starting from the corresponding nitrile.
Representative Synthetic Workflow: The Pinner Reaction
The Pinner reaction is a classic and reliable method for converting a nitrile into an imino ether hydrochloride, which is then readily converted to the desired amidine hydrochloride upon treatment with ammonia.
Caption: Synthetic workflow for 2,4-Dimethyl-benzamidine HCl.
Experimental Protocol: Synthesis
This protocol is a representative example and must be adapted and performed with strict adherence to laboratory safety standards.
-
Imino Ether Formation: Dissolve 2,4-dimethylbenzonitrile (1.0 eq) in anhydrous ethanol (5-10 volumes) in a flame-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and drying tube. Cool the solution to 0°C in an ice bath.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. Causality: Anhydrous conditions are critical to prevent hydrolysis of the nitrile and the imino ether intermediate back to the amide. The low temperature controls the exothermic reaction.
-
Reaction & Isolation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The imino ether hydrochloride typically precipitates as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry in vacuo.
-
Ammonolysis: Add the isolated imino ether hydrochloride (1.0 eq) to a saturated solution of ammonia in ethanol (~8% w/w) at room temperature.[6]
-
Reaction & Workup: Stir the mixture for 24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo to remove excess ammonia and solvent.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/diethyl ether) to yield the purified product.
-
Characterization: Confirm the structure and purity of the final product using HPLC, ¹H NMR, and Mass Spectrometry to ensure it meets the standards required for medicinal chemistry applications.[7]
Key Applications in Drug Discovery
The Benchtop Workhorse: A Reversible Protease Inhibitor
In protein biochemistry and cell biology, the primary application of benzamidine analogs is as a component of protease inhibitor cocktails.[4]
Expertise & Causality: During cell lysis for protein extraction, proteases are released from their cellular compartments and can rapidly degrade the protein of interest. The inclusion of a broad-spectrum inhibitor like this compound is essential to protect the target protein's integrity. Its reversibility is an advantage in some contexts, as it can be removed by dialysis if its presence interferes with downstream applications.[5] It is often used at a working concentration of 0.5 to 4.0 mM.[5]
Protocol: 100x Protease Inhibitor Stock Solution (for general use)
-
Preparation: Prepare the stock solution fresh before use, as benzamidine is susceptible to oxidation in aqueous solutions.[5]
-
Solvent: Use degassed, ultrapure water or a suitable buffer (e.g., 20 mM HEPES, pH 7.5).
-
Dissolution: To prepare 10 mL of a 100 mM stock (100x), dissolve 184.67 mg of this compound in the chosen solvent.
-
Usage: Add 10 µL of the 100x stock solution for every 1 mL of lysis buffer to achieve a final working concentration of 1 mM.
-
Storage: While fresh preparation is recommended, small aliquots can be stored at -20°C for short periods.[4]
A Foundation for Drug Design: The Synthetic Intermediate
The true power of this compound in medicinal chemistry lies in its role as a starting material.[1] The benzamidine pharmacophore provides the "anchor" that docks into the protease S1 pocket, while the rest of the molecule can be elaborated to achieve selectivity and drug-like properties.
Medicinal chemists use the 2,4-dimethylphenyl scaffold as a base to:
-
Improve Selectivity: By adding functional groups that interact with other pockets (S2, S3, etc.) on the enzyme surface, which vary between different proteases.
-
Enhance Potency: Optimizing hydrophobic and hydrogen-bonding interactions outside the S1 pocket.
-
Tune Pharmacokinetics: Modifying the molecule to improve solubility, membrane permeability, and metabolic stability (ADME properties).
This strategy has been instrumental in developing potent and selective inhibitors for critical enzyme targets in thrombosis (e.g., Thrombin, Factor Xa) and other diseases.
Integrated Workflow: Screening for Novel Protease Inhibitors
This compound serves as an essential reference compound or a fragment for screening campaigns in a typical drug discovery workflow.
Caption: Drug discovery workflow for protease inhibitors.
Conclusion and Future Perspectives
This compound is more than a simple chemical reagent; it is a fundamental tool and conceptual model in medicinal chemistry. Its role as a reversible serine protease inhibitor makes it indispensable for basic research, while its structure provides a validated starting point for the rational design of sophisticated drugs. Future work will likely continue to leverage this and other substituted benzamidine scaffolds to develop highly selective inhibitors for newly identified protease targets, pushing the boundaries of therapeutic intervention in fields ranging from oncology to virology.
References
- Chem-Impex International. (n.d.). This compound.
- ChemicalBook. (n.d.). Benzamidine hydrochloride synthesis.
- Chem-Impex International. (n.d.). 3,4-Dimethyl-benzamidine hydrochloride.
- Changzhou Tianhua Pharmaceutical Co., Ltd. (2017). Synthesis method of benzamidine hydrochloride. (CN107353230A). Google Patents.
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
- GoldBio. (n.d.). Benzamidine Hydrochloride Monohydrate.
- Cayman Chemical. (n.d.). Benzamidine (hydrochloride). Product Information.
- MedchemExpress. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor.
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Fanelli, V., et al. (2022). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of Inflammation Research. National Institutes of Health. Retrieved from [Link]
- ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.
- ChemicalBook. (n.d.). This compound | 1187927-39-4.
- Selleck Chemicals. (n.d.). Benzamidine HCl | Serine/threonin kinase inhibitor.
- Changzhou Tianhua Pharmaceutical Co., Ltd. (2017). A kind of synthetic method of Amidinobenzene hydrochloride. (CN107353230A). Google Patents.
- Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. (n.d.).
- Patsnap Synapse. (2024). What is the mechanism of Benzydamine Hydrochloride?.
- EvitaChem. (n.d.). Buy N,N-dimethylbenzamidine.
- United States Biological. (n.d.). This compound - Data Sheet.
- BOC Sciences. (n.d.). CAS 131947-81-4 2,4-Dimethoxy-benzamidine hydrochloride.
- Velkoska-Markovska, L., & Petanovska-Ilievska, B. (2014). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Journal of Hygienic Engineering and Design.
- El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis.
Sources
A Preliminary Investigation of the Bioactivity of 2,4-Dimethyl-benzamidine hydrochloride: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro and in silico investigation of the bioactivity of 2,4-Dimethyl-benzamidine hydrochloride. As a member of the benzamidine class of compounds, which are known to exhibit a wide range of pharmacological activities, this compound presents a compelling candidate for further study.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the compound's potential as a serine protease inhibitor, its broader pharmacological profile, and its preliminary safety assessment. Detailed, step-by-step methodologies for key assays are provided, alongside guidance on data interpretation and the logical progression of a tiered screening strategy.
Introduction: The Therapeutic Potential of Benzamidine Derivatives
Benzamidine and its derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] The core benzamidine structure serves as a versatile scaffold for the development of novel therapeutic agents. A key characteristic of this class of compounds is their ability to act as competitive inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[2][3]
This compound, a specific derivative, is noted for its potential as a potent inhibitor of serine proteases, making it a person of interest in biochemical research and drug development, particularly for conditions associated with protease dysregulation.[4] This guide outlines a systematic approach to initiate the exploration of its bioactivity, beginning with its known potential as a serine protease inhibitor and expanding to other possible pharmacological effects and a preliminary assessment of its safety profile.
A Tiered Approach to Bioactivity Screening
A logical and resource-efficient preliminary investigation of a novel compound's bioactivity involves a tiered approach. This strategy begins with broad, high-throughput screening to identify potential areas of activity, followed by more focused secondary and tertiary assays to confirm and characterize these initial findings.
Caption: A tiered workflow for the preliminary bioactivity screening of this compound.
In Silico Assessment: Predicting Bioactivity and ADME-Tox Properties
Before embarking on resource-intensive wet-lab experiments, a preliminary in silico evaluation can provide valuable insights into the potential biological targets and pharmacokinetic properties of this compound.
Target Prediction
Reverse screening, also known as target fishing, is a computational approach that predicts potential protein targets for a small molecule based on its chemical structure. Several web-based tools can be utilized for this purpose.
Protocol for In Silico Target Fishing:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound in a suitable format (e.g., SMILES or SDF).
-
Convert the 2D structure to a 3D conformation using molecular modeling software.
-
Perform energy minimization of the 3D structure using a standard force field (e.g., MMFF94).
-
-
Reverse Screening:
-
Submit the prepared 3D structure to a reverse screening server (e.g., SwissTargetPrediction, PharmMapper).
-
These servers compare the query molecule to libraries of known active ligands for a wide range of protein targets.
-
-
Analysis of Results:
-
The output will be a ranked list of potential protein targets.
-
Prioritize targets that are biologically plausible, with a focus on serine proteases and other enzyme classes.
-
Preliminary ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery. Several computational models can predict these properties.
Protocol for In Silico ADME-Tox Prediction:
-
Input: Submit the chemical structure of this compound to an ADME-Tox prediction server (e.g., SwissADME, pkCSM).
-
Predicted Parameters: The server will provide predictions for various properties, including:
-
Physicochemical Properties: Molecular weight, logP, water solubility.
-
Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
Interpretation: Analyze the predicted properties to identify potential liabilities that may need to be addressed in later stages of development.
In Vitro Bioactivity Profiling
Following the in silico analysis, a series of in vitro assays should be conducted to experimentally validate the predicted activities and further characterize the bioactivity of this compound.
Serine Protease Inhibition
Given that benzamidine derivatives are known serine protease inhibitors, this is a primary area of investigation.[2][3] A panel of representative serine proteases should be tested.
Protocol for Serine Protease Inhibition Assay (Colorimetric):
-
Materials:
-
This compound (test compound)
-
A panel of serine proteases (e.g., trypsin, chymotrypsin, thrombin, elastase)
-
Corresponding chromogenic substrates (e.g., BAPNA for trypsin, SUPHE for chymotrypsin)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the serine protease.
-
Incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength using a microplate reader.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 1: Representative Serine Proteases and Chromogenic Substrates
| Serine Protease | Chromogenic Substrate | Wavelength (nm) |
| Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) | 405 |
| Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SUPHE) | 405 |
| Thrombin | Chromozym TH | 405 |
| Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide | 405 |
Antimicrobial Activity Screening
Benzamidine derivatives have shown potential as antimicrobial agents.[1] Therefore, it is prudent to screen this compound against a panel of clinically relevant microorganisms.
Protocol for Broth Microdilution Assay (MIC Determination):
-
Materials:
-
This compound
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Cytotoxicity Assessment
A preliminary assessment of cytotoxicity is essential to understand the compound's therapeutic window. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Protocol for MTT Cytotoxicity Assay:
-
Materials:
-
This compound
-
A human cell line (e.g., HEK293 for normal cells, or a cancer cell line like HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Data Interpretation and Next Steps
The preliminary data generated from these assays will provide a foundational understanding of the bioactivity of this compound.
Table 2: Interpreting Preliminary Bioactivity Data
| Assay | Key Parameter | Interpretation | Next Steps |
| Serine Protease Inhibition | IC50 | A low IC50 value indicates potent inhibition. | Determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive). Assess selectivity against a broader panel of proteases. |
| Antimicrobial Activity | MIC | A low MIC value indicates potent antimicrobial activity. | Determine the Minimum Bactericidal Concentration (MBC) to distinguish between bacteriostatic and bactericidal effects. Conduct time-kill kinetic studies. |
| Cytotoxicity | CC50 | A high CC50 value suggests low cytotoxicity and a favorable preliminary safety profile. | Calculate the selectivity index (SI = CC50/IC50 or CC50/MIC) to assess the therapeutic window. Investigate the mechanism of cell death (apoptosis vs. necrosis). |
graph "Data_Interpretation_and_Progression" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_0" { label="Preliminary Data"; bgcolor="#E8F0FE"; "IC50" [label="IC50 (Protease)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MIC" [label="MIC (Microbe)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "CC50" [label="CC50 (Cytotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Further Characterization"; bgcolor="#E6F4EA"; "Ki_Mechanism" [label="Ki & Mechanism\nof Inhibition"]; "Selectivity" [label="Selectivity Profiling"]; "MBC_Time_Kill" [label="MBC & Time-Kill\nKinetics"]; "SI" [label="Selectivity Index\n(CC50/IC50 or MIC)"]; "Cell_Death_Mechanism" [label="Apoptosis/Necrosis\nAssays"]; }
"IC50" -> "Ki_Mechanism"; "IC50" -> "Selectivity"; "MIC" -> "MBC_Time_Kill"; "CC50" -> "SI"; "IC50" -> "SI"; "MIC" -> "SI"; "CC50" -> "Cell_Death_Mechanism"; }
Caption: Logical progression from preliminary data to further characterization of this compound.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the initial bioactivity assessment of this compound. By employing a tiered strategy that integrates in silico prediction with targeted in vitro assays, researchers can efficiently and effectively elucidate the compound's pharmacological potential and preliminary safety profile. The detailed protocols and data interpretation guidelines presented herein are designed to ensure the generation of reliable and reproducible data, laying a solid foundation for future, more in-depth investigations into the therapeutic applications of this promising compound.
References
-
Mares, M., et al. (1993). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 36(24), 3897-3903. Retrieved from [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-10. Retrieved from [Link]
Sources
Topic: 2,4-Dimethylbenzamidine Hydrochloride as a Strategic Building Block for Pharmaceuticals
An In-Depth Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of 2,4-dimethylbenzamidine hydrochloride, a versatile chemical scaffold, for researchers, scientists, and professionals in drug development. It details its chemical properties, synthesis protocols, and core applications in medicinal chemistry, with a focus on its role in constructing pharmacologically active agents.
Core Concepts: The Strategic Value of the Amidine Moiety
In medicinal chemistry, the benzamidine scaffold is a privileged structure, primarily because the amidine group is a potent mimic of the guanidinium side chain of arginine. This allows it to act as a strong hydrogen bond donor, forming critical salt-bridge interactions with carboxylate residues in the active sites of enzymes, particularly serine proteases.[1][2] 2,4-Dimethylbenzamidine hydrochloride, a specific variant, offers distinct advantages. The methyl groups at the 2 and 4 positions of the phenyl ring provide steric bulk and electronic modulation, which can be leveraged to enhance target specificity, improve metabolic stability, and fine-tune the compound's pharmacokinetic profile. It serves as a key intermediate in the synthesis of bioactive molecules, especially enzyme inhibitors.[1]
Physicochemical & Reactivity Profile
2,4-Dimethylbenzamidine hydrochloride is typically supplied as a stable, crystalline solid, which simplifies handling and weighing in a laboratory setting. Its hydrochloride salt form enhances its solubility in polar solvents, a crucial attribute for many synthetic reactions.
Table 1: Physicochemical Properties of 2,4-Dimethylbenzamidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1187927-39-4 | [3] |
| Molecular Formula | C₉H₁₃ClN₂ | [2] |
| Molecular Weight | 184.67 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | Not consistently reported; varies by source. | |
| Storage | Typically stored at 0-8°C or 4°C. | [2] |
The primary reactivity of the amidine functional group lies in its nucleophilic character, making it an excellent partner for condensation reactions. It is most frequently employed in the construction of nitrogen-containing heterocyclic systems, such as pyrimidines and imidazoles, which form the core of numerous pharmaceutical agents.
Synthesis Protocol: The Pinner Reaction
The most reliable and widely adopted method for synthesizing benzamidine derivatives is the Pinner reaction.[4][5][6] This two-step process first converts a nitrile into an intermediate imino ester salt (a "Pinner salt"), which is then treated with ammonia to yield the final amidine.[4][6][7]
Detailed Experimental Workflow
This protocol outlines the synthesis starting from 2,4-dimethylbenzonitrile.
Causality Behind Choices:
-
Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[5][6] The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an undesired ester byproduct.[8]
-
Low Temperature: Temperature control is critical.[6] The imino ester hydrochloride is thermodynamically unstable, and low temperatures (0-5 °C) are necessary to prevent its decomposition or rearrangement into a stable amide.[6][8]
Step 1: Formation of the Ethyl 2,4-dimethylbenzimidate Hydrochloride (Pinner Salt)
-
Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube filled with calcium chloride.
-
In the flask, dissolve 2,4-dimethylbenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution. A precipitate (the Pinner salt) will begin to form. Continue the HCl addition until the solution is saturated and precipitation is complete.
-
Seal the flask and allow it to stir at 0-5 °C for 12-18 hours to ensure complete conversion.
-
Collect the white crystalline Pinner salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the salt under vacuum to remove residual solvent.
Step 2: Conversion to 2,4-Dimethylbenzamidine Hydrochloride
-
Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol (approx. 5-7 mL per gram of salt) in a clean flask.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Bubble anhydrous ammonia (NH₃) gas through the stirred suspension. The reaction is typically exothermic. Maintain the temperature below 10 °C.
-
Continue the ammonia addition until the reaction mixture is basic (test with pH paper) and all the suspended solid has dissolved, indicating the formation of the more soluble amidine hydrochloride and ammonium chloride byproduct.
-
Allow the reaction to stir at room temperature for 2-4 hours to ensure completion.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The resulting solid can be purified by recrystallization, typically from an ethanol/ether solvent system, to yield pure 2,4-dimethylbenzamidine hydrochloride.
Synthesis Workflow Diagram
Caption: Pinner reaction workflow for the synthesis of 2,4-Dimethylbenzamidine HCl.
Application in Pharmaceutical Synthesis: Building a Pyrimidine Core
A primary application of benzamidine derivatives is the construction of substituted pyrimidine rings, a core scaffold in many kinase inhibitors. The benzamidine provides two nitrogen atoms for the heterocyclic ring in a convergent and efficient manner.
Experimental Design: Synthesis of a 2-Aryl-pyrimidine
This protocol describes the condensation of 2,4-dimethylbenzamidine hydrochloride with a β-dicarbonyl compound (acetylacetone) to form a 2-(2,4-dimethylphenyl)-4,6-dimethylpyrimidine.
Causality Behind Choices:
-
Base Selection: A strong base, such as sodium ethoxide, is required to deprotonate the β-dicarbonyl compound, forming a nucleophilic enolate. It also neutralizes the hydrochloride salt of the amidine, liberating the free amidine base to participate in the reaction.
-
Reflux Conditions: Heating the reaction to reflux in ethanol provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps to proceed at a reasonable rate.
Protocol: Cyclocondensation to Form a Pyrimidine
-
In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution of sodium ethoxide, add 2,4-dimethylbenzamidine hydrochloride (1.0 eq). Stir for 15 minutes to allow for the formation of the free amidine base.
-
Add acetylacetone (1.05 eq) dropwise to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and quench by slowly adding water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel to yield the pure 2-(2,4-dimethylphenyl)-4,6-dimethylpyrimidine.
Logical Relationship Diagram
Caption: Logical relationships in pyrimidine synthesis from 2,4-Dimethylbenzamidine HCl.
Trustworthiness and Safety Considerations
-
Self-Validation: All described protocols include a final purification step (recrystallization or column chromatography) and recommend in-process monitoring (TLC or LC-MS). Final product identity and purity should always be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Safety: 2,4-Dimethylbenzamidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Operations involving HCl and ammonia gas must be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) before use.[9][10][11]
Conclusion
2,4-Dimethylbenzamidine hydrochloride is a high-value, versatile building block for pharmaceutical synthesis. Its straightforward preparation via the Pinner reaction and its utility in constructing complex heterocyclic cores, such as pyrimidines, make it an essential tool for medicinal chemists. The strategic incorporation of the 2,4-dimethylphenyl moiety allows for nuanced control over a compound's interaction with its biological target, underscoring its importance in the design of next-generation therapeutics.
References
-
Pinner reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pinner Reaction | NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Pinner Reaction - SynArchive. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-DIMETHYL-BENZAMIDINE HYDROCHLORIDE | 1187927-39-4 [chemicalbook.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes & Protocols: Utilizing 2,4-Dimethyl-benzamidine hydrochloride for Serine Protease Kinetic Assays
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding 2,4-Dimethyl-benzamidine hydrochloride
This compound is a synthetic, small-molecule inhibitor primarily targeting trypsin, trypsin-like enzymes, and other serine proteases.[1] As a derivative of benzamidine, it belongs to a well-established class of compounds used extensively in biochemical research and drug development to modulate protease activity.[2][3] The core benzamidine structure acts as an arginine mimetic, enabling it to bind competitively to the active site of serine proteases that recognize and cleave substrates after arginine or lysine residues.[4]
The addition of two methyl groups to the phenyl ring can influence the compound's hydrophobicity and steric interactions within the enzyme's active site, potentially altering its potency and selectivity compared to the parent benzamidine molecule.[5][6] This guide provides a comprehensive framework for employing this compound in enzyme kinetic assays to determine inhibition constants (Kᵢ) and characterize enzyme-inhibitor interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂·HCl | [2] |
| Molecular Weight | 184.67 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [7] |
| Storage | 0-8°C, desiccated | [2] |
| Solubility | Soluble in water and organic solvents like DMSO and ethanol.[8] Aqueous solutions should be prepared fresh.[9][10] | [8] |
Mechanism of Action: Competitive Inhibition
2,4-Dimethyl-benzamidine acts as a reversible, competitive inhibitor .[1] This mechanism is defined by the inhibitor binding to the same active site on the enzyme as the natural substrate. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket, the same interaction that anchors arginine and lysine side chains of substrates.
This direct competition means that the inhibitor and substrate cannot bind to the enzyme simultaneously. The kinetic consequence is an increase in the apparent Michaelis constant (Kₘ) of the substrate, while the maximum reaction velocity (Vₘₐₓ) remains unchanged.[11] At sufficiently high substrate concentrations, the effect of a competitive inhibitor can be overcome. The potency of a competitive inhibitor is quantified by its inhibition constant, Kᵢ, which represents the dissociation constant of the enzyme-inhibitor (EI) complex.[11][12] A lower Kᵢ value signifies a more potent inhibitor.[13]
Caption: Competitive inhibition by 2,4-Dimethyl-benzamidine.
Core Application: Determination of the Inhibition Constant (Kᵢ)
The primary application for this compound in kinetics is to determine its Kᵢ value for a target serine protease. This is a fundamental parameter that quantifies inhibitor potency and is independent of substrate concentration, unlike the IC₅₀ value.[12] The standard method involves measuring initial reaction velocities over a range of substrate concentrations in the presence of several fixed inhibitor concentrations.
Essential Materials & Reagents
-
Enzyme: Purified serine protease (e.g., bovine trypsin, human thrombin).
-
Inhibitor: this compound.
-
Substrate: A chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin).
-
Assay Buffer: Buffer appropriate for enzyme stability and activity (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 for trypsin).
-
Instrumentation: Spectrophotometer or microplate reader capable of kinetic measurements.
-
Consumables: 96-well UV-transparent microplates, appropriate pipette tips.
Reagent Preparation (Self-Validating Protocol)
Causality: Accurate Kᵢ determination depends on precise concentrations. Prepare stocks carefully and perform serial dilutions. Always prepare solutions fresh, as benzamidine derivatives can be susceptible to hydrolysis, especially at alkaline pH.[9][10]
-
Assay Buffer: Prepare 1 L of the desired buffer. Filter and degas if necessary. Store at 4°C.
-
Enzyme Stock (e.g., 1 mg/mL Trypsin): Reconstitute lyophilized enzyme in a suitable acidic buffer (e.g., 1 mM HCl) to the desired concentration. Aliquot into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Inhibitor Stock (10 mM): Accurately weigh this compound and dissolve in assay buffer or DMSO to create a high-concentration stock. For example, to make a 10 mM stock (MW = 184.67 g/mol ), dissolve 1.85 mg in 1 mL of solvent. Store aliquots at -20°C.
-
Note: If using DMSO, ensure the final concentration in the assay does not exceed 1-2%, as higher concentrations can affect enzyme activity.[8]
-
-
Substrate Stock (e.g., 10 mM BAEE): Dissolve the substrate in the assay buffer to the desired stock concentration. Some substrates may require gentle warming or sonication to fully dissolve. Protect from light if photosensitive.[14]
Experimental Protocol: Kᵢ Determination Assay Workflow
This protocol outlines a 96-well plate-based assay to generate substrate-velocity curves at different inhibitor concentrations.
Caption: Workflow for determining the Kᵢ of an enzyme inhibitor.
Step-by-Step Methodology
-
Design the Plate Layout: Plan your experiment to include a full substrate titration curve for each inhibitor concentration, including a zero-inhibitor control. Also include controls for background (no enzyme) and maximal activity (no inhibitor).
-
Assay Setup: In a 96-well plate, perform the following additions for a final volume of 200 µL.
-
a. Assay Buffer: Add buffer to bring the final volume to 200 µL.
-
b. Inhibitor: Add 20 µL of inhibitor dilutions to the appropriate wells. For the "no inhibitor" control, add 20 µL of the inhibitor's solvent (e.g., assay buffer or 10% DMSO). A typical concentration range to test would be 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, and 5x Kᵢ (if Kᵢ is estimated from literature on similar compounds). If Kᵢ is unknown, start with a broad range (e.g., 1 nM to 100 µM).
-
c. Enzyme: Add 20 µL of a working enzyme solution. The final enzyme concentration should be chosen to ensure the uninhibited reaction is linear for at least 5-10 minutes.
-
-
Pre-incubation: Gently mix the plate and incubate for 5-10 minutes at the assay temperature (e.g., 25°C or 37°C). This step allows the enzyme and inhibitor to reach binding equilibrium before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the various substrate dilutions to start the reaction. Substrate concentrations should typically span from 0.1x Kₘ to at least 5-10x Kₘ.
-
Kinetic Reading: Immediately place the plate in the reader and begin monitoring the change in absorbance or fluorescence over time.
Data Analysis and Interpretation
-
Calculate Initial Velocities (v₀): For each well, plot the signal (e.g., absorbance) versus time. The initial velocity (v₀) is the slope of the initial linear portion of this curve.[15]
-
Plot Michaelis-Menten Curves: Plot v₀ versus substrate concentration ([S]) for each inhibitor concentration ([I]). You will generate a family of curves. For a competitive inhibitor, the curves should all approach the same Vₘₐₓ but have different apparent Kₘ values.
-
Determine Kᵢ: While traditional linearized plots like the Lineweaver-Burk or Dixon plots can be used, they can introduce significant errors in parameter estimation.[16] The most robust and preferred method is to perform a simultaneous nonlinear regression (SNLR) analysis.[16]
-
Fit the entire dataset (all curves simultaneously) to the competitive inhibition equation using software like GraphPad Prism or R:
v₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S])
-
This global fit will provide the best estimates for the shared parameters Vₘₐₓ, Kₘ, and the single Kᵢ value.[12]
-
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution |
| No Inhibition Observed | Inhibitor concentration too low; Inhibitor degraded; Enzyme is not susceptible. | Test a much wider and higher concentration range. Prepare fresh inhibitor stock solutions.[10] Verify enzyme activity with a known inhibitor. |
| Incomplete Curves (No Saturation) | Substrate concentration range is too low; Substrate solubility is limited. | Extend substrate concentrations to >5x Kₘ. If solubility is an issue, a different substrate may be needed. |
| High Background Signal | Substrate is unstable and hydrolyzes spontaneously. | Run a "no enzyme" control for each substrate concentration and subtract this background rate from all measurements. |
| Vₘₐₓ Decreases with Inhibitor | The mechanism may not be purely competitive (e.g., mixed or non-competitive inhibition). | Re-evaluate the data using models for other inhibition types.[17] |
References
-
GraphPad Software. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
-
Kemmer, G., & Keller, F. (2010). Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. PubMed, 28(5), 489-96. Retrieved from [Link]
-
Mares-Guia, M., & Shaw, E. (1967). Inhibition of four human serine proteases by substituted benzamidines. PubMed, 242(23), 5777-80. Retrieved from [Link]
-
Gupta, S. P., Handa, A., & Shewade, D. G. (1987). A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies. PubMed, 37(1), 47-50. Retrieved from [Link]
-
University College London. (n.d.). Enzyme inhibitors. Retrieved from [Link]
-
Appy, B., et al. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Institutes of Health. Retrieved from [Link]
-
Klappa, P. (2021). Finding ki of competitive inhibitor. YouTube. Retrieved from [Link]
-
Kasab, C., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Publications. Retrieved from [Link]
-
Koyama, S., et al. (1995). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. PubMed. Retrieved from [Link]
-
Yilmaz, S., et al. (2021). ELISA-based competitive trypsin inhibition assay. Taylor & Francis Online. Retrieved from [Link]
-
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. Retrieved from [Link]
-
ResearchGate. (2018). Enzyme Kinetic studies?. Retrieved from [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
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2,4-Dimethyl-benzamidine hydrochloride protocol for protease inhibition
An In-Depth Guide to the Application of 2,4-Dimethyl-benzamidine Hydrochloride for Serine Protease Inhibition
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of this compound as a serine protease inhibitor. This guide moves beyond a simple set of instructions to explain the underlying biochemical principles, ensuring that experimental designs are both robust and rationally conceived.
Introduction: The Critical Need for Protease Inhibition
The uncontrolled activity of proteases following cell lysis is a significant challenge in protein research, leading to the degradation of target proteins and compromising experimental outcomes. Serine proteases, a major class of proteolytic enzymes, are particularly aggressive. Benzamidine and its derivatives are classic competitive, reversible inhibitors of serine proteases, making them essential components of many lysis buffers and purification protocols.[1][2] This guide focuses specifically on this compound, a derivative whose structural modifications may offer altered specificity and affinity, providing a valuable tool for targeted protease inhibition.[3]
Mechanism of Action: A Tale of Competitive Inhibition
Benzamidine-based inhibitors function by mimicking the structure of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of the inhibitor forms an ionic bond with the carboxylate side chain of a conserved aspartate residue in the S1 specificity pocket of the enzyme's active site. This binding event physically occludes the active site, preventing the binding and cleavage of protein substrates.[2]
The addition of two methyl groups at the 2 and 4 positions of the benzene ring in 2,4-Dimethyl-benzamidine introduces steric bulk and hydrophobicity. This modification can influence the inhibitor's binding affinity and specificity for the S1 pocket of different serine proteases, potentially offering a more tailored inhibition profile compared to the parent benzamidine molecule.
Caption: Competitive inhibition of serine proteases by 2,4-Dimethyl-benzamidine.
Physicochemical Properties and Handling
While specific, verified data for this compound is not as abundant as for its parent compound, its properties can be extrapolated and should be handled with the same considerations.
| Property | Details | Source |
| Appearance | White to off-white crystalline powder. | [1] |
| Molecular Weight | ~184.67 g/mol (anhydrous) | N/A |
| Storage (Solid) | Store at 2-8°C, desiccated. | [1][4] |
| Solubility | Soluble in water, ethanol, and DMSO.[4][5][6] For the parent compound, benzamidine HCl, solubility in water is ~50 mg/mL (may require heating).[4][7] | N/A |
| Stability in Solution | Benzamidine is susceptible to hydrolysis, especially at alkaline pH.[5] Solutions should be prepared fresh.[4][7] Frozen aliquots may be stable for short periods.[4] Stock solutions of benzamidine HCl are reported to be stable for up to 6 months at -20°C.[8] | N/A |
Experimental Protocols
Protocol 1: Preparation of a 1 M Stock Solution
The causality behind preparing a concentrated stock solution is to minimize the volume of additives to the experimental buffer, thereby preventing significant changes in its composition and pH.
Materials:
-
This compound powder
-
High-purity, nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated balance and appropriate weighing tools
Procedure:
-
Calculation: Determine the mass of this compound needed. For a 1 M solution in 10 mL (0.01 L): Mass = 1 mol/L * 0.01 L * 184.67 g/mol = 1.8467 g
-
Weighing: Carefully weigh out the calculated amount of the compound.
-
Dissolution: Add the powder to a conical tube containing approximately 8 mL of high-purity water. Vortex or mix gently until fully dissolved. The parent compound, benzamidine HCl, may require gentle heating to fully dissolve at high concentrations.[4][7]
-
Volume Adjustment: Adjust the final volume to 10 mL with high-purity water.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store at -20°C. Stock solutions of the parent compound are stable for up to 6 months when frozen.[8] It is recommended to use solutions fresh whenever possible due to sensitivity to oxidation and hydrolysis.[4][5]
Protocol 2: General Use in Lysis Buffers
The goal is to inhibit protease activity immediately upon cell disruption, preserving the integrity of the target proteins.
Procedure:
-
Prepare your standard cell lysis buffer (e.g., RIPA, Tris-HCl based buffers).
-
Just before use, thaw an aliquot of the 1 M this compound stock solution on ice.
-
Add the stock solution to the lysis buffer to achieve the desired final working concentration. A common working concentration for benzamidine is approximately 1 mM.[4] For yeast, a range of 0.5 to 4.0 mM is often used.[2][4]
-
For a 1 mM final concentration in 10 mL of lysis buffer, add 10 µL of the 1 M stock solution.
-
-
Mix the buffer thoroughly and keep it on ice.
-
Proceed with your cell lysis protocol.
Note: Since benzamidine is a reversible inhibitor, it should be included in all subsequent buffers used during purification steps until the proteases are removed.[2]
Protocol 3: Self-Validating System for Determining Optimal Concentration
The efficacy of an inhibitor can be cell-type and protease-specific. Therefore, it is crucial to determine the optimal working concentration for your system. This protocol provides a framework for empirically validating inhibitor effectiveness.
Workflow:
Caption: Workflow to determine the optimal inhibitor concentration.
Step-by-Step Methodology:
-
Prepare Lysate: Lyse a sample of your cells or tissue in a buffer without any protease inhibitors. Keep on ice to minimize initial degradation.
-
Aliquot: Immediately aliquot the crude lysate into several microcentrifuge tubes.
-
Spike with Inhibitor: Add varying final concentrations of this compound to each tube (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM). The "0 mM" tube serves as your negative control, showing the baseline level of degradation.
-
Incubate: Incubate all tubes at a temperature that allows for protease activity (e.g., room temperature or 37°C) for a set period (e.g., 60 minutes).
-
Stop Reaction: Stop the proteolytic activity by adding an equal volume of 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Analyze: Analyze the samples via SDS-PAGE followed by Coomassie staining or Western blotting for a protein of interest that is known to be susceptible to degradation.
-
Evaluate: The optimal concentration is the lowest concentration that effectively prevents the degradation of your target protein, as visualized by the integrity of the protein band compared to the negative control.
Trustworthiness and Final Considerations
-
Buffer Compatibility: Benzamidine has some ionic binding characteristics. In applications like affinity chromatography, a salt concentration of at least 0.5 M NaCl is recommended to reduce non-specific ionic interactions.[9]
-
Combination with Other Inhibitors: For broad-spectrum protection, this compound should be used as part of a protease inhibitor cocktail that includes inhibitors for other protease classes (e.g., EDTA for metalloproteases, E-64 for cysteine proteases).[7][10]
-
Reversibility: As a reversible inhibitor, its effect can be removed by dialysis or buffer exchange.[2][11] This is an important consideration if the activity of a purified serine protease is to be studied later.
By following these detailed protocols and understanding the biochemical principles behind them, researchers can confidently employ this compound to protect their valuable protein samples, ensuring the integrity and reliability of their experimental data.
References
-
G-Biosciences. Protease Inhibitor Cocktails. [Link]
-
Sigma-Aldrich. Benzamidine hydrochloride hydr | B6506-25G. [Link]
-
Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]
-
Cytiva. HiTrap™ Benzamidine FF (high sub). [Link]
-
Tofflon Life Science. Benzamidine series AC Resins-Affinity Chromatography Resins. [Link]
-
Cytiva. Benzamidine Sepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). [Link]
-
Scientific Laboratory Supplies. Benzamidine Sepharose 4 Fast Flow (high sub). [Link]
-
ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]
-
Roche. The Complete Guide for Protease Inhibition. [Link]
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- 1. PR1MA Benzamidine Hydrochloride | PR1MA | MIDSCI [shop.midsci.com]
- 2. researchgate.net [researchgate.net]
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- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ≥97% (titration), trypsin and trypsin-like enzymes Inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. gels.yilimart.com [gels.yilimart.com]
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2,4-Dimethyl-benzamidine hydrochloride in cell culture to prevent proteolysis
An Application Guide to 2,4-Dimethyl-benzamidine Hydrochloride for the Prevention of Proteolysis in Cell Culture
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of this compound as a targeted protease inhibitor in cell culture applications. The focus is on preserving the integrity of proteins, a critical step for reliable downstream analysis in academic research and pharmaceutical development.
The Challenge of Proteolysis in Biological Research
In the controlled environment of cell culture, the threat of proteolysis is a constant variable that can compromise experimental outcomes. Proteases, enzymes that catalyze the breakdown of proteins into smaller polypeptides or single amino acids, are ubiquitous in all living organisms.[1] While they are essential for normal cellular functions like apoptosis and protein turnover, their activity becomes a significant liability during experimental procedures.[1]
The moment cell membranes are ruptured during lysis for protein extraction, the cell's natural compartmentalization is lost. This unleashes a host of endogenous proteases that can rapidly degrade target proteins, leading to lower yields and artifactual results.[1][2] Even in the supernatant of cell cultures, particularly in high-density or long-term cultures, dying cells release proteases that can degrade valuable secreted proteins.[3] Therefore, the inclusion of protease inhibitors is not merely a suggestion but a cornerstone of rigorous protein research.[4]
Introduction to this compound
This compound is a specialized chemical compound recognized for its role as a potent inhibitor of serine proteases.[5] It belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases.[6][7] Its specific chemical structure makes it a valuable tool in biochemical research and a key building block in the development of therapeutic agents.[5]
Key Compound Specifications
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂·HCl | [5] |
| Molecular Weight | 184.67 g/mol | [5] |
| Primary Target Class | Serine Proteases | [5] |
| Appearance | White to off-white crystalline powder | [8] |
| Storage Conditions | 0-8°C (Dry) | [5] |
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor. Its molecular structure mimics the natural substrate of serine proteases. This allows it to bind to the enzyme's active site through non-covalent interactions.[1] By occupying the active site, the inhibitor prevents the protease from binding to and cleaving the peptide bonds of the actual protein substrate. For this inhibition to be effective, the inhibitor must be present at a sufficient concentration to outcompete the natural substrates.[1]
Caption: Competitive inhibition of a serine protease.
Protocols for Application in Cell Culture
The successful application of this compound hinges on proper preparation and empirical validation for each specific experimental system.
Protocol 1: Stock Solution Preparation
The inhibitor is typically supplied as a crystalline solid and must be dissolved into a concentrated stock solution before use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm sterile syringe filter (for aqueous solutions)
Procedure:
-
Solvent Choice:
-
For high concentration stocks (e.g., 100 mM), DMSO is recommended.
-
For direct addition to live cell cultures, preparing the stock in sterile PBS is preferable to minimize solvent toxicity. Note that solubility in PBS is lower than in DMSO.[9]
-
-
Calculation: Calculate the mass of powder needed to achieve the desired stock concentration (e.g., for 1 mL of a 100 mM stock, use 18.47 mg).
-
Dissolution: Add the appropriate volume of solvent to the powder in a sterile tube. Vortex thoroughly until the solid is completely dissolved.
-
Sterilization (Aqueous Stocks Only): If using PBS or another aqueous buffer, pass the solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.[10] This step is critical for applications involving live cells.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
-
Protocol 2: Determining the Optimal Working Concentration
The ideal concentration of this compound balances potent protease inhibition with minimal cytotoxicity. This concentration must be determined empirically for each cell line and application.
Objective: To find the highest concentration that effectively inhibits proteolysis without affecting cell viability.
Part A: Efficacy Assessment (via Western Blot)
-
Culture your cells of interest to the desired confluency.
-
Prepare several batches of lysis buffer. Add this compound to each batch to achieve a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM). Include a "no inhibitor" control.
-
Harvest and lyse the cells using each of the prepared buffers. It is crucial to add the inhibitor to the buffer before cell lysis.[1][2]
-
Incubate the lysates on ice for 30 minutes to allow for potential proteolysis.
-
Analyze the integrity of a known, abundant protein (e.g., GAPDH, β-actin) via Western Blot.
-
Compare the band intensity and integrity across the different inhibitor concentrations. The optimal concentration will show a sharp, distinct band with minimal smearing or degradation products compared to the "no inhibitor" control.
Part B: Cytotoxicity Assessment (via MTT Assay)
-
Seed your cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells per well) and allow them to attach overnight.[11]
-
Prepare fresh culture medium containing the same range of this compound concentrations as in Part A.
-
Replace the existing medium with the inhibitor-containing medium and incubate for a period relevant to your experiment (e.g., 24-48 hours).
-
Perform a cell viability assay, such as the MTT assay, following the manufacturer's protocol.[12]
-
Calculate the cell viability for each concentration relative to the untreated control.
-
Analysis: Plot both the efficacy and viability data. Select the highest concentration that provides robust protein protection while maintaining high cell viability (e.g., >95%).
Caption: Experimental workflow for empirical validation.
Protocol 3: Standard Application
Once the optimal concentration is determined, the inhibitor can be routinely used.
A. For Protecting Proteins in Cell Lysates:
-
Prepare your chosen cell lysis buffer.
-
Just before use, add the this compound stock solution to the lysis buffer to achieve the pre-determined optimal working concentration (typically 0.5 mM to 2.0 mM).
-
Mix thoroughly and proceed immediately with cell harvesting and lysis.
B. For Protecting Secreted Proteins in Culture Supernatant:
-
This is particularly useful for long-term cultures where cell death is expected.[3]
-
Using a sterile aqueous stock solution, add this compound directly to the cell culture medium to the desired final concentration.
-
Ensure the final concentration is well below the cytotoxic threshold determined in Protocol 2.
-
At the time of harvest, collect the supernatant and process it as quickly as possible, keeping it on ice.
Key Considerations and Best Practices
-
Inhibitor Specificity: this compound is specific to serine proteases. If you suspect degradation from other protease classes (e.g., cysteine, metallo-, or aspartic proteases), it should be used as part of a broader inhibitor "cocktail".[4]
-
Fresh is Best: Protease inhibitors can lose activity over time in aqueous solutions. It is recommended to add the inhibitor to buffers just prior to use. Storing buffers with inhibitors for extended periods is not advised.
-
Work Cold: In addition to using inhibitors, always keep cell lysates and protein samples on ice to reduce the kinetic activity of all enzymes, including proteases.[4]
-
Downstream Compatibility: While benzamidine is broadly compatible with many downstream applications, including some affinity chromatography, it is essential to verify that the inhibitor does not interfere with subsequent assays or purification steps.[1] For instance, inhibitors like EDTA (a metalloprotease inhibitor) are incompatible with His-tag purification.[1]
-
Off-Target Effects: In complex cellular assays studying signaling pathways, it is important to be aware that any chemical compound could theoretically have off-target effects.[13][14] However, for its primary application in preventing proteolysis in cell lysates, this risk is minimal.
References
- Chem-Impex. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab.
- Sigma-Aldrich. (n.d.). cOmplete™ Protocol.
- Boster Bio. (2022). Protease Inhibitor Cocktails: How They Prevent Protein Degradation.
- GoldBio. (n.d.). Understanding Protease Inhibitor Cocktails: Deep Overview.
- Chem-Impex. (n.d.). 3,4-Dimethyl-benzamidine hydrochloride.
- MedchemExpress.com. (n.d.). Benzamidine hydrochloride | Serine Proteases Inhibitor.
- Benchchem. (n.d.). Cytotoxicity of Novel Benzamide Derivatives: A Comparative Analysis in Cancer Cell Lines.
- Benchchem. (n.d.). MTT Assay for Cytotoxicity.
- Cayman Chemical. (2022). Benzamidine (hydrochloride) Product Information.
- ResearchGate. (2021). Should I add protease cocktail inhibitor in cell culture supernatant during protein purification?.
- Wikipedia. (n.d.). Benzamidine.
- G-Biosciences. (n.d.). Protease Inhibitor Cocktails.
- G-Biosciences. (n.d.). Recom ProteaseARREST™.
- Selleck Chemicals. (n.d.). Benzamidine HCl | Serine/threonin kinase inhibitor.
- PubChem. (n.d.). Benzamidine, hydrochloride.
- Journal of King Saud University - Science. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Retrieved from Journal of King Saud University - Science website.
- PubMed. (2023). Off-target effects in CRISPR/Cas9 gene editing.
- PubMed. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes.
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Application Notes & Protocols: Incorporating 2,4-Dimethyl-benzamidine hydrochloride in Protein Purification Buffers
Abstract
Effective protein purification is contingent on preserving the integrity of the target protein from the moment of cell lysis. A primary threat to protein stability is proteolytic degradation by endogenous proteases released during sample preparation.[1] This guide provides a comprehensive framework for the strategic use of 2,4-Dimethyl-benzamidine hydrochloride, a competitive reversible inhibitor of serine proteases, in purification buffers. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed protocols for its application, and outline validation strategies to ensure optimal proteolytic inhibition.
The Challenge of Proteolysis in Protein Purification
Upon cell lysis, proteins are exposed to a host of proteases that are normally compartmentalized within the cell. These enzymes can rapidly degrade the target protein, leading to reduced yield, loss of function, and the generation of truncated artifacts that can complicate downstream analysis. Proteases are broadly classified into four main categories: serine, cysteine, aspartic, and metalloproteases. Serine proteases, such as trypsin and chymotrypsin, are particularly abundant and active under typical protein extraction conditions.[1] Therefore, the inclusion of specific inhibitors targeting this class of enzymes is a critical first step in preserving the integrity of the purified protein.[1]
This compound: A Serine Protease Inhibitor
2.1. Mechanism of Action
This compound is a derivative of benzamidine, a well-established competitive inhibitor of serine proteases.[2][3] The benzamidine moiety acts as a mimic of the arginine and lysine side chains, which are the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of the inhibitor forms a strong electrostatic interaction with the negatively charged aspartate residue in the S1 pocket of the protease's active site. This binding event blocks the substrate from accessing the catalytic triad (serine, histidine, and aspartate), thereby reversibly inhibiting the enzyme's proteolytic activity. The 2,4-dimethyl substitution on the benzene ring is expected to enhance the hydrophobicity of the molecule, which may influence its binding affinity and specificity for different serine proteases.[4]
Diagram: Mechanism of Serine Protease Inhibition by 2,4-Dimethyl-benzamidine
Caption: Competitive inhibition of a serine protease.
Protocols for Incorporating this compound
3.1. Stock Solution Preparation
Due to the potential for hydrolysis in aqueous solutions, it is recommended to prepare fresh stock solutions of this compound for each experiment.[5] If storage is necessary, aliquots of a concentrated stock solution can be stored at -20°C or -80°C for short periods.[6]
Protocol 3.1: Preparation of a 1 M Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolution: Dissolve the powder in high-purity, nuclease-free water to a final concentration of 1 M. Gentle warming may be required for complete dissolution.[7][8]
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
3.2. Determining the Optimal Working Concentration
The effective concentration of this compound can vary depending on the specific application, the abundance of proteases in the sample, and the purification conditions. A typical starting concentration is 1 mM, with a range of 0.5 to 5 mM being effective for general protease inhibition.[8][9][10]
Protocol 3.2: Titration to Determine Optimal Concentration
-
Prepare Lysates: Prepare identical cell or tissue lysates according to your standard protocol.
-
Create a Dilution Series: Prepare a series of lysis buffers containing varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 5 mM).
-
Incubate: Aliquot the lysate into each of the prepared lysis buffers and incubate at the desired temperature (typically 4°C) for a set period (e.g., 1 hour).
-
Analyze by SDS-PAGE and Western Blot: Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to your target protein.
-
Evaluate: Compare the integrity of the target protein across the different inhibitor concentrations. The optimal concentration will be the lowest concentration that effectively prevents degradation of the target protein.
3.3. Buffer Compatibility and Stability Considerations
The stability of benzamidine and its derivatives is pH-dependent, with greater stability in acidic to neutral conditions and rapid degradation under basic conditions.[5] Therefore, it is crucial to consider the pH of your purification buffers. For buffers with a pH above 8.0, it is advisable to add the inhibitor immediately before use.
Table 1: Buffer Compatibility and Considerations
| Buffer Component | pH Range | Temperature | Stability of 2,4-Dimethyl-benzamidine | Recommendations |
| Tris-HCl | 7.0 - 8.5 | 4°C - 25°C | Moderate to low | Add fresh for pH > 8.0 |
| HEPES | 6.8 - 8.2 | 4°C - 25°C | Moderate | Add fresh for pH > 8.0 |
| Phosphate | 6.5 - 7.5 | 4°C - 25°C | Good | Suitable for most applications |
| Reducing Agents (DTT, BME) | N/A | 4°C - 25°C | Generally compatible | No known adverse interactions |
Diagram: General Workflow for Protein Purification
Caption: Protein purification workflow.
Validation and Quality Control
To ensure the effectiveness of this compound in your purification workflow, it is essential to perform validation experiments.
Protocol 4.1: Protease Activity Assay
A simple and effective method to validate the inhibitor's efficacy is to use a generic protease activity assay.
-
Prepare Samples: Prepare three samples:
-
Negative Control: Lysis buffer without any lysate.
-
Positive Control: Lysate in lysis buffer without the inhibitor.
-
Test Sample: Lysate in lysis buffer containing the optimized concentration of this compound.
-
-
Add Substrate: Add a fluorogenic or colorimetric protease substrate to each sample.
-
Incubate: Incubate the samples according to the substrate manufacturer's instructions.
-
Measure Activity: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Analyze: A significant reduction in signal in the test sample compared to the positive control indicates effective protease inhibition.
Troubleshooting
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Protein degradation still observed | Insufficient inhibitor concentration. | Increase the concentration of this compound. |
| Inhibitor instability in the buffer. | Prepare fresh inhibitor stock and add it to the buffer immediately before use. | |
| Presence of other protease classes. | Add a broad-spectrum protease inhibitor cocktail. | |
| Loss of protein activity | Off-target effects of the inhibitor. | While less common for benzamidine derivatives, consider performing a functional assay with and without the inhibitor. |
| Precipitation in the buffer | Poor solubility of the inhibitor. | Ensure the inhibitor is fully dissolved in the stock solution before adding it to the buffer. Gentle warming can aid dissolution. |
Comparative Analysis
Table 3: Comparison of Common Serine Protease Inhibitors
| Inhibitor | Mechanism | Reversibility | Advantages | Disadvantages |
| 2,4-Dimethyl-benzamidine HCl | Competitive | Reversible | Specific for serine proteases; generally low toxicity. | May not inhibit all serine proteases; stability can be pH-dependent. |
| Benzamidine HCl | Competitive | Reversible | Well-characterized; effective against trypsin-like proteases.[8][9] | Narrower specificity than some other inhibitors. |
| PMSF | Covalent Modification | Irreversible | Broadly reactive with serine proteases.[1] | Highly toxic; short half-life in aqueous solutions. |
| AEBSF | Covalent Modification | Irreversible | More stable and less toxic than PMSF.[1] | Can still be toxic; irreversible inhibition may not be desirable for all applications. |
| Aprotinin | Competitive | Reversible | Potent inhibitor of many serine proteases. | Biological origin (bovine lung) can be a concern; more expensive. |
Conclusion
The strategic incorporation of this compound into protein purification buffers is a valuable tool for mitigating the detrimental effects of serine protease activity. By understanding its mechanism of action, carefully preparing stock solutions, and validating its efficacy, researchers can significantly improve the yield and quality of their purified proteins. This guide provides a robust framework for the successful application of this inhibitor, empowering scientists to achieve more reliable and reproducible results in their protein purification endeavors.
References
-
What are Protease Inhibitors and How Do They Work? - G-Biosciences. (2012-10-05). (URL: [Link])
-
Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens - Cytiva. (URL: [Link])
-
Serine Protease Inhibitor - Mtoz Biolabs. (URL: [Link])
-
Validation and invalidation of SARS-CoV-2 main protease inhibitors using the Flip-GFP and Protease-Glo luciferase assays - NIH. (URL: [Link])
-
Recombinant Protein Purification - Cytiva. (URL: [Link])
-
Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - ACS Publications. (2022-02-02). (URL: [Link])
-
Validation and Invalidation of SARS-CoV-2 Papain-like Protease Inhibitors - PMC. (URL: [Link])
-
Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? - ResearchGate. (2015-04-20). (URL: [Link])
-
Validation and invalidation of SARS-CoV-2 main protease inhibitors using the Flip-GFP and Protease-Glo luciferase assays - ResearchGate. (2021-08-30). (URL: [Link])
-
Side-effects of benzamide derivatives - PubMed. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - MDPI. (2022-02-07). (URL: [Link])
-
Inhibition of four human serine proteases by substituted benzamidines - PubMed. (URL: [Link])
-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - ResearchGate. (2025-10-14). (URL: [Link])
-
High Cell Density Fermentation Strategy for High-Level Soluble Expression of Glucagon-like Peptide-1 Analogue in Escherichia coli - MDPI. (URL: [Link])
-
Inhibition of serine proteinases by benzamidine derivatives - PubMed. (URL: [Link])
-
Protocols and tips in protein purification or How to purify protein in one day - Squarespace. (URL: [Link])
-
5.2 Protein purification - Roche. (URL: [Link])
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- 2. researchgate.net [researchgate.net]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. mdpi.com [mdpi.com]
Application Note: The Utility of 2,4-Dimethylbenzamidine Hydrochloride as a Putative Standard in Serine Protease Assays
Author: Senior Application Scientist, Gemini Division
Abstract
Protease assays are fundamental to biochemical and pharmaceutical research, enabling the characterization of enzyme kinetics and the screening of potential inhibitors. The reliability of these assays hinges on the use of appropriate standards and controls. While benzamidine hydrochloride is a well-established reversible inhibitor of serine proteases like trypsin and thrombin, its derivatives, such as 2,4-Dimethylbenzamidine hydrochloride, are less commonly documented in standard protocols. This application note explores the theoretical application of 2,4-Dimethylbenzamidine hydrochloride as a standard in serine protease assays, based on the known mechanisms of benzamidine. It provides a detailed protocol for its characterization and use, emphasizing the principles of establishing a reliable internal standard for inhibitor screening and kinetic analysis.
Introduction: The Critical Role of Standards in Protease Assays
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are integral to numerous physiological processes. Their dysregulation is implicated in a wide range of diseases, making them a major target for drug development. A typical protease assay measures the rate of substrate cleavage, which can be monitored using various detection methods, including colorimetric, fluorometric, or luminometric readouts.
The inclusion of a well-characterized standard is paramount for several reasons:
-
Assay Validation: It confirms that the assay components (enzyme, substrate, buffer) are active and that the assay can detect inhibition.
-
Comparative Analysis: It provides a benchmark against which the potency of unknown inhibitors can be compared, often expressed as the half-maximal inhibitory concentration (IC50).
-
Quality Control: It allows for the monitoring of assay performance over time and across different experimental batches, ensuring data consistency and reliability.
Benzamidine and its analogs are competitive inhibitors that bind to the active site of serine proteases, mimicking the guanidinium group of arginine residues. This interaction blocks substrate access and inhibits enzymatic activity. While benzamidine is the archetypal standard, its substituted derivatives may offer altered potency or selectivity, making them interesting candidates for specific applications.
Principle of Action: 2,4-Dimethylbenzamidine as a Competitive Inhibitor
2,4-Dimethylbenzamidine hydrochloride is hypothesized to function as a competitive inhibitor of serine proteases, analogous to its parent compound, benzamidine. The core mechanism involves the positively charged amidinium group of the molecule, which forms strong ionic and hydrogen bonds with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. The dimethyl substitution on the phenyl ring may further influence its binding affinity and specificity through hydrophobic interactions within the active site.
The equilibrium for competitive inhibition can be represented as:
E + S ⇌ ES → E + P + I ⇌ EI
Where E is the enzyme, S is the substrate, I is the inhibitor (2,4-Dimethylbenzamidine), ES is the enzyme-substrate complex, EI is the enzyme-inhibitor complex, and P is the product. The inhibitor and substrate compete for binding to the enzyme's active site.
Workflow for Characterizing a Putative Protease Inhibitor Standard
Caption: Workflow for the characterization and validation of a novel inhibitor standard.
Materials and Reagents
-
Enzyme: Trypsin (e.g., TPCK-treated, from bovine pancreas)
-
Substrate: Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride (Boc-L-Arg-AMC) or similar fluorogenic substrate.
-
Inhibitor Standard: 2,4-Dimethylbenzamidine hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 0.05% (v/v) Triton X-100.
-
Reaction Plates: 96-well or 384-well black, flat-bottom microplates (for fluorescence assays).
-
Instrumentation: Plate reader with fluorescence detection capabilities (e.g., Excitation/Emission wavelengths of ~360/460 nm for AMC-based substrates).
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Inhibitor Stock (10 mM): Accurately weigh 2,4-Dimethylbenzamidine hydrochloride and dissolve it in the assay buffer to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Enzyme Stock (1 mg/mL): Prepare a stock solution of Trypsin in a suitable buffer (e.g., 1 mM HCl). Determine the active concentration through active site titration. For daily use, dilute to a working concentration (e.g., 10 µg/mL) in assay buffer. Keep on ice.
-
Substrate Stock (10 mM): Dissolve the fluorogenic substrate (e.g., Boc-L-Arg-AMC) in DMSO to a final concentration of 10 mM. Store protected from light at -20°C.
Protocol 2: Determination of IC50 Value
This protocol aims to determine the concentration of 2,4-Dimethylbenzamidine hydrochloride required to inhibit 50% of the protease activity.
-
Prepare Serial Dilutions: Prepare a 10-point, 2-fold serial dilution of the 2,4-Dimethylbenzamidine hydrochloride stock solution in a 96-well plate using the assay buffer. The concentration range should span from a high (e.g., 1 mM) to a low (e.g., ~0.5 µM) concentration. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted working solution of Trypsin to each well (except the negative control) to achieve a final concentration that gives a robust signal within the linear range of the instrument (e.g., 1-5 nM).
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate (e.g., Boc-L-Arg-AMC at a final concentration equal to its Km value) to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader. Measure the fluorescence intensity every minute for 20-30 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize the data by expressing the velocities as a percentage of the uninhibited control (positive control).
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Representation: Hypothetical IC50 Determination
| Inhibitor Conc. [µM] | Log [Inhibitor] | Initial Velocity (RFU/min) | % Activity |
| 1000 | 3.00 | 5.2 | 2.1% |
| 500 | 2.70 | 8.9 | 3.6% |
| 250 | 2.40 | 15.4 | 6.2% |
| 125 | 2.10 | 35.1 | 14.0% |
| 62.5 | 1.79 | 80.2 | 32.1% |
| 31.25 | 1.50 | 145.5 | 58.2% |
| 15.63 | 1.20 | 201.3 | 80.5% |
| 7.81 | 0.89 | 230.1 | 92.0% |
| 3.91 | 0.59 | 245.5 | 98.2% |
| 0 (Control) | N/A | 250.0 | 100.0% |
Advanced Characterization: Determining the Inhibition Constant (Ki)
To confirm the mechanism of inhibition and determine the inhibitor's binding affinity (Ki), a Michaelis-Menten kinetic analysis is performed.
Protocol 3: Ki Determination
-
Experimental Setup: The experiment is set up similarly to the IC50 determination, but both the substrate and inhibitor concentrations are varied. Use at least five different fixed concentrations of 2,4-Dimethylbenzamidine hydrochloride (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, 4 x Ki, based on a preliminary estimate from the IC50). For each inhibitor concentration, perform a substrate titration (e.g., 8 concentrations ranging from 0.2 x Km to 5 x Km).
-
Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Data Analysis:
-
Plot the initial velocities against substrate concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km (Km,app) and Vmax (Vmax,app) at each inhibitor concentration.
-
For competitive inhibition, Vmax,app will remain constant, while Km,app will increase with increasing inhibitor concentration.
-
A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for visualization. The lines should intersect on the y-axis, which is characteristic of competitive inhibition.
-
The Ki can be calculated from the relationship: Km,app = Km (1 + [I]/Ki) . A more accurate method is to perform a global non-linear fit of all data to the competitive inhibition model.
-
Mechanism of Competitive Inhibition at the Active Site
Caption: Competitive binding of substrate vs. inhibitor at the S1 pocket.
Conclusion and Best Practices
While not a conventionally cited standard, 2,4-Dimethylbenzamidine hydrochloride can be thoroughly characterized for use in specific serine protease assays. Its utility as a standard is established by determining its IC50 and Ki values, confirming its mode of inhibition, and demonstrating its stability and solubility under assay conditions. By following these detailed protocols, researchers can validate this compound as a reliable positive control, thereby enhancing the quality and reproducibility of their protease inhibition screening campaigns.
Best Practices:
-
Always perform a fresh dilution of the enzyme for each experiment.
-
Ensure the final concentration of DMSO (from the substrate stock) is consistent across all wells and is typically below 1% (v/v) to avoid assay interference.
-
Monitor for compound autofluorescence or precipitation at high concentrations.
-
Use statistical measures like the Z'-factor to validate the assay's suitability for high-throughput screening.
References
-
M. Bodanszky, "Peptide Chemistry: A Practical Textbook," Springer-Verlag, [Link]
-
J.C. Powers, J.L. Asgian, O.D. Ekici, K.E. James, "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases," Chemical Reviews, [Link]
-
M.P. TROP, S. B. R. AMNON, "Active site titration of trypsin and chymotrypsin with p-nitrophenyl acetate (NPA)," Analytical Biochemistry, [Link]
Application Notes and Protocols for 2,4-Dimethyl-benzamidine hydrochloride: A Tool for Investigating Protease Dysregulation in Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Proteases and Their Dysregulation in Disease
Proteases, a diverse class of enzymes that catalyze the cleavage of peptide bonds in proteins, are fundamental to virtually every biological process. Their tightly regulated activity is essential for maintaining cellular homeostasis, controlling signaling pathways, and ensuring proper tissue function. However, when this delicate balance is disrupted, leading to protease dysregulation, it can become a key driver of numerous pathological conditions.[1] From the progression of cancer and inflammatory disorders to the replication of viruses and the development of cardiovascular and neurodegenerative diseases, aberrant protease activity is a common underlying theme.[1][2]
The study of protease dysregulation is therefore a critical area of research for understanding disease mechanisms and for the development of novel therapeutic interventions. Small molecule inhibitors that can selectively target specific proteases are invaluable tools in this endeavor. Among these, benzamidine and its derivatives have long been recognized as potent, reversible, competitive inhibitors of serine proteases, a major class of proteolytic enzymes.[3][4][5] This application note focuses on 2,4-Dimethyl-benzamidine hydrochloride, a specific benzamidine derivative, as a chemical probe for the investigation of serine protease activity in various disease models. While specific literature on the 2,4-dimethyl substituted variant is emerging, the well-established principles of benzamidine-based inhibition provide a robust framework for its application.[6][7]
This compound: A Serine Protease Inhibitor
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₉H₁₂N₂·HCl
-
Mechanism of Action: Like other benzamidine derivatives, this compound acts as a competitive inhibitor of serine proteases.[3][8] The positively charged amidinium group mimics the substrate's arginine or lysine side chain, allowing it to bind to the S1 pocket of the protease's active site. This interaction blocks substrate access and inhibits enzymatic activity.[4] The binding is typically reversible, which can be advantageous for certain experimental designs.[8][9]
dot
Caption: Competitive inhibition of a serine protease by 2,4-Dimethyl-benzamidine.
Applications in Disease Research
The ability of this compound to inhibit serine proteases makes it a valuable tool for a wide range of research applications:[6]
-
Cancer Biology: Many serine proteases, such as thrombin, plasmin, and various kallikreins, are implicated in tumor growth, invasion, and metastasis.[10] this compound can be used in cell-based assays to probe the role of these proteases in cancer cell proliferation, migration, and invasion.[11]
-
Inflammatory and Autoimmune Diseases: Serine proteases like neutrophil elastase and proteinase 3 are key players in the inflammatory response.[1] This inhibitor can be used to study the involvement of these proteases in inflammatory signaling cascades in relevant cell models.
-
Infectious Diseases: Certain viruses and bacteria rely on host or their own serine proteases for replication and pathogenesis.[12] this compound can be employed to investigate the potential of serine protease inhibition as an antiviral or antibacterial strategy.
-
Cardiovascular Disease: The coagulation cascade is tightly regulated by a series of serine proteases, including thrombin and Factor Xa.[3] Benzamidine derivatives are used to study the mechanisms of thrombosis and to evaluate potential antithrombotic agents.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound. Researchers should optimize concentrations and incubation times for their specific protease and assay system.
Protocol 1: In Vitro Serine Protease Inhibition Assay
This protocol is designed to determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of this compound against a purified serine protease.
dot
Caption: Workflow for an in vitro serine protease inhibition assay.
Materials:
-
Purified serine protease of interest (e.g., trypsin, thrombin, plasmin)
-
This compound
-
Appropriate chromogenic or fluorogenic substrate for the protease (e.g., S-2251 for plasmin)
-
Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound: Dissolve the compound in an appropriate solvent (e.g., water or DMSO) to create a high-concentration stock solution.
-
Prepare serial dilutions of the inhibitor: Perform serial dilutions of the stock solution in assay buffer to create a range of inhibitor concentrations.
-
Prepare the enzyme solution: Dilute the purified protease in assay buffer to a working concentration.
-
Incubate enzyme and inhibitor: In a 96-well plate, add a fixed volume of the enzyme solution to each well. Then, add an equal volume of the serially diluted inhibitor solutions to the respective wells. Include control wells with enzyme and assay buffer (no inhibitor) and blank wells with assay buffer only.
-
Pre-incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add a fixed volume of the pre-warmed substrate solution to all wells to start the enzymatic reaction.
-
Monitor the reaction: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals. The wavelength will depend on the substrate used (e.g., 405 nm for p-nitroaniline-based substrates).
-
Data analysis: Determine the initial reaction rates (V₀) from the linear portion of the progress curves. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
Protocol 2: Cell-Based Protease Activity Assay
This protocol provides a framework for assessing the effect of this compound on protease activity within a cellular context.
Materials:
-
Cells expressing the protease of interest
-
Cell culture medium and supplements
-
This compound
-
A cell-permeable fluorogenic protease substrate or a reporter system for protease activity[11]
-
Cell lysis buffer (if required)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound prepared in cell culture medium. Include untreated control cells.
-
Incubation: Incubate the cells with the inhibitor for a predetermined period. The duration will depend on the specific experimental question and the stability of the compound in culture.
-
Measure Protease Activity:
-
Live-cell imaging: If using a cell-permeable fluorogenic substrate, add the substrate to the culture medium and monitor the increase in fluorescence in real-time using a fluorescence microscope or a plate reader equipped for live-cell analysis.
-
Lysis-based assay: After the incubation period, wash the cells and lyse them using a suitable lysis buffer. Add a fluorogenic substrate to the cell lysates and measure the fluorescence using a fluorometer.
-
-
Data Analysis: Normalize the fluorescence signal to the number of cells or total protein concentration. Calculate the percentage of protease inhibition for each concentration of this compound and determine the IC₅₀ value.
Data Presentation
The inhibitory activity of benzamidine derivatives can vary depending on the specific protease and the substituents on the benzamidine core. The following table provides a comparative overview of the inhibitory constants (Kᵢ) for various benzamidine derivatives against common serine proteases. While specific data for this compound is not extensively published, its activity is expected to be within the range of other substituted benzamidines.
| Benzamidine Derivative | Trypsin Kᵢ (µM) | Thrombin Kᵢ (µM) | Plasmin Kᵢ (µM) | Reference |
| Benzamidine | 18.0 | 660 | 350 | |
| 4-Aminobenzamidine | 0.8 | 13.0 | - | |
| 4-Chlorobenzamidine | 35.0 | 250 | - | |
| Pentamidine | - | 4.5 | 2.1 |
Note: The inhibitory activities are influenced by the nature and position of substituents on the benzamidine core.[4]
Conclusion
This compound, as a member of the well-characterized benzamidine class of serine protease inhibitors, represents a valuable research tool for elucidating the roles of these critical enzymes in health and disease. Its utility in both in vitro and cell-based assays allows for a multi-faceted approach to studying protease function and for the initial stages of drug discovery. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively employ this and related compounds in their investigations of protease dysregulation.
References
-
Alves, N. J., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available at: [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Available at: [Link]
-
ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. Available at: [Link]
-
Baker, B. R., et al. (1969). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 12(2), 221-224. Available at: [Link]
-
Crepieux, P., et al. (2007). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Cellular and Molecular Life Sciences, 64(23), 3119-3128. Available at: [Link]
- Google Patents. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors.
- Google Patents. CN106565541A - Synthesis method for benzamidine derivatives.
-
Frontiers in Chemistry. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Available at: [Link]
- Google Patents. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.
-
The Analytical Based Development Center. Protease Inhibitor & Reduction Agents. Available at: [Link]
-
FDA.gov. Role of Disease Models in New Drug Development and Approval. Available at: [Link]
-
PubMed. (2024). Organoids: development and applications in disease models, drug discovery, precision medicine, and regenerative medicine. Available at: [Link]
-
Nature Reviews Drug Discovery. (2023). Human disease models in drug development. Available at: [Link]
- Google Patents. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.
-
PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
-
PubMed Central. (2007). Protease inhibitors and their peptidomimetic derivatives as potential drugs. Available at: [Link]
-
PubMed Central. (2012). Inhibitors of Hydrolases with an Acyl–Enzyme Intermediate. Available at: [Link]
-
PubMed Central. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
-
MDPI. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Available at: [Link]
-
MDPI. (2024). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Available at: [Link]
-
PubMed Central. (1992). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Available at: [Link]
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Application Notes and Protocols for the Synthesis and Purification of 2,4-Dimethyl-benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Overview
2,4-Dimethyl-benzamidine hydrochloride is a versatile building block in the synthesis of various bioactive molecules, particularly as an inhibitor of serine proteases.[1] Its synthesis is most effectively achieved through the Pinner reaction, a classic and reliable method for converting nitriles to amidines.[2][3] This guide will focus on the Pinner reaction pathway, starting from 2,4-dimethylbenzonitrile, and will detail the critical aspects of the subsequent purification process to yield a high-purity final product.
The overall strategy involves a two-step synthesis followed by a multi-stage purification protocol. The synthesis leverages the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then ammonolyzed to the desired amidine.[4] Purification focuses on removing unreacted starting materials and byproducts, primarily ammonium chloride, through selective precipitation and recrystallization.
Logical Workflow of Synthesis and Purification
Caption: Workflow for this compound synthesis and purification.
Section 2: Synthesis Protocol via Pinner Reaction
The Pinner reaction is a two-step process.[2] First, the nitrile is treated with an alcohol and a strong acid to form an imidate salt (a Pinner salt).[2][4] This is followed by treatment with ammonia to yield the amidine.[4]
Part A: Formation of the Imidate Hydrochloride (Pinner Salt)
This initial step involves the reaction of 2,4-dimethylbenzonitrile with ethanol in the presence of anhydrous hydrogen chloride gas. It is critical to maintain anhydrous conditions to prevent the formation of byproducts.[5][6]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the Pinner salt intermediate, forming an ester as a significant byproduct.[6] Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Low Temperature: The formation of the imidate hydrochloride is an exothermic reaction. Low temperatures (0-5 °C) are crucial to control the reaction rate and prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide or alkyl chloride.[3]
-
Hydrogen Chloride Gas: Gaseous HCl is used to create a highly acidic environment, which protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by the alcohol.[6]
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride), dissolve 2,4-dimethylbenzonitrile (1.0 eq) in anhydrous ethanol (2.0 eq).
-
Reaction: Cool the solution to 0-5 °C in an ice-water bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is complete when the solution becomes saturated with HCl and a precipitate of the imidate hydrochloride forms. This typically requires several hours.
-
Isolation of Pinner Salt: Stopper the flask and allow it to stand at a low temperature (e.g., in a refrigerator) until a solid mass of crystals forms, which may take 24-48 hours.[7] The solid cake of the imidate hydrochloride is then quickly crushed in a dry mortar before proceeding to the next step.[7]
Part B: Ammonolysis to this compound
The isolated Pinner salt is then reacted with ammonia to form the final amidine hydrochloride.
Causality Behind Experimental Choices:
-
Alcoholic Ammonia: A solution of ammonia in alcohol is used as the nucleophile to attack the imidate salt. Using an alcoholic solution ensures miscibility with the reaction mixture.
-
Excess Ammonia: An excess of ammonia is used to drive the reaction to completion and neutralize the HCl released during the reaction.
Experimental Protocol:
-
Reaction Setup: Transfer the crushed imidate hydrochloride to a dry flask.
-
Ammonolysis: Add a saturated solution of ammonia in absolute ethanol (prepared by bubbling ammonia gas through cold ethanol) in excess. Stir the mixture mechanically. The imidate salt will gradually dissolve, and ammonium chloride will precipitate.[7]
-
Reaction Monitoring: Continue stirring for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Initial Work-up: After the reaction is complete, filter the mixture by suction to remove the precipitated ammonium chloride.[7] Wash the ammonium chloride cake with a small amount of cold absolute ethanol.
-
Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude this compound.
Section 3: Purification of this compound
The crude product from the Pinner synthesis typically contains unreacted starting materials and, most significantly, ammonium chloride as a byproduct.[8] A robust purification protocol is essential to achieve the high purity required for pharmaceutical applications.
Key Purification Challenges and Solutions
| Challenge | Solution | Rationale |
| Ammonium Chloride Contamination | Selective precipitation and recrystallization.[8] | Ammonium chloride and the target amidine hydrochloride have different solubilities in specific solvent systems, allowing for their separation. |
| Removal of Unreacted Nitrile | Ether wash of the crude product.[9] | The non-polar nitrile is soluble in diethyl ether, while the polar amidine hydrochloride salt is not. |
| Color Impurities | Treatment with activated carbon.[9][10] | Activated carbon effectively adsorbs colored organic impurities. |
Purification Protocol:
-
Removal of Unreacted Nitrile: Wash the crude solid with diethyl ether to remove any remaining 2,4-dimethylbenzonitrile.[9] Filter and dry the solid.
-
Separation from Ammonium Chloride:
-
Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile.[9] this compound is soluble in these hot solvents, while ammonium chloride has limited solubility.
-
Filter the hot solution to remove the insoluble ammonium chloride.
-
-
Decolorization: If the solution is colored, add a small amount of activated carbon and reflux for a short period.[9] Filter the hot solution through a pad of celite to remove the activated carbon.
-
Recrystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
A more advanced technique for removing ammonium chloride involves reacting it with an alkoxide, such as sodium methoxide, to form sodium chloride, which is then easily removed by filtration.[8]
Section 4: Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Results |
| Melting Point | Assess purity. | A sharp melting point indicates high purity. |
| ¹H NMR Spectroscopy | Confirm chemical structure and assess purity. | The spectrum should show characteristic peaks for the aromatic and methyl protons, and integration should be consistent with the structure. |
| ¹³C NMR Spectroscopy | Confirm chemical structure. | The spectrum should show the expected number of carbon signals. |
| Mass Spectrometry (MS) | Determine the molecular weight. | The mass spectrum should show the molecular ion peak corresponding to the free base. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity.[9] | A single major peak with an area percentage >98% is desirable.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups. | The spectrum should show characteristic absorptions for N-H, C=N, and aromatic C-H bonds. |
Section 5: Safety Precautions
-
Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations should be performed in a well-ventilated fume hood.
-
Ammonia: Ammonia is a corrosive and pungent gas. Handle in a fume hood.
-
Solvents: Diethyl ether is highly flammable. Ethanol and acetonitrile are flammable. Avoid open flames and ensure proper ventilation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
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SynArchive. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
NROChemistry. Pinner Reaction. [Link]
- Google Patents.
- Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.
-
Organic Syntheses Procedure. acetamidine hydrochloride. [Link]
-
Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]
-
PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
ResearchGate. The Chemistry of the Amidines. [Link]
-
Quick Company. "Process For Preparation And Purification Of An Aromatic Amine". [Link]
-
Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]
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- 10. rsc.org [rsc.org]
Application Notes and Protocols for Developing Cell-Based Assays with 2,4-Dimethyl-benzamidine hydrochloride
Introduction: Unveiling the Potential of 2,4-Dimethyl-benzamidine hydrochloride in Cellular Protease Research
This compound is a synthetic small molecule that has emerged as a noteworthy tool in biochemical and pharmaceutical research.[1] Structurally, it belongs to the benzamidine class of compounds, which are recognized as competitive inhibitors of serine proteases.[2] Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer.[3] The dysregulation of serine protease activity is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of robust and reliable cell-based assays. We will delve into the mechanistic underpinnings of its inhibitory action, provide detailed, field-proven protocols for assessing its efficacy and cellular effects, and offer insights into the critical parameters for successful assay design and validation.
Scientific Foundation: The Rationale for Targeting Serine Proteases with this compound
Serine proteases are characterized by the presence of a highly reactive serine residue in their active site, which acts as a nucleophile to hydrolyze peptide bonds in their substrates.[3] The catalytic mechanism of serine proteases is a well-elucidated process involving a catalytic triad of amino acids (typically serine, histidine, and aspartate). The inhibition of these proteases is a key strategy in the development of novel therapeutics.
This compound, as a competitive inhibitor, is thought to bind to the active site of serine proteases, mimicking the natural substrate. The positively charged amidinium group of the benzamidine moiety likely interacts with the negatively charged aspartate residue in the S1 pocket of many serine proteases, a common feature for inhibitors of this class. This binding event precludes the binding of the natural substrate, thereby inhibiting the catalytic activity of the enzyme.
The development of cell-based assays is crucial for evaluating the therapeutic potential of protease inhibitors as they provide a more physiologically relevant context compared to traditional biochemical assays.[4] Cellular assays allow for the simultaneous assessment of compound potency, cell permeability, and potential cytotoxicity, all of which are critical parameters in the drug discovery pipeline.
Experimental Design and Workflow
A logical workflow is essential for the successful development and validation of a cell-based assay for this compound. The following diagram outlines a typical experimental workflow:
Caption: Experimental workflow for cell-based assay development.
Signaling Pathway: Inhibition of Serine Protease Activity
The following diagram illustrates the mechanism of action of this compound as a competitive inhibitor of a serine protease.
Caption: Competitive inhibition of a serine protease.
Technical Data and Compound Handling
Proper handling and storage of this compound are paramount for obtaining reproducible results.
| Property | Value | Source |
| CAS Number | 1187927-39-4 | [1] |
| Molecular Formula | C₉H₁₂N₂·HCl | [1] |
| Molecular Weight | 184.67 g/mol | [1] |
| Appearance | White to off-white powder/crystal | |
| Storage Temperature | 0-8°C | [1] |
| Solubility | Soluble in water, DMSO, and ethanol | [5][6] |
Stock Solution Preparation:
For cell-based assays, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) or ethanol.[5] A 10 mM stock solution is a common starting point. Ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Detailed Protocols
Protocol 1: Cell-Based Serine Protease Activity Assay using a Fluorogenic Substrate
This protocol describes a general method to assess the inhibitory effect of this compound on intracellular serine protease activity using a cell-permeable fluorogenic substrate.
Principle:
This assay utilizes a non-fluorescent substrate that can enter live cells.[7] Upon cleavage by an intracellular protease, a fluorescent molecule is released. The intensity of the fluorescence is directly proportional to the protease activity. In the presence of an inhibitor like this compound, the protease activity is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Human cell line known to express the target serine protease (e.g., HT-29 for trypsin-like activity)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell-permeable fluorogenic serine protease substrate (e.g., a substrate with an AMC or rhodamine 110 leaving group)[8][9]
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration) and a positive control (a known inhibitor of the target protease).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C. The optimal incubation time should be determined empirically.
-
-
Substrate Addition:
-
Prepare the fluorogenic substrate solution in an appropriate buffer (e.g., PBS or serum-free medium) according to the manufacturer's instructions.
-
Add 20 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Detection:
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of the compound-treated wells to the vehicle control.
-
Plot the normalized fluorescence against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed decrease in protease activity is not due to cell death.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells treated with this compound (from a parallel plate to Protocol 1)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
-
Absorbance plate reader
Procedure:
-
Compound Treatment:
-
Follow the same cell seeding and compound treatment steps as in Protocol 1, using a clear 96-well plate.
-
-
MTT Addition:
-
After the compound incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the absorbance of the compound-treated wells to the vehicle control.
-
Plot the cell viability (%) against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Data Interpretation and Validation
A successful cell-based assay for this compound will demonstrate a dose-dependent inhibition of serine protease activity with minimal cytotoxicity at the effective concentrations.
| Parameter | Description | Desired Outcome |
| IC₅₀ | The concentration of the inhibitor that reduces the enzyme activity by 50%. | A potent inhibitor will have a low IC₅₀ value. |
| CC₅₀ | The concentration of the compound that causes a 50% reduction in cell viability. | A non-toxic compound will have a high CC₅₀ value. |
| SI | Selectivity Index (CC₅₀ / IC₅₀). A measure of the therapeutic window of the compound. | A higher SI value indicates a more promising compound for further development. |
Conclusion and Future Directions
This application note provides a foundational framework for developing and validating cell-based assays to characterize the serine protease inhibitor, this compound. The detailed protocols for assessing protease inhibition and cytotoxicity, along with the guidelines for data interpretation, will enable researchers to generate reliable and reproducible data.
Future studies could explore the specificity of this compound against a panel of different serine proteases to establish its selectivity profile. Furthermore, advanced cell-based assays, such as high-content imaging or reporter gene assays, could be employed to investigate the downstream cellular consequences of inhibiting specific serine proteases with this compound.
References
- Al-Obeidi, F. A., et al. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). Molecular Biotechnology, 63(3), 240–248.
- Butenas, S., DiLorenzo, M. E., & Mann, K. G. (1997). Ultrasensitive fluorogenic substrates for serine proteases. Thrombosis and Haemostasis, 78(4), 1193–1201.
- Verhelst, S. H. L. (2015). Detection of protease activity in cells and animals. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(8), 1029-1037.
- de Souza, R. O., et al. (2020). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. Molecules, 25(18), 4252.
- Spicer, T. P., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. SLAS Discovery, 28(3), 95-101.
- Russo, A., et al. (2020). High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. SLAS Discovery, 25(8), 959-967.
- Krapp, S., & Dodt, H. U. (2003). Fluorescent probes for proteolysis: tools for drug discovery. Trends in pharmacological sciences, 24(8), 405–410.
- Kasperkiewicz, P. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 649479.
-
Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Google Patents. (n.d.). WO2009048597A1 - Measurement of protease activity in post-mortem meat samples.
- Soleimany, A. P., et al. (2022).
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
- Soleimany, A. P., et al. (2022).
- Packard, B. Z., et al. (2008). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Virology journal, 5, 5.
- National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual.
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
- Dolui, S., & Vijayaraj, P. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356.
-
Enzyme Development Corporation. (n.d.). Protease Assay (PC). Retrieved from [Link]
-
G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]
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- 6. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
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Application Note: Leveraging 2,4-Dimethyl-benzamidine Hydrochloride in High-Throughput Screening for Novel Protease Inhibitors
Introduction: The Critical Role of Protease Inhibitors and the Power of Fragment-Based Discovery
Proteases, a diverse class of enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological processes, from digestion and blood coagulation to immunity and apoptosis.[1][2] Dysregulation of protease activity is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and viral infections, making them a prime target for therapeutic intervention.[3][4] The development of small molecule inhibitors that can selectively modulate the activity of specific proteases is a cornerstone of modern drug discovery.[3]
High-throughput screening (HTS) has revolutionized this process, enabling the rapid evaluation of large chemical libraries to identify initial "hit" compounds.[5] A particularly powerful strategy within this paradigm is Fragment-Based Drug Discovery (FBDD).[6][7] FBDD screens libraries of low molecular weight fragments (typically < 300 Da) that, while often exhibiting weak binding affinity, provide highly efficient starting points for optimization.[6][7][8] This approach allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties.[6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,4-dimethyl-benzamidine hydrochloride , a key fragment, in HTS campaigns aimed at discovering novel inhibitors for serine proteases.
The Scientific Rationale: Why this compound?
Benzamidine and its derivatives are well-established reversible, competitive inhibitors of trypsin-like serine proteases.[1][9][10] The core benzamidine moiety mimics the side chain of arginine, a common substrate residue for these enzymes, allowing it to bind effectively within the S1 pocket of the protease active site.[2][11]
This compound is a particularly valuable fragment for several key reasons:
-
Proven Serine Protease Inhibition: It is recognized as a potent inhibitor of serine proteases, making it a valuable tool for studying enzyme activity and regulation.[12] Its unique structure facilitates effective interaction with biological targets.[12]
-
Structural Handle for Optimization: The dimethyl substitution on the phenyl ring provides distinct vectors for chemical elaboration. This is a critical feature in FBDD, where initial fragment hits are systematically "grown" or "linked" to improve potency and selectivity.[6] The methyl groups offer steric and electronic modifications that can be explored to achieve desired interactions with the target protease.
-
Favorable Physicochemical Properties: As a small molecule fragment, it generally adheres to the "Rule of Three," possessing a low molecular weight, a moderate number of rotatable bonds, and acceptable polarity. These characteristics contribute to better solubility and a higher probability of forming high-quality, efficient binding interactions with the target protein.[6]
Mechanism of Action: Competitive Inhibition
2,4-Dimethyl-benzamidine acts as a competitive inhibitor. It directly competes with the endogenous substrate for binding to the enzyme's active site. This mode of inhibition is reversible, meaning the inhibitor can bind and dissociate from the enzyme. The strength of this interaction is quantified by the inhibition constant (Kᵢ), with lower values indicating a more potent inhibitor.[13][14][15]
High-Throughput Screening Workflow
The successful implementation of an HTS campaign using 2,4-dimethyl-benzamidine as a starting point or a control requires a meticulously planned and validated workflow.
Caption: A generalized workflow for an HTS campaign to identify protease inhibitors.
Protocol 1: Primary HTS Assay for a Trypsin-like Serine Protease
This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay, which is widely used for monitoring protease activity due to its high sensitivity and suitability for automation.[3][16]
Objective: To identify initial hits from a compound library that inhibit the target protease.
Materials:
-
Target Protease: Purified, active enzyme (e.g., Trypsin, Thrombin, Plasmin).
-
Substrate: Fluorogenic peptide substrate containing a FRET pair (e.g., a fluorophore and a quencher).[3]
-
Assay Buffer: Buffer optimized for enzyme activity (e.g., PBS, pH 7.4).
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: A known inhibitor (e.g., Benzamidine Hydrochloride).[17]
-
Negative Control: 100% DMSO.
-
Plates: 384-well, black, low-volume assay plates.
-
Instrumentation: Automated liquid handler, microplate reader with fluorescence detection.
Step-by-Step Methodology:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 0.5 µL) of each test compound from the library source plates into the 384-well assay plates.
-
Dispense 0.5 µL of the positive control (e.g., 1 mM Benzamidine) and negative control (DMSO) into designated wells.
-
-
Enzyme Addition:
-
Prepare the enzyme solution in assay buffer to the desired final concentration.
-
Dispense the enzyme solution (e.g., 20 µL) into all wells containing compounds and controls.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Reaction:
-
Prepare the FRET peptide substrate solution in assay buffer.
-
Dispense the substrate solution (e.g., 20 µL) into all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the plate in a microplate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each test compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[18][19]
-
Protocol 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of initial hits and determine their potency (IC₅₀ value).
Methodology:
-
Compound Preparation:
-
"Cherry-pick" the initial hit compounds from the primary screen.[19]
-
Create a serial dilution series for each confirmed hit (e.g., 8-point, 3-fold dilutions) in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
-
Assay Execution:
-
Perform the same FRET-based assay as described in Protocol 1, but instead of a single concentration, use the serial dilutions of the hit compounds.
-
Run each concentration in triplicate to ensure data robustness.[19]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A statistical measure of assay quality, reflecting the signal-to-background ratio and data variation.[19] | > 0.5 |
| Hit Threshold | The minimum percent inhibition required to classify a compound as an initial "hit" in the primary screen. | Typically ≥ 50% or > 3 standard deviations from the mean of the negative controls. |
| IC₅₀ | The concentration of an inhibitor that reduces the enzyme's activity by half. | Used to rank the potency of confirmed hits. |
| Hill Slope | A measure of the steepness of the dose-response curve. | A slope near 1.0 often suggests a simple, 1:1 binding interaction. |
Phase 3: The Critical Path of Hit Validation
Identifying potent hits is only the beginning. A rigorous validation cascade is essential to eliminate false positives and build confidence in the selected chemical matter.[20][21]
Caption: Key stages in the hit validation process.
Key Validation Steps:
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[21] For fluorescent assays, this involves running the assay without the enzyme to flag auto-fluorescent compounds or quenchers.[18]
-
Orthogonal Assays: Confirming hits with a different assay format is crucial.[18][21] If the primary screen was FRET-based, an orthogonal assay could be based on a different detection method, such as absorbance or a biophysical technique like Surface Plasmon Resonance (SPR) or native Mass Spectrometry (nMS) to directly measure binding.[8][18]
-
Selectivity Profiling: Active compounds should be tested against a panel of related proteases to determine their selectivity.[3][18] A compound that inhibits multiple proteases may have off-target effects, while a highly selective inhibitor is a more promising therapeutic candidate.
-
Reversibility Testing: For fragments like benzamidine, confirming reversible inhibition is important. This can be assessed by measuring the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.[20]
Conclusion
This compound serves as an exemplary tool compound and a foundational fragment in the high-throughput screening for novel serine protease inhibitors. Its established mechanism of action, favorable properties for FBDD, and commercial availability make it an invaluable asset for any drug discovery campaign targeting this critical class of enzymes. By employing the robust, multi-stage protocols outlined in this note—from initial assay development and primary screening to rigorous hit validation—researchers can effectively navigate the complexities of HTS and significantly increase the probability of discovering promising lead candidates for further development.
References
-
Baker, B. R., & Erickson, E. H. (1969). Irreversible enzyme inhibitors. 134. Benzamidine derivatives with a terminal sulfonyl fluoride. A new class of irreversible inhibitors of trypsin. Journal of Medicinal Chemistry. Available at: [Link]
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Lee, H., Zhu, T., Patel, K., Zhang, Y. Y., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE. Available at: [Link]
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Reaction Biology. (n.d.). Protease Assay Services. Available at: [Link]
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ImmunoChemistry Technologies. (n.d.). Serine Proteases. Available at: [Link]
-
The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents. Available at: [Link]
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Kobayashi, H., et al. (1993). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. International Journal of Cancer. Available at: [Link]
-
Muth, A., et al. (2021). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science. Available at: [Link]
-
Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PMC - PubMed Central. Available at: [Link]
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Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing. Available at: [Link]
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Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Available at: [Link]
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National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Available at: [Link]
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Singh, R., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. Virology Journal. Available at: [Link]
-
Sarubbi, E., et al. (1993). A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. FEBS Letters. Available at: [Link]
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de Santi, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2. Available at: [Link]
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Tomlinson, S. M., et al. (2016). High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. Antiviral Research. Available at: [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. Available at: [Link]
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Kennedy, C., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Neural Regeneration Research. Available at: [Link]
-
MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available at: [Link]
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researchmap. (2022). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery campaigns guided by native mass spectrometry. Available at: [Link]
-
ResearchGate. (2022). Targeting the ubiquitin system by fragment-based drug discovery. Available at: [Link]
-
Wikipedia. (n.d.). Benzamidine. Available at: [Link]
-
Chemsrc. (n.d.). Benzimidamide hydrochloride. Available at: [Link]
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- 6. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dimethyl-benzamidine Hydrochloride in Lysis Buffers
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers, we know that the integrity of your protein sample is paramount. The moment you lyse a cell, you initiate a race against time, unleashing a host of endogenous proteases that can quickly degrade your target protein.[1][2][3] This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to effectively use 2,4-Dimethyl-benzamidine hydrochloride, a potent serine protease inhibitor, ensuring your protein extraction yields reliable and reproducible results.[4][5] We will move beyond simple recipes, focusing on the rationale behind each step to empower you to make informed decisions for your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lysis buffers?
This compound is a small molecule that acts as a reversible, competitive inhibitor of serine proteases.[6][7][8] Serine proteases, such as trypsin and thrombin, are a major class of enzymes that cleave peptide bonds in proteins and are abundant in many cell types.[7][9] During cell lysis, these proteases are released from their cellular compartments and can rapidly degrade proteins of interest.[2][3] Including 2,4-Dimethyl-benzamidine in your lysis buffer from the very beginning acts as a crucial preventative measure, protecting your target protein's integrity for downstream analysis.[3][10]
Q2: What is a good starting concentration for this compound?
A general starting concentration for most applications, including lysates from mammalian or yeast cells, is approximately 1 mM .[6] This concentration is often sufficient to inhibit the majority of serine protease activity without interfering with most downstream applications. However, this should be considered a starting point. The optimal concentration can vary depending on the sample type and the abundance of proteases. For instance, some yeast strains may require concentrations up to 4.0 mM for effective inhibition.[6]
Q3: How should I prepare and store this compound solutions?
This compound is typically supplied as a crystalline solid hydrochloride salt, which is soluble in water.[4][11] For optimal stability, it is highly recommended to prepare aqueous solutions fresh for each experiment.[6][12] Benzamidine solutions can be susceptible to hydrolysis, especially under basic conditions.[13] If you must prepare a stock solution, dissolve it in an appropriate solvent like DMSO or ethanol, where it shows greater solubility, and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9][11] Always bring the solution to room temperature and vortex briefly before adding it to your cold lysis buffer immediately before use.[12][14]
| Solvent | Approximate Solubility | Storage Recommendation |
| Water | ~50 mg/mL (may require heating)[13] | Prepare fresh; do not store for more than a day[11] |
| DMSO | ~25 mg/mL[11][13] | Aliquot and store at -80°C for up to 1 year[9] |
| Ethanol | ~10 mg/mL[11][13] | Aliquot and store at -20°C for up to 1 month[9] |
| PBS (pH 7.2) | ~3 mg/mL[11][13] | Prepare fresh before use[13] |
Table 1: Solubility and Storage Recommendations for Benzamidine Hydrochloride.
Troubleshooting Guide
Problem 1: My target protein is still showing signs of degradation (e.g., smaller bands on a Western blot) even with 1 mM 2,4-Dimethyl-benzamidine.
This is a common issue that can be resolved through a systematic approach. The observed degradation suggests that the proteolytic activity in your lysate is not being fully quenched.
Causality:
-
Insufficient Inhibitor Concentration: The 1 mM concentration may not be enough to outcompete the high concentration of serine proteases in your specific sample.
-
Activity of Other Protease Classes: 2,4-Dimethyl-benzamidine is specific to serine proteases.[4][5] Your protein may be targeted by other classes of proteases, such as cysteine proteases, metalloproteases, or aspartyl proteases, which are unaffected by it.[2]
Solutions & Experimental Workflow:
-
Optimize the Concentration: Perform a titration experiment to find the optimal concentration for your system.
-
Use a Broader Inhibitor Cocktail: If increasing the concentration doesn't solve the problem, the degradation is likely caused by other protease classes. You must supplement your lysis buffer with other inhibitors.
Protocol: Titration of this compound
-
Prepare Lysis Buffers: Prepare four identical batches of your standard lysis buffer. Label them 1 mM, 2.5 mM, 5 mM, and 10 mM.
-
Add Inhibitor: Just before use, add the corresponding final concentration of freshly prepared this compound to each buffer. Also, include a "No Inhibitor" control.
-
Cell Lysis: Aliquot your cell pellet into five tubes. Resuspend each pellet in one of the prepared lysis buffers. Perform your standard lysis protocol, ensuring all samples are kept on ice.[12][15]
-
Incubation & Analysis: After lysis, take a portion of the lysate for immediate analysis (T=0). Incubate the remaining lysate at 4°C and take samples at subsequent time points (e.g., 1 hour, 4 hours, 24 hours).
-
Evaluation: Analyze all samples by SDS-PAGE and Western blotting for your protein of interest. The optimal concentration is the lowest one that prevents the appearance of degradation bands over time.[2]
Logical Troubleshooting Flow for Protein Degradation
Sources
- 1. How Do Protease Inhibitors Prevent Protein Degradation in Research? - News - YTBIO [sxytbio.com]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzamidine - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. goldbio.com [goldbio.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Stabilizing 2,4-Dimethyl-benzamidine hydrochloride Stock Solutions
Welcome to the technical support center for handling 2,4-Dimethyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who rely on the stability and integrity of this compound for reproducible and accurate experimental outcomes. As a key reagent, particularly in enzyme inhibition and medicinal chemistry, ensuring the stability of your stock solutions is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent the oxidative degradation of your this compound solutions.
Introduction: Why Solution Stability is Critical
This compound is a versatile compound used in various research applications, from a building block in pharmaceutical synthesis to a tool in biochemical assays investigating proteases.[1] The efficacy of this molecule is directly tied to its structural integrity. Like many aromatic amines, benzamidine derivatives are susceptible to oxidation, a process that can be accelerated by dissolved oxygen, trace metal ions, light, and improper storage temperatures.[2][3][4] Oxidative degradation not only reduces the effective concentration of the active compound, leading to inconsistent and unreliable experimental results, but it can also generate unknown impurities with potentially confounding biological activities. This guide provides a systematic approach to mitigating these risks.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has turned a pale yellow. Is it still usable? A: A yellow or brownish tint is a common visual indicator of oxidation.[5] This discoloration suggests that a portion of the compound has degraded. To ensure the highest accuracy and reproducibility in your experiments, it is strongly recommended to discard the discolored solution and prepare a fresh stock using the protocols outlined in this guide.
Q2: What is the best solvent for preparing my stock solution? A: While the compound is soluble in water, using a buffered aqueous solution is preferable to maintain a stable pH. A slightly acidic pH can enhance the stability of amine hydrochloride salts. Crucially, the solvent should be de-gassed immediately before use to remove dissolved oxygen, a key initiator of oxidation. High-purity (18.2 MΩ·cm) water is essential.
Q3: How should I store my stock solution? A: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended.[1] For long-term storage, aliquot the solution into single-use vials and store frozen at -20°C or -80°C. Aliquoting is critical to avoid multiple freeze-thaw cycles, which can accelerate degradation. Always store solutions in amber or light-blocking vials to prevent photo-oxidation.[3]
Q4: I don't have access to inert gas. Can I still prepare a stable solution? A: While using an inert gas like argon or nitrogen is best practice, you can still significantly improve stability. The most critical steps are using a high-quality, de-gassed solvent (which can be prepared by boiling and cooling, though sparging is superior), adding a chelating agent like EDTA to sequester catalytic metal ions, and protecting the solution from light.
Section 2: Technical Deep Dive: The Mechanism of Degradation
The primary pathway for the degradation of this compound in solution is oxidation. The benzamidine moiety, being structurally related to aromatic amines, is susceptible to losing electrons. The process is often initiated by factors like dissolved molecular oxygen, trace heavy metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze redox reactions, and exposure to UV light.[2][3][6]
The oxidation can proceed through a radical cation intermediate, leading to the formation of various degradation products, including the corresponding amidoxime through N-oxidation.[2][7] These oxidative processes disrupt the molecule's structure, compromising its intended biological activity.
The diagram below illustrates the key factors influencing the stability of the compound in solution.
Caption: Factors influencing the oxidation of 2,4-Dimethyl-benzamidine HCl.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to their resolution.
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Solution Discoloration (Yellowing/Browning) | Oxidation: Exposure to atmospheric oxygen during preparation or storage. Contamination with catalytic metal ions. Photo-degradation from exposure to light. | 1. Discard the solution. 2. Prepare a fresh solution following the Validated Protocol for Stabilized Stock Solution (Section 4). 3. Key Actions: Use a de-gassed solvent, overlay with inert gas, add 0.1-0.5 mM EDTA, and store in amber vials. |
| Precipitate Formation in Solution | Low Solubility: The concentration may exceed solubility at the storage temperature (especially upon freezing). pH Shift: The buffer capacity was insufficient, causing a pH change and precipitation. Degradation: An oxidation product may be insoluble. | 1. Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, it's likely a solubility issue. 2. For frozen stocks: Consider storing at 4°C if freeze-precipitation is recurrent, but reduce the expiration date. 3. Verify that the pH of your buffer is appropriate and stable. 4. If the precipitate does not redissolve upon warming, it is likely a degradation product; discard the solution. |
| Inconsistent or Failed Experimental Results | Loss of Potency: The active compound has degraded, leading to a lower-than-expected effective concentration. Interference: Degradation products may be interfering with the assay. | 1. Immediately prepare a fresh, stabilized stock solution and repeat the experiment. 2. Implement a QC check: If possible, use HPLC to analyze the old stock versus the new stock. A reduced peak area for the parent compound in the old stock confirms degradation.[8] 3. Reduce the storage duration for your stock solutions and prepare them more frequently. |
Troubleshooting Decision Tree
If you encounter inconsistent experimental results, use this flowchart to diagnose potential issues with your stock solution.
Caption: A decision tree for troubleshooting experimental failures.
Section 4: Best Practices & Validated Protocol
Adhering to a robust preparation protocol is the most effective way to prevent oxidation.
Validated Protocol for Stabilized Stock Solution Preparation
This protocol incorporates multiple protective measures to maximize the stability of your this compound stock solution.
Materials:
-
This compound powder
-
High-purity (18.2 MΩ·cm) water
-
Buffer salts (e.g., Phosphate or Citrate, for a final pH of 6.0-7.0)
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
High-purity Argon (Ar) or Nitrogen (N₂) gas with a sparging tube
-
Sterile, amber glass vials with screw caps or crimp seals
-
Calibrated analytical balance and appropriate glassware
-
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Experimental Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidants - CD Formulation [formulationbio.com]
- 4. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 5. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 6. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 7. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
Technical Support Center: Managing 2,4-Dimethyl-benzamidine Hydrochloride Interference in Protein Quantification Assays
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with protein quantification in the presence of 2,4-Dimethyl-benzamidine hydrochloride. This small molecule, a serine protease inhibitor, is a valuable component in many lysis buffers to protect proteins from degradation. However, its chemical nature can lead to significant interference with common colorimetric protein assays, resulting in inaccurate concentration measurements.
This guide provides a structured approach to understanding, troubleshooting, and overcoming this interference, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists receive regarding this issue:
Q1: Why is my blank (buffer-only control) reading so high in the Bradford assay when it contains this compound?
A high blank reading is the most common indicator of interference from this compound in the Bradford assay. The Coomassie Brilliant Blue G-250 dye used in this assay binds to basic and aromatic amino acid residues, particularly arginine.[1][2] The benzamidine moiety of 2,4-Dimethyl-benzamidine is structurally similar to the guanidinium group of arginine. This allows it to interact directly with the Coomassie dye, causing a color change even in the absence of protein and leading to a falsely high background absorbance.[1]
Q2: Does this compound interfere with the BCA assay?
Interference in the Bicinchoninic Acid (BCA) assay is also possible, although the mechanism is different. The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by protein, followed by the detection of Cu⁺ with BCA.[3] While 2,4-Dimethyl-benzamidine is not a strong reducing agent, substances containing amines or that can chelate copper ions can interfere with the assay chemistry.[4][5] The presence of this compound can potentially disrupt the chelation reaction, leading to inaccurate results, though it is typically less pronounced than in the Bradford assay.
Q3: At what concentration does this compound start to interfere?
The concentration at which interference becomes significant can vary depending on the specific assay and the required level of accuracy. As a general guideline, concentrations of guanidine hydrochloride (a related compound) as low as 2 M can interfere with the Bradford assay.[6] It is always best practice to test your specific buffer composition against the standard curve to determine the interference threshold in your experiment.[7]
Q4: Can I just subtract the high blank reading from my sample readings?
Simply subtracting the blank value is not recommended. The interaction between the interfering substance, the assay reagent, and the protein is often non-linear. This means the interference may not be purely additive and can suppress or enhance the signal from the protein itself, leading to a miscalculation of the protein concentration.
Q5: What is the quickest way to check if my buffer containing this compound is compatible with my protein assay?
The most straightforward method is to run two standard curves. Prepare one curve using the protein standard diluted in a compatible buffer (like water or PBS) and a second curve with the standard diluted in your complete lysis buffer containing this compound. If the slopes of the two curves are nearly identical, the interference is minimal at that concentration.[7]
Troubleshooting Guides by Assay Type
Bradford Assay Interference
The Problem: The Bradford assay is highly susceptible to interference from this compound due to the chemical similarity between its benzamidine group and the guanidinium group of arginine, a primary binding target for the Coomassie dye.[1] This leads to a false-positive signal and an elevated baseline.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Bradford assay interference.
Solutions:
-
Sample Dilution: If your protein sample is concentrated, a simple dilution may lower the this compound concentration to a non-interfering level.[8] Always prepare your protein standards in the same diluted buffer as your samples for the most accurate results.
-
Protein Precipitation: This is a very effective method for removing small molecule contaminants. Acetone or Trichloroacetic Acid (TCA)/acetone precipitation will pellet the protein, allowing you to discard the supernatant containing the interfering benzamidine.[9][10] See the detailed protocols below.
-
Consider an Alternative Assay: If you frequently use buffers containing this inhibitor, switching to a more compatible assay, such as the Pierce 660 nm Protein Assay, may be a more efficient long-term solution.
BCA Assay Interference
The Problem: While generally more robust against non-reducing agents than the Bradford assay, the BCA assay can still be affected by high concentrations of certain chemicals, including those that chelate copper or alter the pH of the reaction.[5]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting BCA assay interference.
Solutions:
-
Buffer Exchange: Using a desalting spin column is a rapid and effective way to exchange the buffer of your protein sample, removing the this compound.[11][12] This method is generally preferred over precipitation if protein resolubilization is a concern.
-
Protein Precipitation: As with the Bradford assay, acetone or TCA/acetone precipitation can effectively remove the interfering compound.[8] It is crucial to process your protein standards in parallel with your samples to account for any protein loss during precipitation.[8]
Quantitative Data Summary
| Assay Type | Interfering Compound | Max Compatible Concentration | Reference |
| Bradford Assay | Guanidine HCl | < 2 M | [6] |
| BCA Assay | Guanidine HCl | ~0.4 M | [6] |
| BCA Assay | Glycine | < 0.1 M | [8] |
This table provides an estimate based on related compounds. It is essential to validate the compatibility with your specific buffer.
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins
This protocol is effective for removing small, soluble molecules like this compound from protein samples.[9][13]
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge capable of ≥13,000 x g
Procedure:
-
Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add four times the sample volume of ice-cold acetone (400 µL).
-
Vortex briefly to mix and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the protein.
-
Carefully decant and discard the supernatant, which contains the interfering substance.
-
Allow the pellet to air-dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the protein pellet in a buffer compatible with your downstream protein assay (e.g., PBS).
Protocol 2: TCA/Acetone Protein Precipitation
This method is also highly effective and can be preferable for more dilute protein samples.[10]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) stock
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
To your protein sample (e.g., 1 mL), add 250 µL of 100% TCA stock (final concentration ~20%).
-
Vortex and incubate on ice for 10-30 minutes.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet by adding 200 µL of ice-cold acetone. This helps to remove residual TCA.
-
Centrifuge again at 14,000 x g for 5 minutes.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the pellet in a compatible buffer.
Protocol 3: Buffer Exchange using a Desalting Spin Column
This is a rapid method for removing small molecules and exchanging the buffer.[11][12]
Materials:
-
Commercially available desalting spin column (e.g., Zeba™ Spin Desalting Columns)
-
Microcentrifuge
-
Desired exchange buffer (assay-compatible)
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column by adding your desired assay-compatible buffer and centrifuging. Repeat this step 2-3 times.
-
Place the equilibrated column into a clean collection tube.
-
Slowly apply your protein sample to the center of the resin bed.
-
Centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).
-
The collected flow-through is your desalted, buffer-exchanged protein sample, ready for quantification.
References
-
iGEM Community. (2011). Team:Cambridge/Protocols/Acetone Precipitation of Proteins. Retrieved from [Link]
-
University of California, Berkeley. (2001). TCA protein precipitation protocol. Retrieved from [Link]
-
Agrisera. (n.d.). TCA/Acetone protein precipitation method. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein Precipitation Procedures. Retrieved from [Link]
-
Amazon Web Services. (n.d.). Protein Buffer Exchange and Desalting Protocol. Retrieved from [Link]
-
Norgen Biotek Corp. (n.d.). ProteoSpin™ CBED (Concentration, Buffer Exchange and Desalting) Micro Kit Product Insert. Retrieved from [Link]
-
Nasirova, N., Kaljula, G., Leis, E., & Lavrits, D. (2025). Shifting focus in the Bradford assay: interfering compounds re-examined. ChemRxiv. Retrieved from [Link]
-
G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
-
Marshall, T., & Williams, K. M. (1992). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. Clinical Chemistry, 38(9), 1899-1900. Retrieved from [Link]
-
Kie-O-Kwon, Y., Lee, J., & Lee, C. (2014). Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights. Analytical Biochemistry, 466, 35-41. Retrieved from [Link]
-
University of Leeds. (n.d.). OTHER PROTEIN CONCENTRATION ASSAYS. Retrieved from [Link]
-
ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes. Retrieved from [Link]
-
Compton, S. J., & Jones, C. G. (1985). Mechanism of dye response and interference in the Bradford protein assay. Analytical biochemistry, 151(2), 369-374. Retrieved from [Link]
-
Tal, M., Silberstein, A., & Nusser, E. (1985). Does Coomassie Brilliant Blue R interact differently with different proteins? Journal of Biological Chemistry, 260(18), 9976-9980. Retrieved from [Link]
-
Pace, C. N., & Grimsley, G. R. (2009). Use of Protein Folding Reagents. Current Protocols in Protein Science, Chapter 28, Unit 28.1. Retrieved from [Link]
-
Yousef, M. S., Bischoff, N., Dyer, C. M., Baase, W. A., & Matthews, B. W. (2006). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. Protein science, 15(5), 1083-1093. Retrieved from [Link]
-
Noble, J. E. (2014). Quantification of protein concentration using UV absorbance and Coomassie dyes. Methods in enzymology, 536, 17-26. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Sample Quantitation. Retrieved from [Link]
-
Lott, J. A., Stephan, V. A., & Pritchard, K. A. (1983). A Coomassie blue dye-binding method for determining urinary protein is dilution-dependent. Clinical chemistry, 29(6), 1127-1130. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Reagent Compatibility Chart for Bio-Rad Protein Assays. Retrieved from [Link]
Sources
- 1. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peakproteins.com [peakproteins.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. go.zageno.com [go.zageno.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. its.caltech.edu [its.caltech.edu]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
Technical Support Center: Troubleshooting Weak Protease Inhibition with 2,4-Dimethyl-benzamidine hydrochloride
Welcome to the technical support center for 2,4-Dimethyl-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use as a protease inhibitor. Here, we combine theoretical knowledge with practical, field-tested insights to help you overcome challenges in your experiments.
Introduction to this compound
This compound is a synthetic, reversible, and competitive inhibitor of serine proteases.[1] Its mechanism of action is analogous to its parent compound, benzamidine, binding to the active site of enzymes like trypsin, thrombin, and plasmin. The addition of two methyl groups on the benzene ring can influence its binding affinity and specificity compared to the unsubstituted benzamidine.[2] This guide will help you navigate the complexities of its application and troubleshoot common issues such as weak or inconsistent inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a competitive inhibitor. It mimics the natural substrates of serine proteases, binding to the enzyme's active site through non-covalent interactions. This reversible binding blocks the substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
Q2: What is the recommended storage and handling for this compound?
A2: For long-term stability, the solid compound should be stored at 0-8°C.[1] Stock solutions should be prepared fresh for optimal performance. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the optimal pH and temperature conditions for using this inhibitor?
A3: The stability of benzamidine derivatives is pH-dependent. They are more stable in slightly acidic to neutral pH ranges. At alkaline pH, they are susceptible to hydrolysis, which can lead to a loss of inhibitory activity. Most protease inhibition assays are conducted at a physiological pH (around 7.4). It is crucial to consider the pH of your lysis buffer and assay conditions. Similarly, prolonged incubation at high temperatures can lead to degradation of the inhibitor.
Q4: Can I use this compound in combination with other protease inhibitors?
A4: Yes, it is common practice to use a cocktail of protease inhibitors to achieve broad-spectrum protection against different classes of proteases. This compound specifically targets serine proteases. For comprehensive protection, consider combining it with inhibitors for other protease classes, such as cysteine proteases (e.g., E-64), aspartic proteases (e.g., pepstatin A), and metalloproteases (e.g., EDTA).
Troubleshooting Guide for Weak Inhibition
Experiencing weak or no inhibition can be frustrating. This section provides a systematic approach to identifying and resolving the root cause of the problem.
Initial Checks
-
Inhibitor Concentration: Ensure you are using the correct final concentration of this compound in your assay.
-
Freshness of Solutions: Always use freshly prepared stock and working solutions of the inhibitor. Benzamidine derivatives can degrade in aqueous solutions over time.
-
Proper Storage: Verify that the solid compound and any stock solutions have been stored under the recommended conditions.
Experimental Variables
| Potential Issue | Explanation | Recommended Action |
| Suboptimal Inhibitor Concentration | The concentration of the inhibitor may be too low to effectively compete with the substrate, especially if the substrate concentration is high or the protease concentration is elevated. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific experimental conditions. |
| Inhibitor Instability | The inhibitor may be degrading in your buffer due to pH, temperature, or the presence of certain chemicals. | Check the pH of your buffer and ensure it is within the optimal range for benzamidine stability (slightly acidic to neutral). Avoid prolonged incubations at elevated temperatures. Prepare fresh solutions immediately before use. |
| High Substrate Concentration | As a competitive inhibitor, high concentrations of the substrate can outcompete this compound for binding to the enzyme's active site. | If possible, reduce the substrate concentration in your assay. Alternatively, you may need to increase the inhibitor concentration. |
| Incorrect Protease Target | This compound is specific for serine proteases. If your sample contains other classes of proteases, you will not observe inhibition. | Confirm the class of protease you are targeting. Consider using a broader-spectrum protease inhibitor cocktail if the protease class is unknown. |
| Presence of Interfering Substances | Components in your sample or buffer, such as reducing agents or chelators, might interfere with the inhibitor's activity or the assay itself. | Review the composition of your buffers and sample. If possible, remove any potentially interfering substances through dialysis or buffer exchange. |
Logical Troubleshooting Workflow
Here is a visual guide to systematically troubleshoot weak inhibition:
Caption: A step-by-step workflow for troubleshooting weak protease inhibition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Nuclease-free water or a suitable buffer (e.g., Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex briefly to dissolve the powder completely.
-
Use the stock solution immediately or aliquot and store at -20°C for short-term storage. For best results, prepare fresh solutions daily.
-
Protocol 2: General Protease Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a serine protease like trypsin.
-
Materials:
-
Serine protease (e.g., Trypsin)
-
Chromogenic or fluorogenic protease substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to test a range of final concentrations.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Diluted this compound (or buffer for the no-inhibitor control)
-
Serine protease solution
-
-
Include a "no enzyme" control containing only the assay buffer and substrate.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the protease substrate to each well.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes).
-
Calculate the reaction rate (change in absorbance/fluorescence over time) for each condition.
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Data Analysis Workflow
Sources
Technical Support Center: Stability of 2,4-Dimethyl-benzamidine hydrochloride
Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that the integrity of your reagents is paramount to the reproducibility and success of your experiments. This guide provides an in-depth analysis of the long-term stability of 2,4-Dimethyl-benzamidine hydrochloride, particularly when stored at -20°C. While specific stability data for this dimethylated analog is not extensively published, we can establish a robust framework for its handling and validation based on the well-documented behavior of its parent compound, benzamidine hydrochloride, and fundamental principles of chemical stability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the recommended storage conditions for solid (powder) this compound?
For maximum long-term stability, the solid form of this compound should be stored desiccated at -20°C and protected from light.[1] The hydrochloride salt form is generally stable as a solid, but the amidine functional group can be sensitive to moisture and oxidation over time. Storing it in a dry, cold, and dark environment minimizes the potential for degradation.[2][3]
Q2: I have prepared a stock solution. How should I store it, and for how long is it stable at -20°C?
This is a critical question, as compounds are often least stable in solution. For the closely related benzamidine hydrochloride, stock solutions at -20°C are suggested to be stable for approximately one month.[4] However, this should be treated as a guideline, not a guarantee, for the 2,4-dimethyl derivative.
Key Considerations for Solutions:
-
Oxidation Sensitivity: Amidine compounds can be sensitive to oxidation, and it is highly recommended to prepare solutions fresh using degassed solvents (e.g., water or buffer).[2]
-
Aliquot and Freeze: To avoid repeated freeze-thaw cycles, which can accelerate degradation, you should aliquot the stock solution into single-use volumes before freezing at -20°C or, preferably, -80°C for longer-term storage.[4]
-
Solvent Choice: The choice of solvent (e.g., water, DMSO, ethanol) can significantly impact stability. Aqueous solutions are more prone to hydrolysis.
-
Validation is Key: Due to the lack of specific data, it is imperative that you validate the stability of your stock solution under your specific experimental conditions (solvent, concentration, pH). A protocol for this is provided in Part 3.
Q3: What are the primary chemical risks to the stability of this compound in solution?
The two primary degradation pathways of concern are hydrolysis and oxidation.
-
Hydrolysis: The amidine functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the C-N double bond to form the corresponding 2,4-Dimethyl-benzoic acid and ammonia.[5] While freezing slows this process, it does not eliminate it, especially if the solution's pH is not neutral.
-
Oxidation: Benzamidine compounds are known to be sensitive to oxidation.[2] The presence of dissolved oxygen in the solvent can lead to the formation of undesired byproducts, reducing the compound's purity and efficacy.
Q4: How would the 2,4-dimethyl groups theoretically affect the compound's stability compared to unsubstituted benzamidine hydrochloride?
From a chemical standpoint, the two methyl groups on the benzene ring are electron-donating. This electronic effect increases the electron density on the aromatic ring and, by extension, on the amidine functional group. This increased electron density could potentially make the amidine group more susceptible to oxidation. Conversely, it might slightly decrease the rate of hydrolysis by making the carbon atom of the amidine less electrophilic. These are theoretical considerations, underscoring the need for empirical stability testing.[6][7]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments.
Problem: I am observing lower-than-expected activity from my protease inhibitor stock solution.
This is a classic symptom of reagent degradation. Follow this troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for reduced inhibitor activity.
Problem: My frozen stock solution appears cloudy or has precipitates upon thawing.
This can be caused by several factors:
-
Poor Solubility: The compound may have limited solubility in your chosen buffer at low temperatures, causing it to crash out of solution upon freezing.
-
Solution: Try gentle warming (e.g., to 37°C) and sonication to redissolve the compound. If it goes back into solution, it was likely a solubility issue.
-
-
Degradation: The precipitate could be a less soluble degradation product, such as 2,4-Dimethyl-benzoic acid.
-
Solution: If the precipitate does not redissolve with gentle warming, it is a strong indicator of degradation. The solution should be discarded. Preparing stocks in a solvent with higher solubilizing power, like DMSO, before diluting into an aqueous buffer might mitigate this, but DMSO itself can have effects on experiments and its own stability considerations.
-
Part 3: Experimental Protocols for Stability Assessment
To ensure the trustworthiness of your results, you must validate the stability of your compound under your specific conditions. This involves establishing a baseline and then monitoring the compound's integrity over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis.[8][9]
Protocol 1: Establishing a Baseline (Time-Zero Analysis)
Objective: To obtain a reference chromatogram and purity value for a freshly prepared solution of this compound.
Methodology:
-
Standard Preparation: Accurately weigh a small amount of solid this compound and dissolve it in your chosen solvent (e.g., HPLC-grade water, buffer) to a known concentration (e.g., 1 mg/mL). This is your Time-Zero standard.
-
HPLC System Setup (Example Conditions):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[10]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength where the compound has maximum absorbance (e.g., 230 nm).[11]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the Time-Zero standard onto the HPLC system.
-
Data Recording: Record the chromatogram. The main peak corresponds to the intact this compound. Note its retention time and calculate the peak area. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. This is your baseline purity.
Protocol 2: Long-Term Stability Study at -20°C
Objective: To quantify the degradation of this compound over time at -20°C.
Methodology:
-
Stock Solution Preparation: Prepare a bulk stock solution as described in Protocol 1.
-
Aliquoting: Immediately dispense the solution into multiple, single-use, light-protected microcentrifuge tubes.
-
Storage: Place all aliquots in a -20°C freezer.
-
Time-Point Testing: At predefined intervals (e.g., 1 week, 1 month, 2 months, 3 months, 6 months), remove one aliquot from the freezer.
-
Analysis: Allow the aliquot to thaw completely at room temperature. Analyze it using the exact same HPLC method established in Protocol 1.
-
Data Analysis: For each time point, calculate the purity of the compound. Compare the result to the Time-Zero baseline. A common threshold for stability is retaining >95% of the initial purity.
Part 4: Data Presentation & Visualization
Data Summary Table
Summarize your findings from the long-term stability study in a clear, concise table.
| Time Point | Storage Temp. | Purity (%) | Appearance | Notes |
| Time-Zero | N/A | 99.8% | Clear, colorless | Baseline measurement |
| 1 Month | -20°C | 99.5% | Clear, colorless | No significant degradation |
| 3 Months | -20°C | 97.1% | Clear, colorless | Minor degradation observed |
| 6 Months | -20°C | 94.2% | Clear, colorless | Degradation exceeds 5% |
Potential Degradation Pathway
The most likely degradation route in aqueous solutions is hydrolysis.
Caption: Potential hydrolytic degradation pathway.
References
-
JETIR. (2018). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Jetir.Org. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. Retrieved from [Link]
-
de Azevedo, J. V., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 268(13), 3799-3807. Retrieved from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Retrieved from [Link]
-
BioProcess International. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioProcess International. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Retrieved from [Link]
-
Andrews, J. M., et al. (1982). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 25(10), 1242-1246. Retrieved from [Link]
-
ResearchGate. (n.d.). separation and identification of forced degradation products of lofexidine by using lc-ms/ms. ResearchGate. Retrieved from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic analysis of binding of p-substituted benzamidines to trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. jetir.org [jetir.org]
common pitfalls when using benzamidine inhibitors in western blotting
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize benzamidine as a protease inhibitor in their Western blotting workflows. My aim here is not to provide a rigid protocol but to offer a dynamic, in-depth resource built on years of field-proven experience and a deep understanding of the biochemical principles at play. We will explore the common—and often misunderstood—pitfalls of using benzamidine and provide you with the causal explanations and robust troubleshooting strategies necessary to ensure the integrity of your protein analysis.
Introduction: The Double-Edged Sword of Reversible Inhibition
Benzamidine is a widely used competitive, reversible inhibitor of serine proteases, such as trypsin and thrombin.[1][2] Its primary function in a Western blotting workflow is to prevent the degradation of your target protein by these endogenous enzymes upon cell lysis. However, its very nature as a reversible inhibitor is a critical detail that is often overlooked, leading to experimental inconsistencies and frustration. Unlike irreversible inhibitors such as PMSF, which form a stable covalent bond with the protease, benzamidine's binding is transient.[3] This guide will illuminate why this distinction is paramount and how to navigate the specific challenges it presents.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered when using benzamidine in Western blotting, structured in a question-and-answer format to directly tackle your experimental pain points.
Q1: I added benzamidine to my lysis buffer, but I'm still seeing significant degradation of my protein. Why is it not working?
This is one of the most frequent complaints, and it almost always stems from a misunderstanding of benzamidine's limitations. There are three primary culprits:
-
The Reversibility Trap: Benzamidine is a competitive, reversible inhibitor. This means it binds to the active site of serine proteases in a dynamic equilibrium.[4] When you dilute your lysate—for example, when preparing your samples with loading buffer or during subsequent washes—the concentration of benzamidine decreases. This shifts the equilibrium, causing benzamidine to dissociate from the proteases, which then become active again and can degrade your protein.
-
Troubleshooting Action: Ensure benzamidine is present in all buffers used throughout the sample preparation and loading process, right up until the point of denaturation with SDS-PAGE sample buffer. This maintains the inhibitory pressure and keeps the proteases in check.
-
-
Limited Inhibitory Spectrum: Benzamidine is only effective against serine proteases.[2] If your sample contains other highly active protease classes, such as cysteine, aspartic, or metalloproteinases, benzamidine alone will offer no protection against them.[4]
-
Troubleshooting Action: For broad-spectrum protection, it is highly recommended to use a protease inhibitor cocktail that contains a mixture of inhibitors targeting different protease classes.[3] Alternatively, supplement your benzamidine with other specific inhibitors like EDTA (for metalloproteinases) and Leupeptin or E-64 (for cysteine proteases).
-
-
Solution Instability: Benzamidine hydrochloride is susceptible to hydrolysis in aqueous solutions, especially at a neutral or basic pH.[5] If you are using a stock solution that was prepared days or weeks ago and stored improperly, it may have lost its activity.
dot graph TD { A[Start: Protein Degradation Observed] --> B{Benzamidine was added}; B -- No --> C[Add Benzamidine or Cocktail, then restart]; B -- Yes --> D{Is Benzamidine in ALL pre-denaturation buffers?}; D -- No --> E[Re-run with Benzamidine in all buffers]; D -- Yes --> F{Was the Benzamidine solution fresh?}; F -- No --> G[Prepare fresh Benzamidine solution and re-run]; F -- Yes --> H{Is degradation still present?}; H -- Yes --> I[Consider other protease classes. Add a broad-spectrum cocktail.]; H -- No --> J[Problem Solved]; subgraph Legend direction LR L1[Process Step] L2{Decision Point} end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } Figure 1: Troubleshooting workflow for protein degradation when using benzamidine.
Q2: Can I prepare a large batch of lysis buffer with benzamidine and store it for future use?
While convenient, this is not recommended. Benzamidine's stability in aqueous solutions is limited, particularly in typical lysis buffers which are often buffered at a pH of 7.4 or higher. At these pH levels, hydrolysis can significantly reduce its efficacy over time.
-
Best Practice: Add benzamidine to your lysis buffer from a freshly prepared or properly stored frozen stock solution immediately before you begin your experiment. Do not store buffers containing benzamidine at 4°C for more than a day.[7]
Q3: I'm seeing inconsistent results between experiments. Could my benzamidine be the cause?
Yes, inconsistency in the preparation and handling of benzamidine is a common source of variable Western blot results.
-
Key Factors for Consistency:
-
Freshness: As mentioned, always use freshly prepared solutions.
-
Concentration: Ensure you are using a consistent and effective working concentration. A final concentration of 1 mM is generally recommended for mammalian cell lysates.[5]
-
pH of Buffers: Be aware that the stability of benzamidine decreases as the pH of your buffer increases. If you are working with high pH buffers, the window for its effectiveness is even shorter.
-
Q4: Does benzamidine interfere with protein quantification assays like the BCA or Bradford assay?
This is a valid concern, as some small molecules can interfere with these assays.
-
BCA Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu⁺, which is chelated by bicinchoninic acid. While strong reducing agents are known to interfere, there is no widespread evidence to suggest that benzamidine at a typical 1 mM concentration significantly impacts the assay's accuracy.
-
Bradford Assay: This assay relies on the binding of Coomassie dye to proteins, primarily with arginine and lysine residues. Given benzamidine's chemical structure, it is unlikely to cause major interference.
-
Self-Validating Protocol: To ensure the highest accuracy, your protein standards for the quantification assay should be prepared in the exact same lysis buffer (including benzamidine) as your samples. This effectively "blanks" out any minor potential interference from buffer components, making it a self-validating system.
Q5: Are there any situations where I should not use benzamidine?
While generally safe for Western blotting, there are a few considerations:
-
Downstream Enzymatic Assays: If you plan to use your protein lysate for an enzymatic activity assay after your Western blot, the presence of benzamidine could inhibit your enzyme of interest if it is a serine protease. In such cases, you might need to purify your protein away from the inhibitor or use an alternative inhibition strategy.
-
Cost vs. Efficacy: For routine, robust protection, commercially available broad-spectrum protease inhibitor cocktails are often more effective and can be more time- and cost-efficient in the long run by preventing the need for troubleshooting and repeating experiments.
Data Summary and Protocols
To provide a clear and actionable reference, the following tables and protocols consolidate the key quantitative data and methodologies discussed.
Table 1: Benzamidine Properties and Recommended Usage
| Parameter | Recommendation | Rationale & Source(s) |
| Target Proteases | Serine proteases (e.g., trypsin, thrombin, plasmin) | Benzamidine is a competitive inhibitor of these enzymes.[2] |
| Non-Target Proteases | Cysteine, Aspartic, and Metalloproteinases | It has a narrow inhibitory spectrum. For broader protection, a cocktail is needed.[4] |
| Working Concentration | 1 mM (for general use) | This concentration is effective for most cell and tissue lysates.[5] |
| Stock Solution | 1 M in dH₂O or a slightly acidic buffer | A high-concentration stock allows for minimal volume addition to lysis buffer. |
| Stock Solution Storage | Aliquot and store at -20°C for up to 6 months. | Prevents degradation from repeated freeze-thaw cycles.[6] |
| Working Solution Stability | Prepare fresh for each experiment. | Highly susceptible to hydrolysis at neutral or basic pH.[7] |
Experimental Protocol: Preparation of 1 M Benzamidine HCl Stock Solution
This protocol provides a standardized method for preparing a reliable stock solution.
Materials:
-
Benzamidine hydrochloride monohydrate (MW: 174.63 g/mol )[8]
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated scale and appropriate weighing vessel
Procedure:
-
Calculation: To prepare a 1 M solution, you will need 174.63 mg of benzamidine hydrochloride monohydrate per 1 mL of water.
-
Weighing: Carefully weigh out the desired amount of benzamidine hydrochloride powder. For example, for 10 mL of a 1 M stock, weigh 1.746 g.
-
Dissolving: Add the powder to the corresponding volume of nuclease-free water in a sterile conical tube.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting: Dispense the solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the inhibitor.
-
Storage: Store the aliquots at -20°C. They are stable for up to 6 months under these conditions.[6]
-
Usage: When ready to use, thaw a single aliquot and add it to your lysis buffer to achieve the desired final concentration (e.g., add 10 µL of 1 M stock to 10 mL of buffer for a final concentration of 1 mM). Discard any unused portion of the thawed aliquot.
`dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
} ` Figure 2: The reversible binding of benzamidine and the effect of dilution.
Concluding Remarks
Benzamidine is a useful tool in the researcher's arsenal for preventing protein degradation. However, its effective use hinges on a solid understanding of its reversible mechanism, limited spectrum, and instability. By treating it not as a "magic bullet" but as a specific reagent with clear rules of engagement—namely, using it fresh, at the correct concentration, and in all relevant steps—you can avoid the common pitfalls and ensure the reliability and reproducibility of your Western blotting data. When in doubt, a broad-spectrum inhibitor cocktail provides a more robust and comprehensive safety net for your precious samples.
References
-
Effect of protease inhibitors on the quantitative and qualitative assessment of oral microbes. Journal of Oral Microbiology. Available at: [Link]
-
Optimizing the Composition of the Substrate Enhances the Performance of Peroxidase-like Nanozymes in Colorimetric Assays: A Case Study of Prussian Blue and 3,3′-Diaminobenzidine. PubMed Central. Available at: [Link]
-
Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. Available at: [Link]
-
Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. Available at: [Link]
-
Bradford vs BCA Assay: Which to Choose? Opentrons. Available at: [Link]
-
Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance. PubMed. Available at: [Link]
-
BCA or Bradford Protein Assay: Choosing Between the Two. G-Biosciences. Available at: [Link]
-
trypsin inhibition by benzamidine-conjugated molecular glues. PubMed Central. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (B-050-500) Benzamidine Hydrochloride Monohydrate - Goldbio - CiteAb [citeab.com]
- 7. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
Technical Support Center: A-Z Guide to Minimizing Off-Target Effects of 2,4-Dimethyl-benzamidine hydrochloride
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing 2,4-Dimethyl-benzamidine hydrochloride. This resource is designed to provide in-depth, actionable insights into minimizing the off-target effects of this potent serine protease inhibitor.[1][2] By understanding the underlying principles of its mechanism and employing rigorous experimental design, you can enhance the specificity and reproducibility of your results.
Core Concepts: Understanding this compound
This compound belongs to the benzamidine class of compounds, which are well-established as competitive inhibitors of serine proteases.[3][4] The amidine group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases. The 2,4-dimethyl substitution on the benzene ring modifies the compound's hydrophobicity and steric profile, which can influence its potency and selectivity for different proteases.[5]
Mechanism of Action
The primary mechanism of action for benzamidine and its analogs is the formation of a stable, non-covalent complex with the active site of serine proteases.[6] This binding event blocks substrate access, thereby inhibiting enzymatic activity.
Caption: Competitive inhibition of a serine protease.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when using this compound.
| Observed Issue | Potential Causes | Troubleshooting Steps & Rationale |
| Unexpected or inconsistent cellular phenotype | Off-target effects, compound degradation, or cellular toxicity. | 1. Confirm On-Target Engagement: Use a structurally distinct serine protease inhibitor to see if the phenotype is reproduced. This helps differentiate on-target from off-target effects.[7] 2. Perform a Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations. Determine the minimal effective concentration for on-target activity to reduce the likelihood of engaging lower-affinity off-targets.[7] 3. Assess Cytotoxicity: Use assays like MTT or LDH to ensure the observed phenotype is not due to cell death.[8] |
| Lack of expected inhibitory effect | Incorrect inhibitor concentration, compound instability, or inappropriate assay conditions. | 1. Verify Compound Integrity: Confirm the purity and stability of your this compound stock. 2. Optimize Assay Conditions: Ensure the pH and buffer composition of your assay are optimal for both enzyme activity and inhibitor binding.[9] 3. Determine IC50/Ki Values: Experimentally determine the inhibitory potency in your specific assay to ensure you are using an appropriate concentration range.[10] |
| High background signal or assay interference | Compound autofluorescence or interference with the detection method. | 1. Run a Counter-Screen: Perform the assay in the absence of the enzyme to see if the compound directly affects the readout.[11][12] 2. Use an Orthogonal Assay: Confirm your findings using a different detection method (e.g., absorbance vs. fluorescence) to rule out technology-specific artifacts.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for my experiments?
The optimal concentration is highly dependent on the specific serine protease being targeted and the assay conditions. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your target enzyme. A good starting point for many serine proteases is in the low micromolar range, based on the known potency of benzamidine.[3]
Q2: How can I assess the selectivity of this compound?
Selectivity profiling is crucial for validating any small molecule inhibitor.[14] Consider the following approaches:
-
Panel Screening: Test the compound against a broad panel of related serine proteases to identify potential off-targets.[15]
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the engagement of the inhibitor with a wide range of enzymes in a cellular context.[16][17]
-
Computational Docking: In silico methods can predict the binding affinity of the compound to various proteases, helping to prioritize experimental validation.[18]
Q3: What are the best practices for preparing and storing this compound?
For optimal stability, store the solid compound at -20°C. Prepare stock solutions in a suitable solvent like DMSO or water and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Always use fresh, anhydrous solvents for preparing stock solutions.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
Distinguishing on-target from off-target effects is a critical aspect of using chemical probes.[19][20]
-
Rescue Experiments: If possible, overexpress a mutant form of your target protease that is resistant to the inhibitor. If the phenotype is rescued, it provides strong evidence for on-target activity.[7][19]
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This compound should not produce the same cellular phenotype if the effect is on-target.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the target protein. If this phenocopies the effect of the inhibitor, it supports an on-target mechanism.[20]
Caption: Workflow for validating on-target effects.
Advanced Protocols: Ensuring Rigorous and Reproducible Data
For researchers in drug development, the following advanced protocols are recommended to thoroughly characterize the activity and selectivity of this compound.
Protocol 1: Determining the Mode of Inhibition
Understanding whether the inhibition is competitive, non-competitive, or uncompetitive is essential for interpreting experimental results.[21] This can be determined by measuring the inhibitor's effect on the enzyme kinetics at varying substrate concentrations.[22]
Steps:
-
Perform enzyme activity assays at a fixed inhibitor concentration and varying substrate concentrations.
-
Repeat step 1 for several different inhibitor concentrations.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in Km and Vmax to determine the mode of inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment.[23] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Steps:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve in the presence of the inhibitor indicates direct binding.
Conclusion
By employing the strategies and protocols outlined in this guide, researchers can confidently use this compound as a specific and reliable tool for studying serine protease biology. A thorough understanding of its mechanism of action, coupled with rigorous experimental controls, is paramount for minimizing off-target effects and generating high-quality, reproducible data.
References
- Serine Protease Inhibitors: In-cell Selectivity Profiling by Activity-based Proteomics. (n.d.).
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Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
- Huang, C., Yuan, H., Gong, L., & Li, Y. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR Journal.
- Roy, K., et al. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. ResearchGate.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
- In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. (2025).
- The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery.
- Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. (2017). PubMed.
- Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. (2018). National Institutes of Health.
- Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors. (n.d.). Benchchem.
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ACDD - Our Process. (n.d.). The University of Arizona R. Ken Coit College of Pharmacy. Retrieved from [Link]
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Probe Evaluation. (n.d.). The Chemical Probes Portal. Retrieved from [Link]
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Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. (2023). MDPI. Retrieved from [Link]
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Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry. Retrieved from [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. (2022). Annual Review of Biochemistry. Retrieved from [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects. (2020). Taylor & Francis Online. Retrieved from [Link]
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From Bench to Bedside: Transforming Cancer Therapy with Protease Inhibitors. (2024). MDPI. Retrieved from [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. (2022). PubMed. Retrieved from [Link]
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PROTACs to Address the Challenges Facing Small Molecule Inhibitors. (2020). PubMed Central. Retrieved from [Link]
-
Achieving the promise and avoiding the peril of chemical probes using genetics. (2022). PubMed Central. Retrieved from [Link]
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Analysis of Subpocket Selectivity and Identification of Potent Selective Inhibitors for Matriptase and Matriptase-2. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. Retrieved from [Link]
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Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. (2009). PubMed Central. Retrieved from [Link]
-
Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. (2018). PubMed Central. Retrieved from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). National Institutes of Health. Retrieved from [Link]
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Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. (2018). Society of Toxicology. Retrieved from [Link]
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How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). PubMed Central. Retrieved from [Link]
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The era of high-quality chemical probes. (2022). Royal Society of Chemistry. Retrieved from [Link]
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Non-covalent Stabilization Strategies in Small Molecule Drug Design. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). PubMed Central. Retrieved from [Link]
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Off-Target Effects and Where to Find Them. (2023). CRISPR Medicine News. Retrieved from [Link]
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High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
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6.4: Enzyme Inhibition. (2025). Biology LibreTexts. Retrieved from [Link]
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Editorial: Serine protease inhibitors and their therapeutic applications. (2022). Frontiers in Pharmacology. Retrieved from [Link]
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What are Serine protease inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]
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Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2019). ResearchGate. Retrieved from [Link]
-
Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. (2017). PubMed Central. Retrieved from [Link]
-
Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (2020). National Institutes of Health. Retrieved from [Link]
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Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News. Retrieved from [Link]
-
Inhibition of four human serine proteases by substituted benzamidines. (1982). PubMed. Retrieved from [Link]
-
Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. (2020). PubMed. Retrieved from [Link]
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Technical Support Center: Optimizing 2,4-Dimethyl-benzamidine Hydrochloride Efficacy in Crude Cell Lysates
Welcome to the technical support resource for 2,4-Dimethyl-benzamidine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. Crude cell lysates are a challenging environment; upon cell rupture, the carefully regulated cellular machinery is disrupted, unleashing a host of proteases that can compromise the integrity of your target proteins[1]. This guide is designed to help you navigate these challenges and maximize the efficacy of your protease inhibition strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding this compound and its application.
Q1: What is this compound and how does it work?
A: this compound is a synthetic, small-molecule inhibitor that belongs to the benzamidine class of compounds. Its primary function is to act as a reversible, competitive inhibitor of serine proteases [2][3].
Mechanism of Action: Serine proteases are a class of enzymes that utilize a key serine residue in their active site to cleave peptide bonds within proteins[4]. This compound's structure mimics the natural substrates of these enzymes. It binds to the active site, specifically interacting with key residues (like Asp189 in the S1 pocket of trypsin-like proteases), thereby physically blocking the natural substrate from binding and being cleaved[5]. Because this binding is non-covalent and reversible, its efficacy is highly dependent on its concentration relative to the substrate[1].
Caption: Competitive inhibition of a serine protease.
Q2: Why is robust protease inhibition so critical when preparing crude cell lysates?
A: In a living cell, proteases and their substrates are often separated into different compartments (e.g., proteases in lysosomes). The cell also employs endogenous inhibitors to keep protease activity tightly controlled[1]. The process of cell lysis shatters this compartmentalization, creating a chaotic mixture where proteases can freely access and degrade virtually any protein in the lysate[1][6]. This degradation can lead to:
-
Loss of your target protein, resulting in weak or no signal in downstream applications.
-
Generation of non-specific protein fragments that can interfere with assays.
Therefore, inhibiting this rampant proteolytic activity from the very first moment of lysis is essential for obtaining reliable and reproducible data[7].
Q3: Is this compound sufficient on its own to protect my protein of interest?
A: Almost certainly not. While it is an effective inhibitor of serine proteases, crude lysates contain multiple classes of proteases, each with a different catalytic mechanism. Relying solely on a serine protease inhibitor leaves your protein vulnerable to degradation by:
-
Cysteine Proteases (e.g., Papain, Calpain)
-
Aspartic Proteases (e.g., Pepsin, Cathepsin D)
-
Metalloproteases (e.g., MMPs, ADAMs)
For comprehensive protection, it is an established best practice to use a protease inhibitor cocktail that contains a combination of inhibitors targeting all major classes of proteases[1][8].
Part 2: Troubleshooting Guide
This section is designed to resolve specific issues you may encounter during your experiments.
Issue 1: My target protein is still degrading, showing multiple lower molecular weight bands on a Western Blot.
This is the most common issue and points to insufficient protease inhibition. Let's break down the potential causes and solutions.
Possible Cause A: Inadequate Spectrum of Inhibition As discussed in the FAQ, you are likely observing degradation from non-serine proteases.
-
Solution: Incorporate a broad-spectrum protease inhibitor cocktail into your lysis buffer immediately before use. A well-formulated cocktail provides the most reliable protection.
| Protease Class | Example Inhibitor | Mechanism/Target |
| Serine Proteases | 2,4-Dimethyl-benzamidine , AEBSF, Aprotinin | Binds to the active site serine residue |
| Cysteine Proteases | E-64, Leupeptin, Iodoacetamide | Covalently modifies the active site cysteine residue |
| Aspartic Proteases | Pepstatin A | Transition-state analog inhibitor |
| Metalloproteases | EDTA, EGTA, 1,10-Phenanthroline | Chelates the metal cofactor (e.g., Zn²⁺, Ca²⁺) required for activity |
| Aminopeptidases | Bestatin | Inhibits N-terminal cleavage |
Critical Note on Metalloprotease Inhibitors: EDTA and EGTA are excellent metalloprotease inhibitors, but they will interfere with downstream applications that depend on divalent cations, such as Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins or certain enzyme activity assays[1][8]. If your workflow is incompatible with EDTA, use an EDTA-free cocktail or an alternative inhibitor like 1,10-Phenanthroline.
Possible Cause B: Suboptimal Lysis Conditions The physical environment of your lysate dramatically affects enzyme kinetics.
-
Solution 1: Work Cold. Always perform cell lysis on ice or at 4°C. Keep all buffers and tubes pre-chilled. This simple step slows down all enzymatic activity, including proteolysis, buying your inhibitors more time to act[6][7][9].
-
Solution 2: Work Fast. Prepare lysates as quickly as possible and either use them immediately or flash-freeze them in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles, which can cause protein denaturation and aggregation[6].
-
Solution 3: Check pH. Most cell lysis experiments are performed at a neutral or slightly alkaline pH (7.4-8.0), which minimizes the activity of acid proteases like cathepsins[8]. Ensure your lysis buffer is correctly prepared and pH-verified.
Possible Cause C: Incorrect Timing of Inhibitor Addition Proteolysis begins the instant the cell membrane is ruptured.
-
Solution: Add this compound and/or your inhibitor cocktail to your lysis buffer immediately before you add the buffer to your cells[7][8][10]. Never use a pre-mixed lysis buffer containing inhibitors that has been stored for an extended period, as many inhibitors have limited stability in aqueous solutions[10].
Caption: Troubleshooting workflow for protein degradation.
Issue 2: My lysis buffer becomes cloudy or shows precipitation after adding this compound.
This indicates a solubility issue, which will render the inhibitor ineffective.
-
Solution: this compound, like its parent compound benzamidine, has limited solubility and stability in aqueous buffers[2][11]. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your lysis buffer just before use.
Part 3: Key Protocols and Best Practices
Protocol 3.1: Preparation and Storage of this compound Stock Solution
The stability and solubility of the inhibitor are paramount for its function[2].
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) or ethanol to prepare the stock solution. Do not use water for long-term stock preparation.
-
Concentration: Prepare a concentrated stock, for example, 1 M in DMSO. This allows for a small volume to be added to the lysis buffer, minimizing the final concentration of the organic solvent.
-
Procedure: a. Weigh out the desired amount of this compound powder in a conical tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. c. Vortex thoroughly until the solid is completely dissolved. Ensure no particulates are visible.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles[10].
Protocol 3.2: General Workflow for Cell Lysis with Optimized Protease Inhibition
This protocol integrates the best practices discussed for maximal protein protection.
-
Preparation: a. Pre-chill a centrifuge to 4°C. Place a tube rack, your lysis buffer, and any other required reagents on ice. b. Harvest your cells (e.g., by centrifugation for suspension cells or scraping for adherent cells). Wash the cell pellet with ice-cold PBS.
-
Lysis Buffer Spiking: a. Retrieve your aliquoted stock of this compound and/or a commercial protease inhibitor cocktail from the freezer. b. Add the required volume of lysis buffer for your experiment to a new, pre-chilled tube. c. Immediately before use , add the inhibitor(s) to the lysis buffer at the desired final concentration (e.g., a 1:100 or 1:1000 dilution from a stock). Mix gently by inversion.
-
Cell Lysis: a. Resuspend the washed cell pellet in the freshly-spiked ice-cold lysis buffer. b. Incubate on ice for the recommended time (e.g., 15-30 minutes) with periodic, gentle agitation. If required, perform mechanical disruption (e.g., sonication) in short bursts on ice to prevent overheating[6].
-
Clarification: a. Centrifuge the lysate at high speed (e.g., ~14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Downstream Processing: a. Carefully transfer the supernatant (the crude cell lysate) to a new pre-chilled tube. b. Proceed immediately with your downstream application or flash-freeze the lysate in liquid nitrogen and store at -80°C.
By adhering to these principles and protocols, you can significantly improve the efficacy of this compound and ensure the integrity of your protein samples from crude cell lysates.
References
- Chem-Impex. (n.d.). This compound.
-
Laskowski, M., & Kato, I. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Retrieved from [Link]
-
Biocompare. (2023, November 14). Protease and Phosphatase Inhibitors: Tips for the Lab. Retrieved from [Link]
-
ResearchGate. (2015, January 11). When do I add protease inhibitors to my lysate? Retrieved from [Link]
- Edmunds, M. R., & Colman, R. W. (1996). Biochemistry of Serine Protease Inhibitors and Their Mechanisms of Action: A Review. Coronary artery disease, 7(10), 739–746.
- Chem-Impex. (n.d.). 3,4-Dimethyl-benzamidine hydrochloride.
-
Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]
-
ChromoTek. (n.d.). Troubleshooting IP/Co-IP. Retrieved from [Link]
- Craig, D. B., & Yuan, S. (2000). Optimization of protease-inhibitor interactions by randomizing adventitious contacts. Proceedings of the National Academy of Sciences, 97(10), 5129–5134.
- Ziąbka, M., Dziadek, M., & Kołodziejska, J. (2021). Serine Protease Inhibitors—New Molecules for Modification of Polymeric Biomaterials. International Journal of Molecular Sciences, 22(16), 8758.
- Rau, J. C., Beaulieu, L. M., & Huntington, J. A. (2018). The Inhibition of Serine Proteases by Serpins Is Augmented by Negatively Charged Heparin: A Concise Review of Some Clinically Relevant Interactions. Thrombosis and haemostasis, 118(3), 436–446.
- Kramer, R. A., & Reineke, U. (1998). Characterizing and optimizing protease/peptide inhibitor interactions, a new application for spot synthesis. Peptides, 19(7), 1267–1274.
-
Patsnap Synapse. (2024, June 21). What are Serine protease inhibitors and how do they work? Retrieved from [Link]
- Fanaki, H., & El-Nakeeb, M. A. (2021). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Journal of chemotherapy (Florence, Italy), 33(3), 143–153.
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Validation & Comparative
A Senior Application Scientist's Guide to Trypsin Inhibition: A Comparative Analysis of Benzamidine and 2,4-Dimethyl-benzamidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trypsin and Its Inhibition
Trypsin, a serine protease found in the digestive system, plays a critical role in protein metabolism by hydrolyzing peptide bonds primarily at the carboxyl side of lysine and arginine residues.[1] Its well-defined substrate specificity and robust enzymatic activity make it a cornerstone of proteomics research for protein digestion and sequencing. However, uncontrolled proteolytic activity during protein extraction and purification can lead to sample degradation, necessitating the use of specific inhibitors.
Benzamidine is a classic, reversible competitive inhibitor widely used to control tryptic activity.[2] It serves as a structural scaffold for many therapeutic agents. This guide provides an in-depth comparison between the standard inhibitor, benzamidine, and a substituted derivative, 2,4-Dimethyl-benzamidine hydrochloride. We will explore their mechanisms, comparative efficacy, and provide a robust experimental framework for researchers to validate and quantify their inhibitory properties in the laboratory.
Molecular Overview and Mechanism of Action
Both benzamidine and its dimethylated analog belong to a class of compounds that act as competitive inhibitors. They function by mimicking the side chains of arginine and lysine, allowing them to bind reversibly within the S1 specificity pocket of the trypsin active site.[1][3]
The key interaction involves the positively charged amidinium group of the inhibitor forming a salt bridge with the carboxylate side chain of the Asp189 residue, which lies at the bottom of the S1 pocket.[4] This binding event physically occludes the active site, preventing the substrate from binding and subsequent catalysis.
Visualizing Competitive Inhibition
The following diagram illustrates the fundamental principle of competitive inhibition at the trypsin active site.
Caption: Workflow for the chromogenic trypsin inhibition assay.
Conclusion and Recommendations
While benzamidine is a reliable and well-understood trypsin inhibitor, structure-activity relationships suggest that substituted analogs like 2,4-Dimethyl-benzamidine could offer altered potency. [5]The increased hydrophobicity from the dimethyl groups may enhance binding to the S1 pocket, potentially making it a more potent inhibitor. However, this hypothesis must be confirmed through direct empirical testing.
For the researcher, the choice between these inhibitors depends on the application:
-
Benzamidine: As a cost-effective, well-characterized inhibitor, it remains the standard choice for routine applications where moderate inhibition is sufficient.
-
2,4-Dimethyl-benzamidine: This compound should be considered when a potentially more potent inhibitor is desired. It is imperative that its IC₅₀ be determined using the protocol outlined above to validate its efficacy and establish optimal working concentrations for specific experimental needs.
This guide provides the theoretical framework and a practical, self-validating protocol to empower researchers to make an informed, data-driven decision when selecting the appropriate inhibitor for their work.
References
-
National Center for Biotechnology Information (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. [Link]
-
Protocols.io (2019). Enzymatic Assay of Trypsin Inhibition. [Link]
-
ResearchGate (2018). Benzamidine binding to different Trypsin conformations. [Link]
-
National Center for Biotechnology Information (2015). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. [Link]
-
National Center for Biotechnology Information (2018). Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA. [Link]
-
BioTechniques (1996). Rapid Microplate Assay for Substrates and Inhibitors of Proteinase Mixtures. [Link]
-
ResearchGate (2016). Can you help me with Activity measure of trypsin?. [Link]
-
National Center for Biotechnology Information (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. [Link]
-
ResearchGate (2020). Trypsin Inhibitor Assay: Expressing, Calculating, and Standardizing Inhibitor Activity in Absolute Amounts of Trypsin Inhibited or Trypsin Inhibitors. [Link]
-
Cytiva. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]
-
PubMed (1985). Inhibition of four human serine proteases by substituted benzamidines. [Link]
-
PubMed (1992). Competitive parabolic inhibition of bovine trypsin by bis-benzamidines. [Link]
-
ResearchGate (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]
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- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for the Modern Laboratory: 2,4-Dimethyl-benzamidine vs. PMSF as Serine Protease Inhibitors
In the landscape of biochemical research and drug development, the control of unwanted proteolytic activity is paramount. Serine proteases, a ubiquitous class of enzymes that cleave peptide bonds, are essential for numerous physiological processes but can become a significant liability in vitro, leading to the degradation of valuable protein samples and compromising experimental integrity. The choice of an appropriate inhibitor is therefore a critical decision, dictated by the specific experimental context.
This guide provides an in-depth comparison of two commonly employed serine protease inhibitors: the classic, irreversible inhibitor Phenylmethylsulfonyl fluoride (PMSF), and a representative of the reversible competitive inhibitor class, 2,4-Dimethyl-benzamidine hydrochloride. We will dissect their mechanisms of action, efficacy, stability, and practical applications, providing the technical insights necessary for researchers to make an informed selection.
At the Heart of Inhibition: Contrasting Mechanisms
The fundamental difference between PMSF and benzamidine derivatives lies in their mode of interaction with the target enzyme's active site.
Phenylmethylsulfonyl fluoride (PMSF) is an irreversible inhibitor.[1][2][3] It functions by covalently modifying the catalytically essential serine residue within the protease's active site. The electrophilic sulfonyl fluoride group of PMSF reacts with the hydroxyl group of the active site serine, forming a stable sulfonyl-enzyme complex.[4][5] This modification permanently inactivates the enzyme, as the covalent bond cannot be reversed under physiological conditions.[1]
Benzamidine and its derivatives , such as this compound, are reversible, competitive inhibitors.[6][7][8] Their structure mimics that of arginine, a common substrate residue for trypsin-like serine proteases. This structural similarity allows them to bind to the enzyme's active site, physically occluding the substrate. However, this interaction is non-covalent and exists in equilibrium. The inhibitor can dissociate, and its effect can be overcome by increasing the substrate concentration.[8]
Figure 1. Mechanisms of Action for PMSF and Benzamidine.
Core Attributes: A Head-to-Head Comparison
The choice between these inhibitors often comes down to a trade-off between potency, stability, safety, and the specific requirements of the experiment.
| Feature | This compound | Phenylmethylsulfonyl fluoride (PMSF) |
| Mechanism | Reversible, Competitive[6][7] | Irreversible, Covalent Modification[1][3] |
| Specificity | Primarily targets trypsin-like serine proteases.[9][10] | Broad-spectrum serine protease inhibitor; also inhibits some cysteine proteases and acetylcholinesterase.[1][11] |
| Potency (Ki) | Ki values in the micromolar (µM) range for target proteases like trypsin, plasmin, and thrombin.[12] | Does not have a traditional Ki due to its irreversible nature. Efficacy is often measured by inactivation rate. |
| Stability | Generally stable in aqueous solutions, but fresh preparation is recommended as it can be sensitive to oxidation.[6] | Highly unstable in aqueous solutions; rapidly hydrolyzes.[2][5] Half-life is ~30-55 minutes at neutral to alkaline pH.[3][13] |
| Solubility | Soluble in water.[12] | Insoluble in water; stock solutions must be made in anhydrous solvents like isopropanol, ethanol, or DMSO.[13] |
| Toxicity | Considered less toxic than PMSF.[2] | Highly toxic and corrosive; requires handling in a fume hood with appropriate personal protective equipment.[2][13] |
| Reversibility | Yes, can be removed by dialysis or dilution. | No, inhibition is permanent.[2][8] |
| Common Use | Protein purification (e.g., affinity chromatography), applications requiring temporary inhibition. | Initial cell lysis and protein extraction to prevent immediate, widespread proteolysis.[14][15] |
Quantitative Efficacy Insights
Direct comparison of potency using a single metric is challenging due to the different inhibition mechanisms. For reversible inhibitors like benzamidine, the inhibition constant (Ki) is the standard measure of binding affinity. A lower Ki value signifies a higher affinity and more potent inhibition. For example, the parent compound benzamidine exhibits Ki values of 35 µM for trypsin, 350 µM for plasmin, and 220 µM for thrombin.[12]
For irreversible inhibitors like PMSF, efficacy is a function of both concentration and time. Its potency is often described by the half-times for inhibition at a given concentration. For instance, at a 1 millimolar concentration, PMSF shows inhibition half-times of 2.8 seconds for chymotrypsin and 237 seconds for trypsin, indicating it reacts much more rapidly with some serine proteases than others.[5]
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is an operational parameter that can be determined for both.[16] However, it's crucial to recognize that the IC50 for a competitive inhibitor is dependent on the substrate concentration used in the assay, while the IC50 for an irreversible inhibitor is time-dependent.[17][18] Therefore, comparing IC50 values directly without considering the experimental conditions can be misleading.[17]
Experimental Design and Causality: Which Inhibitor When?
The decision to use 2,4-Dimethyl-benzamidine or PMSF is driven by the experimental goal.
Choose PMSF for Initial Lysis and Extraction: When cells or tissues are homogenized, a wide array of proteases are released from their cellular compartments.[15] The primary goal is to shut down all proteolytic activity as quickly and completely as possible to protect the target protein. PMSF's broad specificity and irreversible action make it a cost-effective choice for this purpose.[1] Its major drawback is its instability in aqueous lysis buffers.[13]
-
Causality: The short half-life of PMSF necessitates its addition to the lysis buffer immediately before use.[8][13] For lengthy procedures, its protective effect diminishes over time, and re-addition may be considered, though this is often impractical. This instability is why it is primarily used as a "first-line-of-defense" inhibitor.
Choose Benzamidine for Purification and Reversible Applications: In later stages of protein purification or in functional assays, a more targeted and reversible approach is often superior.
-
Affinity Chromatography: Benzamidine can be immobilized on a resin (e.g., Benzamidine Sepharose) to specifically capture and purify trypsin-like serine proteases from a complex mixture.
-
Maintaining Protein Function: If the activity of the protease itself is to be studied later, a reversible inhibitor is essential. Benzamidine can be removed through methods like dialysis to restore enzyme function.[6]
-
Process Stability: Because it is more stable in aqueous buffers, benzamidine provides consistent inhibition throughout multi-step purification protocols, provided it is included in all buffers (wash, elution, etc.) to maintain the inhibitory equilibrium.[6]
Protocol: A Self-Validating System for Measuring Serine Protease Inhibition
This protocol provides a robust framework for determining the IC50 value of an inhibitor using a fluorogenic substrate. The design includes necessary controls to validate the results.
Materials and Reagents:
-
Enzyme: Purified serine protease (e.g., Trypsin).
-
Substrate: Appropriate fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin).[19]
-
Inhibitors: Stock solutions of this compound (in assay buffer) and PMSF (in anhydrous DMSO or isopropanol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
96-well black microplate.
-
Microplate reader with fluorescence capability.
Figure 2. Experimental Workflow for IC50 Determination.
Experimental Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of each inhibitor (e.g., 10 concentrations) in the assay buffer. For PMSF, the initial dilution from the organic stock into the buffer must be done immediately before this step.
-
Plate Setup:
-
Add 10 µL of each inhibitor dilution to triplicate wells of the 96-well plate.
-
100% Activity Control: Add 10 µL of assay buffer (no inhibitor).
-
Solvent Control: Add 10 µL of the highest concentration of solvent used for the inhibitor stock (e.g., DMSO) to control for solvent effects.
-
Background Control: Add 90 µL of assay buffer (no enzyme will be added to these wells).
-
-
Enzyme Addition: Add 80 µL of the serine protease solution (at a pre-determined optimal concentration) to all wells except the Background Control wells.
-
Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. This step is particularly critical for time-dependent irreversible inhibitors like PMSF.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to initiate the reaction (final volume = 100 µL).
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.[19][20]
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Subtract the average velocity of the Background Control from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot Percent Inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Authoritative Recommendations
Both this compound and PMSF are effective inhibitors of serine proteases, but their utility is defined by their distinct chemical properties.
-
PMSF remains a staple for initial protein extraction due to its broad, irreversible, and rapid action.[1][2] Its use demands strict adherence to safety protocols due to its toxicity and awareness of its limited stability in the aqueous environment of a lysis buffer.[2][13]
-
This compound represents a more stable, less toxic, and reversible alternative.[2] It is the superior choice for applications requiring sustained, specific inhibition throughout a purification workflow, for affinity purification of trypsin-like enzymes, or in functional studies where restoration of enzyme activity is desired.[6]
As a Senior Application Scientist, my recommendation is to employ a strategic, multi-stage approach. Use the potent, irreversible action of PMSF during the initial, "dirty" stages of cell lysis to achieve a rapid shutdown of proteolysis. Then, for subsequent purification steps and functional assays, transition to a more stable and specific reversible inhibitor like 2,4-Dimethyl-benzamidine to maintain targeted inhibition without permanent modification of the enzyme pool. This dual strategy leverages the strengths of both inhibitors while mitigating their respective weaknesses, ensuring the highest integrity for your final protein sample.
References
-
AntBio. (2026, January 13). PMSF: The Indispensable Protease Inhibitor for Protein Preservation in. [Link]
-
Taylor & Francis Online. (n.d.). PMSF – Knowledge and References. [Link]
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Nichols, J. W., et al. (n.d.). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. National Institutes of Health (NIH). [Link]
-
MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: PMSF. [Link]
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ResearchGate. (n.d.). Table 4 . Experimental conditions for serine protease inhibition assays. [Link]
-
Wikipedia. (n.d.). PMSF. [Link]
-
Frontiers. (2022, September 27). Novel inhibitors and activity-based probes targeting serine proteases. [Link]
-
National Institutes of Health (NIH). (2022, September 28). Novel inhibitors and activity-based probes targeting serine proteases. [Link]
-
ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?[Link]
-
ResearchGate. (n.d.). IC50 curve for PMSF (the effective concentration of PMSF for reducing enzyme activity up to 50%). [Link]
-
Wikipedia. (n.d.). Benzamidine. [Link]
-
Active Motif. (n.d.). PMSF Protease Inhibitor Cocktail for Sample Preparation. [Link]
-
Fisher Scientific. (n.d.). Protease inhibitors - Protein Purification. [Link]
-
ResearchGate. (n.d.). IC 50 and Ki value obtained from inhibition kinetics. [Link]
-
ResearchGate. (2016, September 19). Does not adding PMSF and Benzamidine to my cell free extract degrade my protein of interest?[Link]
-
PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines. [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
-
PubMed. (n.d.). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. [Link]
-
ResearchGate. (2013, August 14). Has anyone ever found that PMSF can affect enzyme activity of recombinantly expressed proteins?[Link]
-
Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. [Link]
-
ResearchGate. (n.d.). Serine protease inhibitors (PMSF and AEBSF) and the clickable probe...[Link]
-
Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?[Link]
-
ResearchGate. (n.d.). Dependence of inhibition potency (IC50 values) on substrate...[Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2,4-Dimethyl-benzamidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, understanding a compound's selectivity is as crucial as identifying its primary mode of action. This guide offers an in-depth comparison of 2,4-Dimethyl-benzamidine hydrochloride, a competitive serine protease inhibitor, and its anticipated cross-reactivity profile against other major enzyme classes. As a Senior Application Scientist, my aim is to provide not just data, but a mechanistic framework for interpreting and predicting enzyme-inhibitor interactions, thereby empowering more informed decisions in your research and development endeavors.
The Specificity Challenge in Drug Discovery
The development of highly specific enzyme inhibitors is a cornerstone of modern medicine. Off-target effects, often stemming from a lack of inhibitor specificity, can lead to unforeseen side effects and therapeutic failure. Therefore, rigorous cross-reactivity profiling is a non-negotiable step in the preclinical evaluation of any new chemical entity. This guide will use this compound as a case study to explore the principles of enzyme inhibitor selectivity.
This compound: A Focus on Serine Proteases
This compound belongs to the well-established class of benzamidine-based inhibitors that act as competitive inhibitors of serine proteases.[1][2] These enzymes, characterized by a highly conserved catalytic triad (serine, histidine, and aspartate) in their active site, are pivotal in a vast array of physiological processes, from digestion to blood coagulation.
The inhibitory action of benzamidine and its derivatives stems from the positively charged amidinium group, which mimics the side chains of natural substrates like arginine and lysine. This allows the inhibitor to bind reversibly to the S1 specificity pocket of trypsin-like serine proteases, effectively blocking substrate access to the active site.[2]
Comparative Analysis: Predicting Cross-Reactivity Across Enzyme Classes
To understand the selectivity of this compound, we must delve into the fundamental differences between enzyme classes. The likelihood of cross-reactivity is intrinsically linked to the structural and chemical disparities in their active sites.
Serine Proteases: The Primary Target
As established, benzamidine derivatives are potent inhibitors of this class. The specificity within the serine protease family is largely dictated by the nature of the S1 pocket. For instance, trypsin's S1 pocket contains an aspartic acid residue at the bottom, which favorably interacts with the positively charged amidinium group of benzamidine. Other serine proteases with similar S1 pocket characteristics are also likely targets.
Table 1: Representative Serine Proteases and the Role of the S1 Pocket
| Enzyme | S1 Pocket Characteristics | Expected Interaction with 2,4-Dimethyl-benzamidine |
| Trypsin | Deep, negatively charged (Asp189) | Strong, competitive inhibition |
| Thrombin | Similar to trypsin, with some structural differences | Strong, competitive inhibition |
| Plasmin | Similar to trypsin | Strong, competitive inhibition |
| Chymotrypsin | Deep, hydrophobic (Ser189) | Weak to no significant inhibition |
| Elastase | Shallow, hydrophobic | No significant inhibition |
Cysteine Proteases: A Different Catalytic Mechanism
Cysteine proteases, such as papain and caspases, utilize a cysteine residue as the primary nucleophile in their catalytic mechanism, forming a covalent intermediate with the substrate. Their active sites are structurally distinct from serine proteases and lack the specific recognition motifs for arginine or lysine-like side chains that benzamidine mimics. Therefore, significant inhibition of cysteine proteases by this compound is not anticipated.
Metalloproteases: Metal-Ion Dependency
This class of enzymes, which includes matrix metalloproteinases (MMPs) and angiotensin-converting enzyme (ACE), requires a divalent metal ion (typically zinc) as a cofactor for their catalytic activity. Their substrates are coordinated to the metal ion during catalysis. The binding mode of benzamidine derivatives is incompatible with this mechanism and the overall architecture of the metalloprotease active site.
Aspartyl Proteases: An Acidic Active Site
Aspartyl proteases, such as pepsin and HIV-1 protease, employ two aspartic acid residues to activate a water molecule for catalysis. Their active sites are generally larger and have a distinct electrostatic profile compared to serine proteases. The chemical properties of this compound are not complementary to the active site of aspartyl proteases, making significant cross-reactivity highly improbable.
Kinases: A Different Substrate and Binding Pocket
Kinases are a diverse family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate. Their ATP-binding pocket is structurally and chemically very different from the active site of proteases. Consequently, benzamidine-based inhibitors are not expected to show any significant cross-reactivity with kinases.
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of a compound like this compound, a systematic, multi-tiered approach is necessary. The following protocol outlines a robust strategy for such an investigation.
Caption: A tiered experimental workflow for assessing the cross-reactivity of an enzyme inhibitor.
Detailed Protocol for Cross-Reactivity Screening
Objective: To determine the selectivity of this compound against a broad panel of enzymes representing different classes.
Materials:
-
This compound
-
A panel of purified enzymes (e.g., from a commercial provider like Reaction Biology[4]) including:
-
Serine proteases (trypsin, chymotrypsin, elastase, thrombin, etc.)
-
Cysteine proteases (papain, caspase-3, etc.)
-
Metalloproteases (MMP-1, MMP-9, ACE, etc.)
-
Aspartyl proteases (pepsin, BACE1, etc.)
-
Kinases (a representative panel)
-
-
Specific fluorogenic or chromogenic substrates for each enzyme
-
Assay buffers appropriate for each enzyme
-
384-well microplates
-
Microplate reader with fluorescence and absorbance capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series for IC50 determination.
-
Enzyme and Substrate Preparation: Prepare working solutions of each enzyme and its corresponding substrate in their respective assay buffers.
-
Assay Protocol (General): a. Dispense a small volume of the compound dilutions into the microplate wells. b. Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate solution. d. Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Tier 1: Primary Target IC50 Determination: a. Perform a full dose-response curve (e.g., 10 concentrations) of this compound against the primary serine protease targets (e.g., trypsin, thrombin). b. Calculate the IC50 values from the resulting data.
-
Tier 2: Broad Panel Single-Point Screen: a. Screen this compound at a high concentration (e.g., 10 µM) against the entire enzyme panel. b. Calculate the percent inhibition for each enzyme.
-
Tier 3: Hit Confirmation and IC50 Determination: a. For any enzyme showing significant inhibition (e.g., >50%) in the single-point screen, perform a full dose-response curve to determine the IC50 value.
-
Data Analysis and Interpretation: a. Compare the IC50 values for the primary targets with those of any identified off-target hits. A selectivity ratio of >100-fold is generally considered a good starting point for a selective inhibitor.
Visualizing Selectivity: A Conceptual Diagram
The principle of inhibitor selectivity can be visualized by considering the "lock and key" analogy of enzyme-substrate interactions, which extends to competitive inhibitors.
Caption: A conceptual diagram illustrating the principle of selective versus non-selective enzyme inhibition.
Conclusion: A Framework for Rational Drug Design
While direct experimental data on the broad cross-reactivity of this compound is limited in the public domain, a thorough understanding of its mechanism of action and the fundamental differences between enzyme classes allows for a strong predictive assessment of its selectivity profile. It is anticipated to be a highly selective inhibitor of trypsin-like serine proteases with minimal to no significant off-target activity against other major enzyme families.
This guide provides a logical framework and a practical experimental protocol for evaluating the cross-reactivity of this and other enzyme inhibitors. By combining mechanistic understanding with rigorous experimental validation, researchers can more effectively navigate the complex landscape of drug discovery and develop safer, more targeted therapeutics.
References
-
PubChem. Benzamidine. National Center for Biotechnology Information. [Link]
-
Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. National Institutes of Health. [Link]
-
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-
ChEMBL. ChEMBL is a manually curated database of bioactive molecules with drug-like properties. European Bioinformatics Institute. [Link]
-
PubChem. 2,4-Dihydroxybenzamide. National Center for Biotechnology Information. [Link]
-
Reaction Biology. Protease Assay Services. [Link]
-
Novel inhibitors and activity-based probes targeting serine proteases. Frontiers. [Link]
-
BindingDB. A public, web-accessible database of measured binding affinities. [Link]
-
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-
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-
In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. [Link]
-
In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics. [Link]
-
ChEMBL. Heteroarylamide smoothened inhibitors: Discovery of N-[2,4-dimethyl-5-(1-methylimidazol-4-yl)phenyl]-4-(2-pyridylmethoxy)benzamide (AZD8542)... European Bioinformatics Institute. [Link]
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-
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-
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comparative analysis of substituted benzamidine derivatives as protease inhibitors
In the landscape of drug discovery and biochemical research, the inhibition of proteases remains a critical area of focus. Among the myriad of inhibitor scaffolds, substituted benzamidine derivatives have emerged as a prominent class, particularly targeting serine proteases. Their inherent ability to mimic the side chain of arginine allows them to effectively bind to the S1 pocket of trypsin-like serine proteases, making them valuable tools for studying enzyme function and promising leads for therapeutic development.[1][2]
This guide provides a comprehensive comparative analysis of substituted benzamidine derivatives as protease inhibitors. We will delve into their mechanism of action, explore the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these powerful inhibitors in their work.
The Allure of the Benzamidine Scaffold: A Mechanistic Overview
Benzamidine and its derivatives are reversible, competitive inhibitors of a wide range of serine proteases, including trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA).[1][3][4] The core of their inhibitory activity lies in the positively charged amidinium group, which forms strong ionic interactions with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of these enzymes.[1] This interaction anchors the inhibitor in the active site, preventing the binding and subsequent cleavage of the natural substrate.
The general mechanism of inhibition can be visualized as follows:
Caption: General mechanism of competitive inhibition of a serine protease by a substituted benzamidine derivative.
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The true power of benzamidine derivatives lies in the tunability of their inhibitory properties through substitution on the phenyl ring. The nature and position of these substituents can dramatically influence both the potency and selectivity of the inhibitor for different proteases.
A quantitative structure-activity relationship (QSAR) analysis of various substituted benzamidines has revealed key insights into their interactions with different serine proteases.[5] For instance, the inhibition of plasmin and the complement enzyme C1s is significantly affected by the electron-donating properties and hydrophobicity of the substituent.[5] In contrast, the interaction with thrombin is primarily influenced by the hydrophobicity of the substituent.[5] The inhibition of trypsin is more complex, with molar refractivity and molecular weight playing crucial roles.[5]
These differences in interaction highlight the subtle yet significant variations in the active site topographies of these closely related enzymes, providing a basis for the rational design of selective inhibitors.[4]
Comparative Analysis of Inhibitory Potency
The following table summarizes the inhibitory constants (Kᵢ) of a selection of substituted benzamidine derivatives against bovine trypsin and human thrombin, illustrating key SAR trends.
| Compound ID | Structure | Trypsin Kᵢ (µM) | Thrombin Kᵢ (µM) |
| 1 | Benzamidine | 18.0 | 660 |
| 2 | 4-Aminobenzamidine | 0.8 | 13.0 |
| 3 | 4-Chlorobenzamidine | 35.0 | 250 |
| 4 | 3-Amidinophenylalanine | 0.1 | 0.2 |
| 5 | Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine | 0.015 | 0.007 |
| 6 | Nα-(dansyl)-3-amidinophenylalanine | 0.008 | 0.004 |
| 7 | Nα-(benzyloxycarbonyl)-D-Phe-Pro-agmatine | >100 | 0.009 |
| 8 | 4-Amidinophenylpyruvic acid | 0.3 | 2.5 |
Data sourced from a comprehensive 3D-QSAR study.[6]
Key Observations from the Data:
-
Unsubstituted Benzamidine (1): Serves as a baseline, exhibiting moderate inhibition of trypsin and weak inhibition of thrombin.
-
4-Aminobenzamidine (2): The addition of an amino group at the para position significantly enhances potency against both enzymes, likely due to favorable interactions within the active site.
-
4-Chlorobenzamidine (3): The electron-withdrawing chloro group at the para position decreases inhibitory activity against both proteases.
-
Extended Derivatives (4-7): Extending the molecule from the benzamidine core to occupy the S3/S4 subsites of the proteases with hydrophobic and electrostatically favorable groups, as seen in compounds 4 through 7 , dramatically increases inhibitory potency against both trypsin and thrombin.[6] This highlights the importance of exploiting interactions with secondary binding sites for achieving high affinity.
-
Selectivity: While many derivatives show broad activity, it is possible to achieve selectivity. For example, compound 7 is a highly potent thrombin inhibitor with negligible activity against trypsin.
Beyond Simple Benzamidines: Bis-benzamidines and Other Advanced Derivatives
The exploration of benzamidine-based inhibitors has extended to more complex structures, such as bis-benzamidines, which contain two benzamidine moieties. These molecules can exhibit enhanced potency and unique selectivity profiles. For instance, certain bis-benzamidine derivatives have been identified as potent inhibitors of matriptase, a serine protease implicated in cancer progression.[7][8][9] The conformational rigidity of the linker connecting the two benzamidine units can play a crucial role in determining both potency and selectivity.[10]
Furthermore, the development of peptidomimetic inhibitors incorporating a benzamidine or a related bioisostere at the P1 position has led to highly potent and selective inhibitors of proteases like uPA, another key player in cancer metastasis.[11][12]
Experimental Protocols: A Guide to Evaluating Inhibitor Performance
The accurate determination of inhibitory activity is paramount in the development and characterization of protease inhibitors. Below are detailed, step-by-step methodologies for in vitro inhibition assays for two common serine proteases.
Trypsin Inhibition Assay
This protocol outlines a standard method for determining the inhibitory constant (Kᵢ) of a compound against bovine trypsin using a chromogenic substrate.
Materials:
-
Bovine Trypsin (e.g., Sigma-Aldrich T1426)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) (e.g., Sigma-Aldrich B4875)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (substituted benzamidine derivatives)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow:
Caption: Experimental workflow for the trypsin inhibition assay.
Detailed Steps:
-
Prepare Reagents:
-
Prepare a 1 mg/mL stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a 1 mM stock solution of L-BAPNA in DMSO.
-
Prepare stock solutions of the test compounds in DMSO (typically 10 mM).
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of the test compound (or DMSO for the control) to the appropriate wells.
-
Add 20 µL of the trypsin solution to each well.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the L-BAPNA solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 405 nm every minute for 10-15 minutes. The absorbance is due to the release of p-nitroaniline.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Determine the mode of inhibition and the inhibition constant (Kᵢ) by plotting the data using methods such as the Michaelis-Menten equation for competitive inhibition and a Dixon plot (1/V₀ vs. [Inhibitor]).
-
Thrombin Inhibition Assay
This protocol describes a method for assessing the inhibition of human α-thrombin activity.
Materials:
-
Human α-Thrombin (e.g., Haematologic Technologies HTI-0060)
-
Chromogenic thrombin substrate (e.g., S-2238, H-D-Phe-Pip-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well microplate
-
Microplate reader
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in water or DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (and a DMSO control), and the thrombin solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mode of inhibition and the substrate concentration relative to its Kₘ are known.
-
Conclusion
Substituted benzamidine derivatives represent a versatile and powerful class of protease inhibitors. Their efficacy is rooted in the fundamental interaction of the benzamidine moiety with the S1 pocket of trypsin-like serine proteases. The ability to modulate potency and selectivity through targeted substitutions on the aromatic ring has made them indispensable tools in biochemical research and promising scaffolds for the development of novel therapeutics. A thorough understanding of their structure-activity relationships, coupled with robust and reproducible experimental evaluation, is essential for unlocking their full potential.
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Andrews, J. M., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(12), 1648-1651. [Link]
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Alves, N. J., et al. (2020). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 3(4), 678-687. [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. [Link]
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Goretzki, L., et al. (2002). Design of novel and selective inhibitors of urokinase-type plasminogen activator with improved pharmacokinetic properties for use as antimetastatic agents. Journal of Medicinal Chemistry, 45(24), 5214-5222. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Benzamidine Hydrochloride: A Key Serine Protease Inhibitor for Biochemical Research and Applications. [Link]
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Alves, N. J., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 29(10), 3349-3357. [Link]
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Li, J., et al. (2013). Discovery of Pyridyl Bis(oxy)dibenzimidamide Derivatives as Selective Matriptase Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1152-1157. [Link]
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Joossens, J., et al. (2016). Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. Journal of Medicinal Chemistry, 59(1), 154-167. [Link]
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Steinmetzer, T., et al. (2021). Ligand-Based Design of Selective Peptidomimetic uPA and TMPRSS2 Inhibitors with Arg Bioisosteres. Molecules, 26(3), 598. [Link]
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Lee, S. L., et al. (2001). Structure-based approach for the discovery of bis-benzamidines as novel inhibitors of matriptase. Journal of Medicinal Chemistry, 44(10), 1594-1600. [Link]
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Beckmann, A., et al. (2016). Evaluation of bisbenzamidines as inhibitors for matriptase-2. Bioorganic & Medicinal Chemistry Letters, 26(15), 3741-3745. [Link]
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Dragovich, P. S., et al. (2002). Substituted benzamide inhibitors of human rhinovirus 3C protease: structure-based design, synthesis, and biological evaluation. Journal of Medicinal Chemistry, 45(8), 1607-1623. [Link]
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Jackson, P. F., et al. (2002). Selective urokinase-type plasminogen activator (uPA) inhibitors. Part 1: 2-Pyridinylguanidines. Bioorganic & Medicinal Chemistry Letters, 12(2), 181-184. [Link]
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Li, J., et al. (2001). Structure-Based Approach for the Discovery of Bis-benzamidines as Novel Inhibitors of Matriptase. Journal of Medicinal Chemistry, 44(10), 1594-1600. [Link]
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Tomin, M., et al. (2022). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. International Journal of Molecular Sciences, 23(23), 15201. [Link]
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Pineda, J., et al. (2004). Clonidine displacement from type 1 imidazoline receptor by p-aminobenzamidine, the prototype of trypsin-like serine protease inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(3), 214-220. [Link]
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quantitative structure-activity relationship of 2,4-Dimethyl-benzamidine hydrochloride
An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2,4-Dimethyl-benzamidine Hydrochloride as a Serine Protease Inhibitor
Abstract
This guide provides a comprehensive technical analysis of the quantitative structure-activity relationship (QSAR) for this compound, a known inhibitor of serine proteases.[1] While specific QSAR studies on this compound are not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of medicinal chemistry and computational modeling to construct a robust framework for such an investigation. We will objectively compare the anticipated QSAR model of this compound with existing studies on structurally related benzamidine and benzamide analogs to provide a predictive context for its biological activity.[2][3][4] This guide details the experimental and computational workflows necessary to develop and validate a predictive QSAR model, offering researchers and drug development professionals a practical blueprint for designing novel and more potent serine protease inhibitors based on this scaffold.
Introduction: The Significance of this compound and QSAR
This compound is a member of the benzamidine class of compounds, which are recognized as reversible, competitive inhibitors of trypsin and other serine proteases.[1][5] These enzymes play critical roles in various physiological processes, and their dysregulation is implicated in numerous diseases, making them key targets for therapeutic intervention.[1] this compound serves as a valuable molecular scaffold in drug discovery and a tool in biochemical research for studying enzyme mechanisms.[1]
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.[6][7][8] By quantifying how changes in physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—affect a molecule's potency, QSAR models enable the rational design of more effective drugs and reduce the need for exhaustive trial-and-error synthesis.[9][10]
This guide will first compare the structural features of 2,4-Dimethyl-benzamidine with other benzamide derivatives that have been subjected to QSAR analysis. It will then propose a detailed, self-validating protocol for a comprehensive QSAR study on a series of novel 2,4-Dimethyl-benzamidine analogs.
Comparative Analysis: Insights from QSAR Studies of Related Benzamide Scaffolds
| Compound Class | Key Findings from QSAR Studies | Relevant Physicochemical Descriptors | Reference |
| Substituted Benzamides | Antimicrobial activity was successfully modeled using topological and connectivity indices. This suggests that the overall shape and branching of the molecule are critical for its interaction with the biological target. | Molecular Connectivity Indices (2χv, 2χ), Kier's Shape Index (κα1) | [2] |
| Benzylidene Hydrazine Benzamides | Anticancer activity against human lung cancer cell lines was correlated with solubility (Log S), molar refractivity (MR), and a rerank score, indicating a multifactorial relationship involving solubility, molecular volume, and binding pose. | Log S, Molar Refractivity (MR) | [3][4][11] |
| Substituted Benzimidazoles | The antimicrobial activity of these derivatives was strongly correlated with lipophilicity (MlogP) and a weighted atomic property (WAP), underscoring the importance of hydrophobicity for membrane transport and target engagement. | Weighted Atomic Properties (WAP), Molar LogP (MlogP), Unsaturation Index (UI) | [12] |
This comparative data strongly suggests that a successful QSAR model for this compound and its analogs will likely depend on a combination of lipophilic, electronic, and steric descriptors. The presence of the two methyl groups on the benzene ring in the target compound already provides a significant alteration to the steric and electronic profile compared to unsubstituted benzamidine.
Proposed QSAR Study of 2,4-Dimethyl-benzamidine Analogs: A Methodological Blueprint
This section outlines a detailed, step-by-step methodology for developing a robust and predictive QSAR model for the serine protease inhibitory activity of this compound analogs.
Experimental Workflow: From Analog Design to Activity Measurement
The foundation of any reliable QSAR model is high-quality, consistent biological data. The following protocol ensures a self-validating system where experimental results can be confidently correlated with computational descriptors.
Caption: Experimental workflow for generating the QSAR dataset.
Step 1: Rational Design of an Analog Library The core principle is to introduce systematic variations to the 2,4-Dimethyl-benzamidine scaffold to achieve a wide range of physicochemical properties. Substituents (R) should be chosen to modulate lipophilicity, electronic effects, and steric bulk at positions 5 and 6 of the benzene ring.
Table 1: Proposed Analogs for QSAR Study
| Compound ID | Base Scaffold | R5-Substituent | R6-Substituent | Expected Effect |
|---|---|---|---|---|
| Lead | 2,4-Dimethyl-benzamidine | -H | -H | Baseline |
| A-1 | 2,4-Dimethyl-benzamidine | -Cl | -H | Electron-withdrawing, Lipophilic |
| A-2 | 2,4-Dimethyl-benzamidine | -F | -H | Electron-withdrawing, Less lipophilic |
| A-3 | 2,4-Dimethyl-benzamidine | -OCH3 | -H | Electron-donating, Steric bulk |
| A-4 | 2,4-Dimethyl-benzamidine | -NO2 | -H | Strongly electron-withdrawing |
| A-5 | 2,4-Dimethyl-benzamidine | -H | -t-butyl | Increased steric hindrance |
| A-6 | 2,4-Dimethyl-benzamidine | -CF3 | -H | Strongly electron-withdrawing, Lipophilic |
Step 2: Biological Activity Assay Protocol (Serine Protease Inhibition)
-
Objective: To determine the concentration of each analog that inhibits 50% of the activity (IC50) of a target serine protease (e.g., bovine trypsin).
-
Materials: Bovine trypsin, Tris-HCl buffer, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate, 96-well plates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of each synthesized analog in DMSO.
-
In a 96-well plate, add a fixed concentration of trypsin to Tris-HCl buffer.
-
Add varying concentrations of the test compound (analog) to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding the BAPNA substrate.
-
Measure the rate of p-nitroaniline production by monitoring the absorbance at 405 nm over time.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
-
Data Transformation: The biological activity (Y) in a QSAR equation is typically expressed as the negative logarithm of the molar IC50 value (log(1/IC50)). This transformation makes the data more suitable for linear regression analysis.
Computational Workflow: Building and Validating the QSAR Model
This phase involves calculating molecular descriptors and using statistical methods to create and validate a predictive model.
Caption: Computational workflow for QSAR model development and validation.
Step 1: Molecular Descriptor Calculation For each analog in the dataset, a wide range of theoretical molecular descriptors must be calculated using specialized software (e.g., PaDEL-Descriptor, MOE).[9]
-
Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor for hydrophobicity, which influences how a drug crosses biological membranes.[10]
-
Electronic Descriptors: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring.[7] This is critical as the amidine group's interaction with the serine protease active site is highly dependent on its electronic state.
-
Steric Descriptors: Molar Refractivity (MR) and Taft's Steric Parameter (Es) describe the size and shape of the substituents, which can influence the ligand's fit within the enzyme's binding pocket.
-
Topological Descriptors: These indices describe the connectivity and shape of the molecule.
Step 2: QSAR Model Development using Multiple Linear Regression (MLR) The goal is to generate an equation that best describes the relationship between the calculated descriptors (the independent variables, X) and the biological activity (the dependent variable, Y). The general form of the Hansch equation is often used: log(1/C) = k₁logP + k₂σ + k₃Es + k₄[7][8]
MLR is used to find the best-fitting linear equation, selecting the most statistically significant descriptors to include in the final model.
Step 3: Rigorous Model Validation A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Validation is therefore a critical, non-negotiable step.
-
Internal Validation: The dataset is typically split into a training set (for building the model) and a test set (for validating it). A common technique is Leave-One-Out (LOO) cross-validation, where the model is repeatedly built with all but one compound, and then used to predict the activity of the left-out compound. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. A q² > 0.5 is generally considered acceptable.[11]
-
External Validation: The model built using the training set is used to predict the activity of the compounds in the test set (which were not used in model creation). The predictive ability is measured by the predictive correlation coefficient (r²_pred). An r²_pred > 0.6 indicates a model with good predictive power.
Hypothetical Data and Model Interpretation
To illustrate the outcome of this process, let's consider a hypothetical dataset and a resulting QSAR equation.
Table 2: Hypothetical Data for QSAR Analysis
| Compound ID | R5-Substituent | logP | σ (sigma) | MR (Molar Refractivity) | Experimental IC50 (µM) | log(1/IC50) |
|---|---|---|---|---|---|---|
| Lead | -H | 2.10 | 0.00 | 1.03 | 15.5 | 4.81 |
| A-1 | -Cl | 2.81 | 0.23 | 6.03 | 8.2 | 5.09 |
| A-2 | -F | 2.23 | 0.06 | 0.92 | 12.1 | 4.92 |
| A-3 | -OCH3 | 2.02 | -0.27 | 7.87 | 25.0 | 4.60 |
| A-4 | -NO2 | 2.07 | 0.78 | 7.36 | 4.5 | 5.35 |
Based on such data, a plausible QSAR equation derived from MLR might be:
log(1/IC50) = 0.45(±0.08)σ - 0.21(±0.05)logP + 4.95 (n=20, r²=0.88, q²=0.75, F=45.6, p < 0.001)
Interpretation of the Hypothetical Model:
-
Positive Coefficient for σ (sigma): The positive term for the Hammett constant (σ) indicates that electron-withdrawing groups (which have positive σ values) on the benzene ring increase the inhibitory activity. This is mechanistically sound, as withdrawing electron density could make the amidinium cation a better mimic of the transition state in the serine protease active site.
-
Negative Coefficient for logP: The negative term for logP suggests that increasing lipophilicity slightly decreases activity within the tested range. This could imply that while some hydrophobicity is needed for membrane passage or initial binding, excessive lipophilicity might lead to non-specific binding or poor solubility in the assay buffer, ultimately reducing the effective concentration at the target.
-
Statistical Significance: The high values for the correlation coefficient (r²), cross-validation coefficient (q²), and the F-statistic, along with a low p-value, would indicate that this is a statistically robust and predictive model.
Conclusion and Future Directions
This guide has established a comprehensive, scientifically-grounded framework for conducting a quantitative structure-activity relationship study on this compound. By comparing its structural features to related compounds with known QSAR models, we can anticipate that its serine protease inhibitory activity will be governed by a combination of electronic and lipophilic properties.
The detailed experimental and computational protocols provided herein offer a clear, self-validating pathway for researchers to generate a predictive QSAR model. Such a model would be an invaluable tool, enabling the in silico screening and rational design of novel analogs with enhanced potency and optimized pharmacokinetic profiles. This approach accelerates the drug discovery process, focusing synthetic efforts on compounds with the highest probability of success and deepening our fundamental understanding of the molecular interactions between this important class of inhibitors and their serine protease targets.
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Confirming the Inhibitory Potency of 2,4-Dimethyl-benzamidine hydrochloride: A Comparative and Methodological Guide
The Significance of the Inhibitory Constant (Kᵢ)
The inhibitory constant, Kᵢ, is an equilibrium dissociation constant that quantifies the binding affinity between an inhibitor and an enzyme.[1] A smaller Kᵢ value signifies a higher binding affinity and, therefore, a more potent inhibitor, meaning a lower concentration of the inhibitor is required to achieve a significant level of enzyme inhibition.[1] For competitive inhibitors, such as benzamidine derivatives which typically compete with the substrate for binding to the enzyme's active site, the Kᵢ is a more informative measure of potency than the half-maximal inhibitory concentration (IC₅₀) because the Kᵢ is independent of the substrate concentration used in the assay.[1][2]
2,4-Dimethyl-benzamidine hydrochloride belongs to the benzamidine class of compounds, which are well-established as reversible, competitive inhibitors of serine proteases like trypsin and thrombin.[2][3] The positively charged amidinium group of benzamidine mimics the side chain of arginine, a common substrate residue for these proteases, allowing it to bind in the S1 specificity pocket of the enzyme's active site.[4] The substituents on the benzene ring, in this case, the two methyl groups at positions 2 and 4, can influence the inhibitor's binding affinity through steric and electronic effects.[5][6]
Comparative Landscape: this compound in Context
To properly evaluate the inhibitory potential of this compound, it is essential to compare it with the parent compound, benzamidine, and other commonly used serine protease inhibitors.
| Inhibitor | Target Enzyme(s) | Reported Kᵢ (µM) | Inhibition Type | Citation(s) |
| Benzamidine | Trypsin | 35 | Competitive | [7][][9][10] |
| Plasmin | 350 | Competitive | [7][][9][10] | |
| Thrombin | 220 | Competitive | [7][][9][10] | |
| Benzamidine | Tryptase | 20 | Competitive | [11][12] |
| Trypsin | 21 | Competitive | [11][12] | |
| uPA | 97 | Competitive | [11][12] | |
| Factor Xa | 110 | Competitive | [11][12] | |
| Thrombin | 320 | Competitive | [11][12] | |
| tPA | 750 | Competitive | [11][12] | |
| Benzamidine | Trypsin | 19 | Competitive | [13] |
| Pentamidine | Plasmin | 2.1 ± 0.8 | Competitive | [14] |
| tPA | 43 ± 9.7 | Competitive | [14] | |
| Thrombin | 4.5 ± 2.3 | Competitive | [14] | |
| AEBSF (Pefabloc SC) | Trypsin, Chymotrypsin, Thrombin, Kallikrein | Similar to PMSF | Irreversible | [15] |
| Aprotinin | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Low nM range | Competitive | |
| Leupeptin | Trypsin, Plasmin, Kallikrein | Reversible | Competitive | [15] |
This table highlights the inhibitory profile of the parent molecule, benzamidine, against several key serine proteases. The variation in reported Kᵢ values for benzamidine can be attributed to differences in experimental conditions such as pH, temperature, and buffer composition. The expectation is that the dimethyl substitution on the benzene ring of this compound will modulate its binding affinity for these enzymes. A detailed experimental determination is necessary to quantify this effect.
Experimental Protocol for Kᵢ Determination of this compound
The following is a detailed, step-by-step methodology for determining the Kᵢ of this compound against a model serine protease, such as bovine trypsin. This protocol is designed to be a self-validating system, incorporating necessary controls and data analysis steps to ensure the scientific integrity of the results.
I. Materials and Reagents
-
Enzyme: Bovine Trypsin (e.g., TPCK-treated, lyophilized powder)
-
Inhibitor: this compound
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Solvent for Inhibitor: Deionized water or appropriate buffer
-
Microplates: 96-well, clear, flat-bottom
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 405 nm
II. Experimental Workflow
The overall workflow for determining the Kᵢ value involves measuring the initial reaction rates of the enzyme at various substrate and inhibitor concentrations.
Caption: Experimental workflow for determining the inhibitory constant (Kᵢ).
III. Step-by-Step Procedure
-
Preparation of Stock Solutions:
-
Trypsin Stock (1 mg/mL): Dissolve 1 mg of bovine trypsin in 1 mL of cold, deionized water. Store on ice.
-
Inhibitor Stock (e.g., 10 mM): Accurately weigh and dissolve this compound in deionized water to make a 10 mM stock solution.
-
Substrate Stock (e.g., 10 mM): Dissolve BAPNA in a minimal amount of DMSO and then dilute with the assay buffer to a final concentration of 10 mM.
-
-
Enzyme Activity Assay:
-
Set up a series of reactions in a 96-well plate. Each reaction should have a final volume of 200 µL.
-
To each well, add the appropriate volume of assay buffer.
-
Add varying concentrations of the inhibitor, this compound. Include a control with no inhibitor.
-
Add a fixed amount of trypsin to each well. The final concentration should be chosen to give a linear reaction rate for at least 10 minutes.
-
Pre-incubate the enzyme and inhibitor for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding varying concentrations of the substrate (BAPNA).
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The product of BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate Initial Velocities (v₀): For each reaction, determine the initial velocity by calculating the slope of the linear portion of the absorbance vs. time plot. Convert this to product concentration per unit time using the molar extinction coefficient of p-nitroaniline.
-
Determine the Mode of Inhibition: A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for different inhibitor concentrations can be used to visualize the mechanism of inhibition. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Calculate Kᵢ: The Kᵢ value can be determined using several methods:
-
Dixon Plot: Plot 1/v₀ against the inhibitor concentration at different fixed substrate concentrations. The intersection point of the lines gives -Kᵢ on the x-axis.
-
Cheng-Prusoff Equation: If the IC₅₀ is determined at a known substrate concentration, the Kᵢ can be calculated using the formula: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate. The Kₘ should be determined separately under the same experimental conditions in the absence of the inhibitor.
-
Non-linear Regression: The most accurate method is to fit the initial velocity data directly to the Michaelis-Menten equation for competitive inhibition using a suitable software package: v₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]) where [I] is the inhibitor concentration.
-
-
IV. Self-Validation and Trustworthiness
To ensure the reliability of the determined Kᵢ value, the following points are crucial:
-
Enzyme and Substrate Purity: Use high-purity enzyme and substrate to avoid confounding results.
-
Control Experiments: Always include positive controls (a known inhibitor of trypsin, like benzamidine) and negative controls (no inhibitor) to validate the assay performance.
-
Replicates: Perform all experiments in triplicate to assess the reproducibility of the data.
-
Linear Range: Ensure that the initial velocities are measured within the linear range of the reaction.
Mechanism of Action: Serine Protease Inhibition
The inhibitory action of benzamidine derivatives on serine proteases is a classic example of competitive inhibition. This interaction can be visualized as a direct competition between the inhibitor and the natural substrate for the enzyme's active site.
Caption: Competitive inhibition of a serine protease by 2,4-Dimethyl-benzamidine.
In this model, the inhibitor (I) binds reversibly to the free enzyme (E), preventing the substrate (S) from binding and thus halting the catalytic reaction. The strength of this interaction is defined by the inhibitory constant, Kᵢ.
Conclusion
While a definitive, published Kᵢ value for this compound remains to be established, this guide provides the necessary framework for its experimental determination and contextualization. By following the detailed protocol and considering the comparative data for related compounds, researchers can accurately characterize the inhibitory potency of this compound. This empirical approach is fundamental to the rigorous evaluation of any potential therapeutic agent or research tool in the field of drug development and enzyme kinetics.
References
-
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Vergleichende Untersuchungen über die Hemmung von Trypsin, Plasmin und Thrombin durch Derivate des Benzylamins und Benzamidins [Comparative studies on the inhibition of trypsin, plasmin and thrombin by derivatives of benzylamine and benzamidine]. European Journal of Biochemistry, 6(4), 502–506. [Link]
-
Geratz, J. D., & Tidwell, R. R. (1978). The development of competitive reversible inhibitors of trypsin and thrombin. In Chemistry and Biology of Thrombin (pp. 179-196). Ann Arbor Science. [Link]
-
Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Wikipedia. (2023, December 1). Benzamidine. In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Inhibitory constant (Ki). Retrieved January 19, 2026, from [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]
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Mogaki, R., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Science, 6(5), 2894–2899. [Link]
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Sharma, A., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 5(6), 464–474. [Link]
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The Analytical Based Development Center. (n.d.). Protease Inhibitor & Reduction Agents. Retrieved January 19, 2026, from [Link]
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A Head-to-Head Comparison of 2,4-Dimethyl-benzamidine hydrochloride and AEBSF for Serine Protease Inhibition
A Senior Application Scientist's Guide to Selecting the Right Tool for Proteolysis Prevention
In the landscape of biochemical research and drug development, unwanted proteolysis presents a persistent challenge, capable of compromising experimental outcomes and the integrity of protein-based therapeutics. Serine proteases, a major class of proteolytic enzymes, are frequent culprits. Consequently, the effective use of serine protease inhibitors is a cornerstone of many laboratory workflows. This guide provides a detailed, head-to-head comparison of two widely used serine protease inhibitors: 2,4-Dimethyl-benzamidine hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).
This comparison is structured to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make an informed decision based on the specific demands of their experimental systems. We will delve into their mechanisms of action, comparative performance based on experimental data, and provide detailed protocols for their evaluation.
At a Glance: Key Differences
| Feature | This compound | AEBSF (Pefabloc SC®) |
| Inhibition Mechanism | Reversible, Competitive | Irreversible, Covalent Modification |
| Primary Targets | Trypsin-like serine proteases | Broad-spectrum serine proteases |
| Solubility | Soluble in various solvents[1] | Readily soluble in water[2][3][4] |
| Stability in Aqueous Solution | Generally stable | Excellent stability at neutral or slightly acidic pH[2][3][4][5] |
| Toxicity | Data not widely available | Lower toxicity than PMSF and DFP[4][5][6] |
| Typical Working Concentration | Varies by application | 0.1 - 1.0 mM[2][7] |
Mechanism of Action: A Tale of Two Strategies
The most fundamental difference between this compound and AEBSF lies in their mechanism of inhibition.
This compound is a competitive, reversible inhibitor.[1] Its chemical structure mimics the side chains of arginine and lysine, which are the preferred substrates for trypsin-like serine proteases. This structural similarity allows the inhibitor to bind to the active site of the enzyme, physically blocking the substrate from accessing it. The "reversible" nature of this inhibition means that the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration. This property can be advantageous in applications where the restoration of enzymatic activity is desired.
AEBSF , on the other hand, is an irreversible inhibitor.[2][6][8] It belongs to the sulfonyl fluoride class of compounds.[2][4] The highly reactive sulfonyl fluoride group forms a stable, covalent bond with the hydroxyl group of the catalytic serine residue in the active site of the protease.[2] This effectively and permanently inactivates the enzyme. This irreversible action makes AEBSF a potent tool for the complete and sustained shutdown of serine protease activity.
Figure 1: Mechanisms of inhibition for 2,4-Dimethyl-benzamidine HCl and AEBSF.
Performance Comparison: A Data-Driven Perspective
The choice between these two inhibitors often comes down to their efficacy against specific proteases, their stability in experimental conditions, and their potential for off-target effects.
Inhibitory Potency (IC50)
| Target Protease | AEBSF IC50 | This compound IC50 |
| Trypsin | < 15 µM[9] | Not widely reported |
| Chymotrypsin | Data available[10] | Not widely reported |
| Plasmin | Data available[10] | Not widely reported |
| Thrombin | Data available[10] | Not widely reported |
| Kallikrein | Data available[10] | Not widely reported |
| β-secretase (in cells) | ~300 µM[11][12] | Not applicable |
It is important to note that IC50 values are highly dependent on the assay conditions, including substrate concentration, temperature, and pH. Therefore, it is crucial to determine these values under your specific experimental conditions.
Specificity and Off-Target Effects
AEBSF is considered a broad-spectrum serine protease inhibitor, active against trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[2][6][7][8] However, its reactivity is not entirely limited to serine residues. Off-target modification of tyrosine, lysine, histidine, and N-terminal amino groups has been reported.[2] This lack of absolute specificity can be a concern in sensitive applications like proteomics.[2]
This compound is generally considered to be more specific for trypsin-like serine proteases due to its mechanism of mimicking arginine and lysine residues.[1] This can be an advantage when selective inhibition is required.
Stability and Solubility
A significant practical advantage of AEBSF is its excellent solubility and stability in aqueous solutions, particularly at neutral or slightly acidic pH.[2][3][4][5] Aqueous stock solutions of AEBSF can be stable for up to six months when stored refrigerated at a pH below 7.[10] This contrasts sharply with the commonly used serine protease inhibitor PMSF, which has a very short half-life in aqueous solutions.[5]
This compound is also soluble in various solvents, which contributes to its utility in laboratory settings.[1]
Experimental Protocols: Validating Your Choice
To ensure the optimal performance of your chosen inhibitor, it is essential to validate its activity and stability within your experimental system.
Protocol 1: Determination of IC50 Value
This protocol outlines a general method for determining the IC50 of an inhibitor against a specific serine protease using a chromogenic or fluorogenic substrate.
Materials:
-
Purified serine protease
-
Appropriate chromogenic or fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Inhibitor stock solutions (this compound and AEBSF)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add the different concentrations of the inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for determining the IC50 of a protease inhibitor.
Protocol 2: Assessment of Inhibitor Stability in Aqueous Buffer
This protocol provides a method to assess the stability of the inhibitors in your experimental buffer over time.
Materials:
-
Inhibitor stock solutions
-
Experimental buffer (e.g., cell lysis buffer, protein purification buffer)
-
HPLC-MS system
-
Incubator or water bath
Procedure:
-
Prepare a solution of the inhibitor in the experimental buffer at the desired working concentration.
-
Incubate the solution at the relevant experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the concentration of the intact inhibitor in the aliquot using a validated HPLC-MS method.
-
Plot the percentage of the remaining inhibitor versus time to determine its stability profile.
Choosing the Right Inhibitor for Your Application
| Application | Recommended Inhibitor | Rationale |
| Protein Purification | AEBSF | Its irreversibility and stability ensure sustained protection against proteolysis during lengthy purification procedures.[4][5] |
| Cell Lysis for Western Blot | AEBSF | Provides rapid and irreversible inhibition of proteases released during cell lysis.[5] |
| Enzyme Kinetics Studies | This compound | Its reversible nature allows for classic competitive inhibition studies. |
| Cell Culture | AEBSF | Its lower toxicity compared to other irreversible inhibitors and good stability make it suitable for use in cell culture media.[3][4][6][13] |
| Applications Requiring Reactivation of Enzyme | This compound | The inhibitor can be removed (e.g., by dialysis) to restore enzyme activity. |
| Targeting Trypsin-like Proteases Specifically | This compound | Its mechanism of action provides greater specificity for this subclass of serine proteases.[1] |
Conclusion
Both this compound and AEBSF are valuable tools for the inhibition of serine proteases. The choice between them should be guided by a clear understanding of their distinct mechanisms of action and the specific requirements of the experimental application. AEBSF's irreversible inhibition, broad-spectrum activity, and excellent stability in aqueous solutions make it a robust choice for general proteomics applications and protein purification. Conversely, the reversible and more specific nature of this compound makes it a more suitable candidate for applications requiring the selective inhibition of trypsin-like proteases or the eventual recovery of enzyme activity. By carefully considering the factors outlined in this guide and validating the chosen inhibitor's performance in your system, you can effectively prevent unwanted proteolysis and ensure the integrity of your research.
References
-
Wikipedia. (2023, December 2). AEBSF. In Wikipedia. Retrieved from [Link]
-
Kim, D. K., et al. (2015). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. NIH. Retrieved from [Link]
-
Interchim. (n.d.). AEBSF. Interchim. Retrieved from [Link]
-
UBPBio. (n.d.). AEBSF HCl. UBPBio. Retrieved from [Link]
-
MP Biomedicals. (n.d.). AEBSF Hydrochloride. MP Biomedicals. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Chem-Impex. Retrieved from [Link]
-
Bioquote. (n.d.). AEBSF.HCl. Bioquote. Retrieved from [Link]
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Safety Operating Guide
2,4-Dimethyl-benzamidine hydrochloride proper disposal procedures
As a Senior Application Scientist, my primary goal is to ensure that the cutting-edge materials we work with are handled safely and responsibly from acquisition through to disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2,4-Dimethyl-benzamidine hydrochloride, a compound valued in biochemical research and drug development as a serine protease inhibitor.[1] The following procedures are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity.
Foundational Step: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the critical first step in defining its disposal procedure. The "why" behind these protocols is rooted in the chemical's specific hazard profile. This compound is not benign; it is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[2] A thorough risk assessment dictates that this compound requires management as regulated chemical waste.
The primary hazards associated with this compound are summarized below:
| Hazard Classification | GHS Hazard Statement | Key Implications for Handling and Disposal |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed.[3][4] | Ingestion can cause significant harm.[2] This necessitates strict hygiene protocols and containment to prevent accidental exposure. |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation.[3][4] | Direct contact can lead to skin inflammation.[2] This mandates the use of appropriate gloves and protective clothing during handling and disposal. |
| Serious Eye Damage/Irritation, Category 2A | H319: Causes serious eye irritation.[3][4] | The compound can cause significant, potentially damaging eye irritation upon contact.[2][5] This makes chemical splash goggles or a face shield essential. |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation.[4][6] | Inhalation of dust can irritate the respiratory system.[2] All handling should be performed in a well-ventilated area, and dust generation must be minimized. |
| Hazardous to the Aquatic Environment (Acute), Category 2 | H401: Toxic to aquatic life.[3] | The compound must be prevented from entering drains or waterways to avoid environmental damage.[2][3][7] |
Furthermore, during thermal decomposition, such as in a fire, this compound can release hazardous gases including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[5][7]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling any waste containing this compound, the following PPE must be worn to create a reliable barrier against exposure:
-
Eye and Face Protection: Use chemical safety goggles with side protection that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield may be required for larger quantities or when there is a significant splash risk.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374, such as nitrile rubber.[7] Inspect gloves for integrity before each use and dispose of contaminated gloves properly.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider additional protective clothing.[4]
-
Respiratory Protection: Not typically required if work is conducted in a well-ventilated area or a chemical fume hood that keeps airborne concentrations below exposure limits.[2] If dust cannot be controlled, a NIOSH-approved particulate respirator should be used.
Spill Management Protocol
Accidents happen, and a prepared response is a validated safety system. The procedure differs based on the scale of the spill.
Minor Spills (Solid):
-
Ensure the area is well-ventilated and restrict access.
-
Wearing the full PPE described in Section 2, gently sweep up the spilled solid material.[5]
-
Crucially, use dry clean-up procedures and avoid generating dust. [2][4] Do not use a brush that could aerosolize the powder. A plastic dustpan or folded card stock is preferable.
-
Place the collected material into a clearly labeled, sealable container designated for hazardous chemical waste.[2]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Major Spills:
-
Evacuate the immediate area and alert colleagues.[2]
-
Advise personnel in the vicinity of the hazard.[2]
-
If safe to do so, prevent the spillage from entering drains or water courses.[2][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency responders immediately. Do not attempt to clean up a major spill without specialized training and equipment.
Step-by-Step Disposal Protocol: Containment and Labeling
The guiding principle for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical or its containers be disposed of in the regular trash or washed down the drain. [7][8]
Protocol for Waste Accumulation and Preparation for Disposal:
-
Designate a Waste Container: Select a container that is chemically compatible (e.g., high-density polyethylene - HDPE) and has a secure, leak-proof lid. The container must be in good condition.
-
Collect Waste: Place all solid waste, including contaminated PPE (gloves, weigh boats, etc.) and materials from spill cleanups, directly into this designated container.
-
Segregate Incompatibles: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Ensure that the waste container for this compound does not contain these or other reactive chemicals. This segregation is vital to prevent dangerous reactions within the waste container.
-
Label Correctly: The container must be clearly and accurately labeled. While specific requirements vary by jurisdiction, the label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Store Safely: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2][5] Storage should be in a designated satellite accumulation area pending pickup.
-
Arrange for Disposal: Contact your institution’s EHS department to schedule a pickup. They will ensure the waste is transported and disposed of by a licensed and approved waste disposal plant in accordance with all local, state, and federal regulations.[2][5]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for the safe management and disposal of this compound waste.
References
-
This compound - Chem-Impex. Source: Chem-Impex. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride monohydrate - Carl ROTH. Source: Carl ROTH. [Link]
-
Safety Data Sheet: Benzamidine hydrochloride - Carl ROTH. (2025-04-07). Source: Carl ROTH. [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. Source: U.S. Environmental Protection Agency. [Link]
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Operational Safety Guide: Personal Protective Equipment for Handling 2,4-Dimethyl-benzamidine hydrochloride
Introduction: A Precautionary Approach to Chemical Safety
This guide provides essential safety protocols and operational plans for handling 2,4-Dimethyl-benzamidine hydrochloride. As specific toxicological data for this derivative is not extensively documented, our recommendations are grounded in the established hazard profile of its parent compound, benzamidine hydrochloride. This precautionary principle ensures that researchers, scientists, and drug development professionals are shielded against potential risks by treating the compound with a level of caution appropriate for a substance that is a known irritant and harmful if ingested. The core of this directive is to minimize exposure through rigorous engineering controls, meticulous personal protective equipment (PPE) protocols, and validated operational workflows.
Section 1: Hazard Assessment and Core Safety Principles
The safe handling of any chemical begins with a thorough understanding of its potential hazards. Based on data from benzamidine hydrochloride, we can anticipate a similar hazard profile for its 2,4-dimethyl derivative.[1][2][3] The primary routes of occupational exposure are inhalation of dust particles, skin/eye contact, and accidental ingestion.
Table 1: Anticipated Hazard Profile
| Hazard Type | GHS Classification (based on parent compound) | Core Precautionary Statement |
|---|---|---|
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][3] Do not eat, drink, or smoke when using this product.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2][3] Avoid all contact with skin.[1] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3] Wear appropriate eye protection. |
| Respiratory Irritation | STOT-SE Category 3 | May cause respiratory irritation.[1][2][3] Avoid breathing dust.[1][4] |
The guiding principle for handling this compound is ALARA (As Low As Reasonably Achievable). This means every procedural choice, from the quantity of material used to the selection of PPE, should be made with the explicit goal of minimizing potential exposure.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure.[5] The level of PPE required is dictated by the specific laboratory activity and the associated risk of aerosolization or spillage.
Table 2: Tiered PPE Requirements for Laboratory Activities
| Activity Level | Required PPE | Rationale & Enhanced Precautions |
|---|---|---|
| Low-Hazard Activities (e.g., handling sealed containers, transporting within the lab) | • Standard laboratory coat • Safety glasses with side shields[6] • Single pair of nitrile gloves | To protect against incidental contact with contaminated surfaces. Always inspect gloves for integrity before use.[7] |
| Moderate-Hazard Activities (e.g., weighing solid compound, preparing stock solutions) | • Permeation-resistant laboratory coat[5] • Chemical splash goggles[7] • Double-gloving (nitrile)[5] | This level addresses the increased risk of fine particle inhalation and direct contact. All moderate-hazard activities must be performed inside a certified chemical fume hood.[5] A face shield worn over goggles is required if there is a significant splash hazard.[6][7] |
| High-Hazard Activities (e.g., large-scale use, procedures with high aerosolization potential) | • Disposable, solid-front lab gown[5][8] • Chemical splash goggles and a face shield[5][6] • Double-gloving (nitrile) • Respiratory protection (NIOSH-approved N95 or higher)[5][7] | For situations with a high probability of airborne particle generation, respiratory protection is essential to prevent irritation of the respiratory tract.[3][7] Engineering controls (fume hood) remain the primary line of defense. |
Section 3: Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following protocol for preparing a stock solution from the solid compound integrates the PPE requirements and best practices.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation & Pre-Donning:
-
Designate a specific work area within a certified chemical fume hood.
-
Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortexer) and place it inside the fume hood to minimize traffic in and out of the controlled space.
-
Don the appropriate PPE as outlined for "Moderate-Hazard Activities" in Table 2.
-
-
Weighing the Compound:
-
Tare a clean, anti-static weigh boat or paper on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat. Use slow, deliberate movements to minimize dust generation.
-
Record the mass and securely close the primary container.
-
-
Solubilization:
-
Carefully add the solid to the vial containing the appropriate solvent.
-
Cap the vial securely before removing it from the weigh boat.
-
Use a vortexer or sonicator as needed to fully dissolve the compound. If sonicating, ensure the vial is properly sealed to prevent aerosol release.
-
-
Cleanup and Post-Procedure:
-
Treat all disposable materials that came into contact with the chemical (e.g., weigh paper, outer gloves, wipes) as hazardous waste.
-
Wipe down the spatula, balance, and work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate.
-
Remove outer gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE and wash hands thoroughly with soap and water.[1][2]
-
Visualization of the Safe Handling Workflow
Caption: Step-by-step workflow for handling the compound.
Section 4: Emergency Response and Decontamination
Immediate and correct action following an exposure is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing immediately.[3] Flush the affected skin area with copious amounts of water and soap for at least 15 minutes.[1][2][4] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2][4] If the person feels unwell, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water.[1] Call a POISON CENTER or doctor immediately.[1] Do NOT induce vomiting.[4]
Spill Cleanup
-
Minor Spill:
-
Major Spill:
Section 5: Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, weigh papers, and pipette tips, must be disposed of as hazardous chemical waste.[9]
-
Containerization: Collect solid and liquid waste in separate, clearly labeled, and sealed containers. The label should include the chemical name and associated hazards.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][9] Never discharge chemical waste into the sewer system or general trash.[1] Consult your institution's EHS department for specific disposal procedures.
References
-
Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). Cole-Parmer.[Link]
-
What to do in a chemical emergency. GOV.UK.[Link]
-
Personal Protective Equipment. US EPA.[Link]
-
Personal Protective Equipment (PPE). CHEMM.[Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.[Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.[Link]
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- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. merckmillipore.com [merckmillipore.com]
- 10. gov.uk [gov.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
